molecular formula C21H21FN6 B609755 ONO-8590580 CAS No. 1802661-73-9

ONO-8590580

Numéro de catalogue: B609755
Numéro CAS: 1802661-73-9
Poids moléculaire: 376.44
Clé InChI: INGJMHPGMVUEKY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

ONO-8590580 is a GABAAα5 negative allosteric modulator which enhances long-term potentiation and improves cognitive deficits in preclinical models.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-(cyclopropylmethyl)-6-fluoro-7-methyl-N-[5-(1-methylimidazol-4-yl)pyridin-2-yl]benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN6/c1-13-20(22)16(7-18-21(13)25-12-28(18)9-14-3-4-14)26-19-6-5-15(8-23-19)17-10-27(2)11-24-17/h5-8,10-12,14H,3-4,9H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGJMHPGMVUEKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC2=C1N=CN2CC3CC3)NC4=NC=C(C=C4)C5=CN(C=N5)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

ONO-8590580: A Technical Guide to its Mechanism of Action as a GABA-A α5 Negative Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-8590580 is a novel, orally bioavailable small molecule that acts as a selective negative allosteric modulator (NAM) of the GABA-A α5 receptor.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizing key preclinical data, detailing experimental methodologies, and visualizing its interaction with relevant signaling pathways. The compound has demonstrated pro-cognitive effects in animal models, suggesting its therapeutic potential for treating cognitive impairments associated with conditions like Alzheimer's disease.[3]

Introduction: The Role of GABA-A α5 Receptors in Cognition

The γ-aminobutyric acid type A (GABA-A) receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system. The α5 subunit-containing GABA-A receptors are highly expressed in the hippocampus, a brain region critical for learning and memory. These receptors are known to play a significant role in modulating cognitive processes. Negative allosteric modulators of the GABA-A α5 receptor are hypothesized to enhance cognitive function by reducing the tonic inhibitory influence on hippocampal neurons, thereby facilitating synaptic plasticity.

Core Mechanism of Action of this compound

This compound selectively binds to the benzodiazepine (B76468) site of GABA-A receptors containing the α5 subunit.[1] As a negative allosteric modulator, it does not directly block the receptor but rather reduces the ability of GABA to elicit chloride ion influx. This modulation of GABAergic inhibition is believed to be the primary mechanism underlying its pro-cognitive effects.

Signaling Pathway

The binding of this compound to the α5-containing GABA-A receptor leads to a conformational change that decreases the receptor's affinity for GABA or reduces the efficacy of GABA-induced channel opening. This results in a diminished inhibitory postsynaptic current, which in turn can lead to an enhancement of long-term potentiation (LTP), a cellular correlate of learning and memory.

ONO_8590580_MoA cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron presynaptic_neuron GABAergic Neuron gaba_vesicle GABA Vesicles presynaptic_neuron->gaba_vesicle Release gaba_a_receptor GABA-A α5 Receptor gaba_vesicle->gaba_a_receptor GABA binds cl_channel Cl- Channel gaba_a_receptor->cl_channel Opens ltp Enhanced LTP (Learning & Memory) cl_channel->ltp Inhibits ono_8590580 This compound ono_8590580->gaba_a_receptor Binds & Modulates (Negative Allosteric)

This compound Mechanism of Action

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Pharmacology of this compound
ParameterValueReceptor/Assay
Binding Affinity (Ki) 7.9 nMRecombinant human GABA-A α5 receptors
Functional Activity (EC50) 1.1 nMGABA-induced Cl- channel activity
Maximal Inhibition 44.4%GABA-induced Cl- channel activity
Table 2: In Vivo Receptor Occupancy of this compound in Rats
Oral DoseHippocampal GABA-A α5 Occupancy (1h post-dose)
1 mg/kg~40%
3 mg/kg~60%
10 mg/kg~80%
20 mg/kg~90%
Table 3: In Vivo Efficacy of this compound in Rodent Models
ModelEffectOral Dose
MK-801-induced memory deficit (Passive Avoidance) Significant prevention of memory deficit3-20 mg/kg
Scopolamine-induced cognitive deficit (8-arm radial maze) Improvement in cognitive deficit20 mg/kg
MK-801-induced cognitive deficit (8-arm radial maze) Improvement in cognitive deficit20 mg/kg
Table 4: Safety Profile of this compound in Rodents
TestEffectOral Dose
Elevated Plus Maze No anxiogenic-like effect20 mg/kg
Pentylenetetrazole-induced Seizure No proconvulsant effect20 mg/kg

Experimental Protocols

Radioligand Binding Assay
  • Objective: To determine the binding affinity of this compound for the human GABA-A α5 receptor.

  • Method:

    • Membranes from HEK293 cells stably expressing the human α5β3γ2 subunit of the GABA-A receptor were used.

    • Membranes were incubated with [3H]Ro 15-1788, a known benzodiazepine site radioligand, and varying concentrations of this compound.

    • Non-specific binding was determined in the presence of a saturating concentration of clonazepam.

    • Following incubation, the membranes were harvested by rapid filtration and the radioactivity was quantified by liquid scintillation counting.

    • The Ki value was calculated using the Cheng-Prusoff equation.

Electrophysiology Assay
  • Objective: To assess the functional activity of this compound on GABA-induced chloride currents.

  • Method:

    • Whole-cell patch-clamp recordings were performed on HEK293 cells stably expressing the human α5β3γ2 GABA-A receptor.

    • Cells were clamped at a holding potential of -70 mV.

    • GABA was applied to elicit a chloride current.

    • This compound was co-applied with GABA at various concentrations to determine its effect on the GABA-induced current.

    • The EC50 and maximal inhibition were calculated from the concentration-response curve.

In Vivo Receptor Occupancy Study
  • Objective: To measure the occupancy of GABA-A α5 receptors in the rat hippocampus after oral administration of this compound.

  • Method:

    • Male Sprague-Dawley rats were orally administered with vehicle or this compound (1-20 mg/kg).

    • One hour post-dosing, a tracer dose of [3H]Ro 15-4513, a radioligand for the benzodiazepine site, was injected intravenously.

    • After a further 10 minutes, the rats were euthanized, and the hippocampi were dissected.

    • The amount of radioactivity in the hippocampus was measured to determine the specific binding of the tracer.

    • Receptor occupancy was calculated by comparing the specific binding in the drug-treated group to the vehicle-treated group.

Behavioral Assays
  • Objective: To evaluate the effect of this compound on learning and memory in a fear-motivated task.

  • Method:

    • The apparatus consisted of a brightly lit compartment and a dark compartment connected by a guillotine door.

    • On the training day, rats were placed in the lit compartment. Upon entering the dark compartment, they received a mild foot shock.

    • This compound or vehicle was administered orally before the training. Memory deficit was induced by intraperitoneal injection of MK-801.

    • 24 hours later, the rats were placed back in the lit compartment, and the latency to enter the dark compartment was recorded as a measure of memory retention.

  • Objective: To assess spatial working and reference memory.

  • Method:

    • The maze consisted of a central platform with eight arms radiating outwards, some of which were baited with food.

    • Rats were trained to find the baited arms.

    • Cognitive deficit was induced by scopolamine (B1681570) or MK-801. This compound or vehicle was administered orally before the test.

    • The number of errors (re-entry into already visited arms) and the time to find all baited arms were recorded.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_behavioral Behavioral Assays binding_assay Radioligand Binding Assay (Ki determination) ro_study Receptor Occupancy (Hippocampus) binding_assay->ro_study Informs dose selection electro_assay Electrophysiology Assay (EC50 & Max Inhibition) behavioral_studies Behavioral Models electro_assay->behavioral_studies Confirms functional activity ro_study->behavioral_studies Correlates exposure with efficacy passive_avoidance Passive Avoidance behavioral_studies->passive_avoidance radial_maze 8-Arm Radial Maze behavioral_studies->radial_maze safety_assays Safety Pharmacology (Anxiety, Seizure) behavioral_studies->safety_assays

Experimental Workflow for this compound Characterization

Conclusion

This compound is a potent and selective GABA-A α5 negative allosteric modulator with a clear mechanism of action. Preclinical data strongly support its potential as a cognitive enhancer. Its ability to improve memory and learning in rodent models, coupled with a favorable safety profile at effective doses, makes it a promising candidate for further development in the treatment of cognitive disorders. The detailed experimental protocols provided in this guide offer a basis for the replication and extension of these findings.

References

ONO-8590580: A Technical Guide to its Binding Affinity for GABA-A α5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity and functional modulation of ONO-8590580 for the γ-aminobutyric acid type A (GABA-A) receptor α5 subunit. This compound is a potent and selective negative allosteric modulator (NAM) of the GABA-A α5 receptor, a target of significant interest for cognitive enhancement and the treatment of various neurological disorders.

Quantitative Data Summary

The binding affinity and functional potency of this compound for the human GABA-A α5 receptor have been characterized through rigorous preclinical studies. The key quantitative data are summarized in the table below for clear comparison.

ParameterValueReceptor SubtypeReference
Binding Affinity (Ki) 7.9 nMRecombinant Human GABA-A α5[1][2][3]
Functional Potency (EC50) 1.1 nMRecombinant Human GABA-A α5[1][2][3]
Maximal Inhibition 44.4%Recombinant Human GABA-A α5[1][2][3]

It has been reported that this compound possesses "good functional subtype selectivity"; however, specific Ki values for other GABA-A receptor α subunits (α1, α2, α3) are not publicly available at this time.[4]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the characterization of this compound.

Radioligand Binding Assay

This protocol outlines the determination of the binding affinity (Ki) of this compound for the GABA-A α5 receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the benzodiazepine (B76468) binding site on recombinant human GABA-A α5-containing receptors.

Materials:

  • Cell membranes from a stable cell line expressing recombinant human α5β3γ2 GABA-A receptors.

  • [3H]Ro15-4513 (radioligand).

  • This compound (test compound).

  • Flumazenil (B1672878) (non-selective competitor for determining non-specific binding).

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membranes expressing the recombinant human GABA-A α5β3γ2 receptors on ice. Homogenize the membranes in ice-cold binding buffer. Centrifuge the homogenate and resuspend the pellet in fresh binding buffer to a final protein concentration of 10-20 µ g/well .

  • Assay Setup: In a 96-well microplate, add the following to each well in triplicate:

    • Total Binding: Membrane suspension, [3H]Ro15-4513 (at a concentration near its Kd), and binding buffer.

    • Non-specific Binding: Membrane suspension, [3H]Ro15-4513, and a saturating concentration of flumazenil (e.g., 1 µM).

    • Competition Binding: Membrane suspension, [3H]Ro15-4513, and varying concentrations of this compound.

  • Incubation: Incubate the plates at 4°C for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters rapidly with ice-cold binding buffer to remove unbound radioactivity.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding of [3H]Ro15-4513 against the logarithm of the concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Whole-Cell Electrophysiology

This protocol describes the method to assess the functional activity of this compound as a negative allosteric modulator of GABA-A α5 receptors.

Objective: To determine the EC50 and maximal inhibition of GABA-induced currents by this compound in cells expressing GABA-A α5 receptors.

Materials:

  • HEK293 cells stably expressing human α5β3γ2 GABA-A receptors.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass pipettes.

  • Internal solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.4 Na-GTP, pH 7.2 with CsOH).

  • External solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH).

  • GABA (agonist).

  • This compound (test compound).

  • Rapid solution exchange system.

Procedure:

  • Cell Culture: Plate the HEK293 cells expressing the GABA-A α5β3γ2 receptors onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration: Obtain a gigaseal between the patch pipette and a cell. Apply a brief suction to rupture the cell membrane and establish the whole-cell configuration. Clamp the cell at a holding potential of -60 mV.

  • GABA Application: Apply a submaximal concentration of GABA (e.g., EC20) to elicit a stable baseline current.

  • This compound Application: Co-apply varying concentrations of this compound with the same concentration of GABA.

  • Data Acquisition: Record the GABA-evoked whole-cell currents in the absence and presence of this compound.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-induced currents for each concentration of this compound.

    • Calculate the percentage of inhibition of the GABA current by this compound.

    • Plot the percentage of inhibition against the logarithm of the concentration of this compound.

    • Determine the EC50 value (the concentration of this compound that produces 50% of the maximal inhibition) and the maximal inhibition by fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Assay cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (GABA-A α5) incubation Incubate Membranes with Reagents (Total, Non-specific, Competition) prep_membranes->incubation prep_reagents Prepare Reagents ([3H]Radioligand, this compound, Buffers) prep_reagents->incubation filtration Separate Bound/Free Ligand (Filtration) incubation->filtration counting Quantify Radioactivity (Scintillation Counting) filtration->counting calc_specific Calculate Specific Binding counting->calc_specific plot_curve Plot Competition Curve calc_specific->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 calc_ki Calculate Ki (Cheng-Prusoff) determine_ic50->calc_ki

Caption: Workflow for determining the binding affinity of this compound.

Signaling Pathway: GABA-A α5 Modulation

GABA_A_Signaling cluster_receptor GABA-A α5 Receptor cluster_cellular_response Cellular Response gaba_a_receptor GABA-A α5 Subunit cl_influx Reduced Cl- Influx gaba_a_receptor->cl_influx Reduces Channel Opening Probability gaba GABA gaba->gaba_a_receptor Binds to Orthosteric Site ono_8590580 This compound (NAM) ono_8590580->gaba_a_receptor Binds to Allosteric Site hyperpolarization Decreased Hyperpolarization cl_influx->hyperpolarization neuronal_activity Increased Neuronal Excitability hyperpolarization->neuronal_activity ltp Enhanced Long-Term Potentiation (LTP) neuronal_activity->ltp

Caption: Modulation of GABA-A α5 signaling by this compound.

References

ONO-8590580: A Technical Guide for Cognitive Enhancement Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-8590580 is a novel, orally available small molecule that acts as a selective negative allosteric modulator (NAM) of the GABA-A α5 subunit-containing receptor. Preclinical research indicates its potential as a cognitive enhancer. This technical guide provides a comprehensive overview of the core preclinical data, experimental methodologies, and known signaling pathways associated with this compound to support ongoing research and development in the field of cognitive enhancement.

Core Pharmacological Data

This compound has demonstrated high affinity and functional selectivity for the GABA-A α5 receptor subtype, which is predominantly expressed in the hippocampus, a brain region critical for learning and memory.[1][2][3]

ParameterValueSpeciesAssay TypeReference
Binding Affinity (Ki) 7.9 nMHuman (recombinant)Radioligand Binding Assay[1][2][3]
Functional Activity (EC50) 1.1 nMNot SpecifiedGABA-induced Cl- channel activity[1][2][3]
Maximum Inhibition 44.4%Not SpecifiedGABA-induced Cl- channel activity[1][2][3]
In Vivo Receptor Occupancy 40-90%RatNot Specified[1][3]

Mechanism of Action: GABA-A α5 Negative Allosteric Modulation

This compound functions as a negative allosteric modulator (NAM) at the benzodiazepine (B76468) binding site of GABA-A receptors containing the α5 subunit.[1][2][3] By binding to this site, it reduces the ability of the primary inhibitory neurotransmitter, GABA, to activate the receptor. This reduction in GABAergic inhibition in the hippocampus is hypothesized to enhance synaptic plasticity, such as long-term potentiation (LTP), and thereby improve cognitive functions like learning and memory.[1][2][4]

This compound Signaling Pathway This compound Mechanism of Action cluster_gabaa GABA-A α5 Receptor cluster_neuron Postsynaptic Neuron cluster_outcome Functional Outcome GABA GABA GABA_A_alpha5 GABA-A α5 Receptor GABA->GABA_A_alpha5 Binds to orthosteric site This compound This compound This compound->GABA_A_alpha5 Binds to allosteric site This compound->GABA_A_alpha5 Reduces GABA efficacy Chloride_Channel Cl- Channel GABA_A_alpha5->Chloride_Channel Opens Neuronal_Inhibition Neuronal Inhibition Chloride_Channel->Neuronal_Inhibition Increased Cl- influx leads to Cognitive_Enhancement Cognitive Enhancement Neuronal_Inhibition->Cognitive_Enhancement Reduced inhibition leads to

This compound binds to an allosteric site on the GABA-A α5 receptor, reducing its function.

Preclinical Efficacy in Cognitive Models

This compound has demonstrated efficacy in rodent models of cognitive impairment induced by pharmacological agents such as the NMDA receptor antagonist MK-801 and the muscarinic acetylcholine (B1216132) receptor antagonist scopolamine (B1681570).

ModelSpeciesDosingEffectReference
MK-801-Induced Memory Deficit Rat3-20 mg/kg, p.o.Significantly prevented memory deficit in passive avoidance test.[1][2][3]
Scopolamine-Induced Cognitive Deficit Rat20 mg/kg, p.o.Improved cognitive performance in the 8-arm radial maze test.[1][3]
MK-801-Induced Cognitive Deficit Rat20 mg/kg, p.o.Improved cognitive performance in the 8-arm radial maze test.[1][3]

Detailed Experimental Protocols

The following are generalized protocols for the key behavioral assays used in the preclinical evaluation of this compound. Specific parameters may have varied in the actual studies.

Passive Avoidance Test

This test assesses fear-motivated long-term memory.

  • Apparatus: A two-compartment box with a light and a dark chamber connected by a door. The floor of the dark chamber is equipped with a grid for delivering a mild footshock.

  • Procedure:

    • Acquisition Phase: A rat is placed in the light compartment. When it enters the dark compartment, the door closes, and a brief, mild footshock is delivered.[5][6]

    • Retention Phase: 24 hours later, the rat is returned to the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive event.[5][6]

  • Pharmacological Intervention: this compound or vehicle is administered prior to the acquisition phase, and a cognitive impairing agent like MK-801 is given before the test.[7]

Passive Avoidance Workflow Passive Avoidance Experimental Workflow Start Start Acquisition Acquisition Phase: Rat placed in light box Start->Acquisition Enters_Dark Rat enters dark box Acquisition->Enters_Dark Footshock Mild footshock delivered Enters_Dark->Footshock Wait_24h 24-hour delay Footshock->Wait_24h Retention Retention Phase: Rat placed in light box Wait_24h->Retention Measure_Latency Measure latency to enter dark box Retention->Measure_Latency End End Measure_Latency->End

Workflow for the passive avoidance test.
8-Arm Radial Maze Test

This maze is used to assess spatial working and reference memory.[8][9]

  • Apparatus: An elevated central platform with eight arms radiating outwards. Some arms are baited with a food reward.[8]

  • Procedure:

    • Habituation: Rats are familiarized with the maze and taught to find food rewards in the arms.[10]

    • Testing: A subset of arms is baited. The rat is placed in the center and allowed to explore the arms.

    • Metrics: Errors are recorded, such as re-entering an already visited arm (working memory error) or entering an unbaited arm (reference memory error).[8]

  • Pharmacological Intervention: this compound or a comparator like donepezil (B133215) is administered before the test, often in conjunction with a cognitive impairing agent like scopolamine or MK-801.[11][12]

Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior.[13][14][15][16]

  • Apparatus: A plus-shaped maze elevated off the ground, with two open arms and two enclosed arms.[14][16]

  • Procedure: A rat is placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes).[13][16]

  • Metrics: The time spent in and the number of entries into the open and closed arms are recorded. Anxiolytic compounds typically increase the time spent in the open arms.

  • Relevance to this compound: This test was used to demonstrate that this compound did not produce anxiogenic-like effects at doses effective for cognitive enhancement.[1][2]

Pentylenetetrazole (PTZ)-Induced Seizure Test

This model is used to assess the proconvulsant or anticonvulsant potential of a compound.[17][18]

  • Procedure: The chemical convulsant pentylenetetrazole (PTZ) is administered to rodents.[17][19][20]

  • Metrics: The latency to and the severity of seizures are observed and scored.

  • Relevance to this compound: this compound was shown to not have a proconvulsant effect in this model, indicating a favorable safety profile.[1][2]

Safety and Tolerability

Preclinical studies have indicated that this compound is well-tolerated at effective doses. Notably, at a dose of 20 mg/kg (p.o.) in rats, this compound did not exhibit anxiogenic-like effects in the elevated plus maze test or proconvulsant effects in the pentylenetetrazole-induced seizure test.[1][2]

Conclusion and Future Directions

This compound represents a promising preclinical candidate for cognitive enhancement through its selective negative allosteric modulation of GABA-A α5 receptors. The available data demonstrates a clear mechanism of action and efficacy in rodent models of cognitive impairment with a good safety profile. Further research is warranted to fully elucidate its therapeutic potential. As of the current date, there is no publicly available information on clinical trials for this compound. The progression of this compound into human studies will be a critical next step in determining its utility for treating cognitive disorders.

References

Preclinical Profile of ONO-8590580: A GABA-A α5 Negative Allosteric Modulator for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the pathophysiology of Alzheimer's disease, evidence suggests that elevated levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) contribute to altered neural network function and cognitive decline.[1] Specifically, GABA-A receptors containing the α5 subunit (GABA-A α5) are highly concentrated in the hippocampus, a brain region critical for learning and memory.[2][3] These receptors are upregulated in the brains of Alzheimer's patients and are negatively involved in memory processes.[1] This has led to the hypothesis that selectively modulating these receptors could offer a therapeutic benefit. ONO-8590580, developed by Ono Pharmaceutical, is a novel, orally available small molecule that acts as a selective GABA-A α5 negative allosteric modulator (NAM), designed to enhance hippocampal function and improve cognitive deficits.[1][2] This document provides a comprehensive overview of the preclinical data for this compound in models relevant to Alzheimer's disease.

Mechanism of Action

This compound functions by binding to the benzodiazepine (B76468) site on GABA-A receptors that contain the α5 subunit.[1][2] As a negative allosteric modulator, it does not block the receptor directly but reduces the efficacy of GABA's natural binding, thereby decreasing the inhibitory chloride ion flux into the neuron. This reduction in tonic inhibition is thought to disinhibit hippocampal pyramidal neurons, facilitating synaptic plasticity mechanisms like Long-Term Potentiation (LTP), which is a cellular correlate of learning and memory.

cluster_synapse GABAergic Synapse cluster_drug_action This compound Action GABA GABA GABA_A_a5 GABA-A α5 Receptor GABA->GABA_A_a5 Binds Cl_ion Cl- Influx (Inhibition) GABA_A_a5->Cl_ion Activates LTP Enhanced LTP & Cognitive Function GABA_A_a5->LTP Disinhibition Leads to Neuron Postsynaptic Neuron Neuron->LTP Reduced Inhibition Facilitates Cl_ion->Neuron Hyperpolarizes ONO This compound (NAM) ONO->GABA_A_a5 Allosterically Inhibits

Caption: Mechanism of this compound as a GABA-A α5 NAM.

Quantitative Pharmacological Data

The preclinical profile of this compound is characterized by its high affinity, functional selectivity, and robust effects in both in vitro and in vivo models. The data are summarized in the tables below.

Table 1: In Vitro Pharmacology
ParameterValueDescription
Binding Affinity (Ki) 7.9 nMFor recombinant human α5-containing GABA-A receptors.[1][2]
Functional Activity (EC50) 1.1 nMFor GABA-induced Cl- channel activity.[1][2]
Maximum Inhibition 44.4%Functionally selective GABA-A α5 NAM activity.[1][2]
Table 2: In Vivo Receptor Occupancy and Electrophysiology
AssayModelDose/ConcentrationResult
Receptor Occupancy Male Sprague-Dawley Rats1-20 mg/kg, p.o.40-90% occupancy of hippocampal GABA-A α5 at 1 hour.[1][2][3]
Long-Term Potentiation (LTP) Rat Hippocampal Slices (CA1)300 nMSignificantly augmented tetanus-induced LTP.[2][3]
Table 3: In Vivo Efficacy in Cognitive Models
AssayModelChallenge AgentDose (p.o.)Result
Passive Avoidance Test RatsMK-8013-20 mg/kgSignificantly prevented memory deficit.[2][3]
Eight-Arm Radial Maze RatsScopolamine (B1681570) / MK-80120 mg/kgImproved cognitive deficit; equal or greater activity than 0.5 mg/kg donepezil.[1][2][3]
Table 4: Preclinical Safety Profile
AssayModelDose (p.o.)Result
Elevated Plus Maze Rats20 mg/kgNo anxiogenic-like effects observed.[2][3]
Pentylenetetrazole (PTZ) Seizure Test Mice20 mg/kgNo proconvulsant effects observed.[2][3]

Experimental Protocols & Workflows

Detailed methodologies were employed to establish the preclinical profile of this compound.

In Vitro Binding and Functional Assays
  • Receptor Binding: Binding affinity was determined using membrane preparations from cells expressing recombinant human GABA-A receptors (α5β3γ2). The assay likely involved competitive displacement of a radiolabeled benzodiazepine site ligand to calculate the inhibitory constant (Ki) for this compound.[1][2]

  • Functional Activity: The effect on GABA-induced chloride channel activity was measured to determine the EC50 and maximal inhibition. This is typically performed using electrophysiological techniques, such as two-electrode voltage clamp recordings in Xenopus oocytes expressing the target receptor subtypes, or using fluorescence-based ion flux assays.[1][2]

In Vivo Receptor Occupancy

Male Sprague-Dawley rats were orally administered this compound (1-20 mg/kg) or vehicle.[4] One hour post-administration, the tracer [3H]-Ro15-4513 was administered intravenously.[4] Ten minutes after tracer injection, animals were sacrificed, brains were dissected, and the hippocampus was isolated. The amount of radioactivity was measured to quantify the displacement of the tracer by this compound, thereby calculating the percentage of receptor occupancy.[4]

Electrophysiology (Long-Term Potentiation)

Transverse hippocampal slices were prepared from rats. A recording electrode was placed in the stratum radiatum of the CA1 region to measure field excitatory postsynaptic potentials (fEPSPs). LTP was induced by high-frequency tetanic stimulation. Slices were perfused with artificial cerebrospinal fluid containing 300 nM this compound to assess its effect on the magnitude and stability of LTP compared to control slices.[2][3]

Cognitive and Safety Models

The workflow for behavioral testing followed a standardized process to ensure data reliability.

start Start: Cognitive Testing acclimate 1. Animal Acclimatization (Handling & Habituation to Maze) start->acclimate grouping 2. Random Assignment (Vehicle, this compound, Donepezil) acclimate->grouping dosing 3. Pre-treatment (Oral administration of test compound) grouping->dosing induce 4. Induction of Cognitive Deficit (i.p. injection of Scopolamine/MK-801) dosing->induce test 5. Behavioral Task (Rat placed in Eight-Arm Radial Maze) induce->test record 6. Data Recording (Video tracking of entries, errors, latency) test->record analyze 7. Statistical Analysis (Comparison between groups) record->analyze end End: Efficacy Determined analyze->end

Caption: Workflow for the Eight-Arm Radial Maze experiment.
  • Rat Passive Avoidance Test: This test assesses long-term memory. Animals are placed in a two-compartment apparatus and receive a mild foot shock in the preferred dark compartment. After 24 hours, memory is tested by measuring the latency to re-enter the dark compartment. Amnesia is induced with MK-801 prior to the training session, and the ability of this compound to reverse this amnesia is evaluated.[2]

  • Rat Eight-Arm Radial Maze Test: This task evaluates spatial working memory. Rats are trained to retrieve food rewards from the ends of eight arms, with re-entry into a previously visited arm counted as an error. Cognitive deficits are induced using scopolamine or MK-801, and the reduction in errors following this compound administration is measured.[2][4]

  • Safety Pharmacology: Anxiogenic potential was assessed in the elevated plus maze by measuring the time spent in the open versus enclosed arms.[2][4] Proconvulsant risk was evaluated by measuring the seizure threshold following infusion of pentylenetetrazole (PTZ).[2][4]

Summary and Conclusion

The preclinical data for this compound demonstrate a logical and successful progression from a promising molecular target to a viable clinical candidate. The compound was optimized to have high binding affinity, functional selectivity, and favorable pharmacokinetic properties.[5] In preclinical models, this compound effectively occupies its target in the hippocampus, enhances synaptic plasticity, and reverses cognitive deficits induced by pharmacologic agents relevant to Alzheimer's disease pathology.[1][2] Importantly, it achieves this procognitive effect at doses that do not show anxiogenic or proconvulsant side effects, indicating a favorable safety window.[2][3] These findings collectively validate this compound as a novel GABA-A α5 NAM that enhances memory function and supports its further investigation as a potential therapy for cognitive disorders such as Alzheimer's disease.[6]

Target Target Identification (GABA-A α5 in Hippocampus) SAR Lead Optimization (SAR) (High affinity & selectivity) Target->SAR InVitro In Vitro Validation (Binding & Functional Assays) SAR->InVitro InVivo_PK In Vivo Characterization (Receptor Occupancy, LTP) InVitro->InVivo_PK Efficacy Preclinical Efficacy (Cognitive Models) InVivo_PK->Efficacy Safety Preclinical Safety (Anxiety, Seizure Models) Efficacy->Safety Candidate Clinical Candidate (this compound) Safety->Candidate

Caption: Logical progression of this compound development.

References

ONO-8590580: A Technical Guide on its Modulation of Hippocampal Long-Term Potentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ONO-8590580 is a novel, orally available negative allosteric modulator (NAM) targeting the α5 subunit-containing γ-aminobutyric acid type A (GABAA) receptors. These receptors are densely expressed in the hippocampus, a brain region critical for learning and memory. By selectively reducing the inhibitory tone mediated by GABAA α5 receptors, this compound has been shown to enhance hippocampal long-term potentiation (LTP), a key cellular mechanism underlying synaptic plasticity and memory formation. Preclinical studies have demonstrated its potential in improving cognitive deficits, suggesting a therapeutic avenue for cognitive disorders such as Alzheimer's disease. This document provides a comprehensive overview of the mechanism, quantitative data, and experimental methodologies related to this compound's effects on hippocampal LTP.

Core Mechanism of Action

GABAA receptors containing the α5 subunit are predominantly located extrasynaptically in the hippocampus and mediate tonic inhibition, a persistent form of inhibitory signaling that acts as a brake on neuronal excitability. This tonic inhibition is known to negatively regulate the induction of LTP. This compound acts as a NAM at the benzodiazepine (B76468) binding site of these α5-containing GABAA receptors.[1][2] This allosteric modulation decreases the receptor's response to GABA, thereby reducing tonic inhibition. The resulting disinhibition of hippocampal neurons facilitates the induction and maintenance of LTP, a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.

Signaling Pathway

The mechanism by which this compound enhances LTP can be visualized as a multi-step process involving the modulation of inhibitory neurotransmission and its impact on excitatory synaptic plasticity.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Dendrite cluster_extrasynaptic Extrasynaptic Space Glutamate Release Glutamate Release NMDA_R NMDA Receptor Glutamate Release->NMDA_R Activates (with depolarization) AMPA_R AMPA Receptor Glutamate Release->AMPA_R Activates Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Allows AMPA_R->NMDA_R Depolarizes membrane LTP_Induction LTP Induction Ca_Influx->LTP_Induction Triggers GABA_A_a5 GABAₐ α5 Receptor Tonic_Inhibition Tonic Inhibition GABA_A_a5->Tonic_Inhibition Mediates Tonic_Inhibition->LTP_Induction Inhibits ONO_8590580 This compound ONO_8590580->GABA_A_a5 Negatively Modulates

This compound Mechanism of Action on LTP.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Receptor Binding and Functional Activity
ParameterReceptor/ChannelValueSpeciesReference
Ki Recombinant human α5-containing GABAA receptors7.9 nMHuman[2]
EC50 GABA-induced Cl- channel activity1.1 nMHuman[2]
Maximum Inhibition GABA-induced Cl- channel activity44.4%Human[2]
Table 2: In Vitro Electrophysiology in Hippocampal Slices
Compound ConcentrationEffect on LTPSpeciesReference
300 nMSignificantly augmented tetanus-induced LTP of CA1 synapse responseRat[1][2]
Table 3: In Vivo Receptor Occupancy in the Hippocampus
Oral DoseReceptor Occupancy (at 1h post-intake)SpeciesReference
1-20 mg/kg40-90%Rat[1][2]
Table 4: In Vivo Efficacy in Cognitive Deficit Models
ModelTreatmentDoseEffectSpeciesReference
MK-801-induced memory deficit (Passive Avoidance Test)This compound3-20 mg/kg, p.o.Significantly prevented memory deficitRat[1][2]
Scopolamine & MK-801-induced cognitive deficit (8-Arm Radial Maze)This compound20 mg/kg, p.o.Improved cognitive deficit (equal or greater activity than 0.5 mg/kg donepezil)Rat[1][2]
Table 5: Safety Profile
TestDoseEffectSpeciesReference
Elevated Plus Maze Test20 mg/kg, p.o.No anxiogenic-like effectRat[2]
Pentylenetetrazole-induced Seizure Test20 mg/kg, p.o.No proconvulsant effectRat[2]

Experimental Protocols

The following are detailed methodologies for key experiments based on available information.

In Vitro Electrophysiology: Long-Term Potentiation in Rat Hippocampal Slices

This protocol outlines the general procedure for assessing the effect of this compound on LTP in the CA1 region of the hippocampus.

Objective: To determine if this compound enhances synaptic plasticity.

Methodology:

  • Slice Preparation:

    • Male rats are anesthetized and decapitated.

    • The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

    • Transverse hippocampal slices (typically 400 µm thick) are prepared using a vibratome.

    • Slices are allowed to recover in an interface chamber containing oxygenated aCSF at room temperature for at least 1 hour before recording.

  • Electrophysiological Recording:

    • A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.

    • A stimulating electrode is placed in the Schaffer collateral-commissural pathway to evoke field excitatory postsynaptic potentials (fEPSPs).

    • A recording electrode is placed in the stratum radiatum of the CA1 area to record the fEPSPs.

  • Experimental Procedure:

    • A stable baseline of fEPSPs is recorded for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.033 Hz).

    • This compound (300 nM) or vehicle is added to the perfusing aCSF.

    • After a further baseline recording in the presence of the compound, LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., tetanus).

    • fEPSPs are then recorded for at least 60 minutes post-tetanus to measure the potentiation.

  • Data Analysis:

    • The slope of the fEPSP is measured and expressed as a percentage of the pre-tetanus baseline.

    • The magnitude of LTP is compared between the this compound-treated and vehicle-treated slices.

Start Prepare Hippocampal Slices Baseline Record Baseline fEPSPs (20 min) Start->Baseline Treatment Apply this compound (300 nM) or Vehicle Baseline->Treatment HFS Induce LTP (High-Frequency Stimulation) Treatment->HFS Post_HFS Record Post-HFS fEPSPs (60 min) HFS->Post_HFS Analysis Analyze fEPSP Slope (% of Baseline) Post_HFS->Analysis End Compare LTP Magnitude Analysis->End

Workflow for Hippocampal Slice LTP Experiment.

Conclusion

This compound represents a targeted approach to cognitive enhancement by selectively modulating the GABAA α5 receptors in the hippocampus. The preclinical data strongly support its ability to enhance long-term potentiation, a fundamental process for memory formation. The compound's efficacy in animal models of cognitive impairment, coupled with a favorable safety profile regarding anxiety and seizures, underscores its potential as a therapeutic agent for cognitive disorders. Further research and clinical development are warranted to translate these promising preclinical findings into benefits for patients.

References

The Discovery and Development of ONO-8590580: A Novel GABAA α5 Negative Allosteric Modulator for Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ONO-8590580 is a novel, potent, and selective negative allosteric modulator (NAM) of the GABAA α5 receptor, a key target in the hippocampus involved in learning and memory. This technical guide provides a comprehensive overview of the discovery and preclinical development of this compound, from initial hit identification through lead optimization to in vivo proof-of-concept. The document details the pharmacological properties, preclinical efficacy in models of cognitive impairment, and the safety profile of this promising compound. All quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction: The GABAA α5 Receptor as a Therapeutic Target

GABAA receptors containing the α5 subunit (GABAA α5) are predominantly expressed in the hippocampus, a brain region critical for memory formation.[1][2] These receptors are involved in the negative regulation of learning and memory processes. Small molecule negative allosteric modulators (NAMs) of the GABAA α5 receptor have been shown to enhance cognitive function in rodent models, making this receptor a promising therapeutic target for treating cognitive disorders such as Alzheimer's disease and schizophrenia.[1][2][3] The development of selective GABAA α5 NAMs aims to provide pro-cognitive effects without the undesirable side effects associated with non-selective benzodiazepine (B76468) site modulators, such as sedation or anxiogenesis.[4]

The Discovery of this compound: From Hit to Lead

The journey to identify this compound began with a metabolically unstable hit compound. Through a lead optimization program, researchers focused on improving several key properties:

  • Functional Selectivity: Enhancing selectivity for the GABAA α5 subunit over other GABAA receptor subtypes (α1, α2, α3) to minimize off-target effects.

  • ADME Properties: Improving absorption, distribution, metabolism, and excretion (ADME) characteristics to ensure the compound could be orally administered and reach the target in the brain.

  • Pharmacokinetics (PK): Optimizing the pharmacokinetic profile to achieve sustained and appropriate drug exposure levels.

This optimization process, involving structure-activity relationship (SAR) studies, led to the identification of this compound [1-(cyclopropylmethyl)-5-fluoro-4-methyl-N-[5-(1-methyl-1H-imidazol-4-yl)-2-pyridinyl]-1H-benzimidazol-6-amine] as a potent and selective GABAA α5 NAM with favorable drug-like properties.[2]

In Vitro Pharmacology

This compound exhibits high affinity and functional selectivity for the human GABAA α5 receptor.

ParameterValueDescription
Binding Affinity (Ki) 7.9 nMInhibitory constant for binding to the benzodiazepine site on recombinant human α5-containing GABAA receptors.
Functional Activity (EC50) 1.1 nMPotency for inhibiting GABA-induced Cl- channel activity in cells expressing GABAA α5 receptors.
Maximum Inhibition 44.4%Maximum inhibition of GABA-induced Cl- channel activity at saturating concentrations of this compound.

Table 1: In Vitro Pharmacological Profile of this compound.[1][2][3]

Preclinical In Vivo Pharmacology

The efficacy and safety of this compound were evaluated in a series of preclinical rodent models.

Receptor Occupancy

Oral administration of this compound resulted in dose-dependent occupancy of GABAA α5 receptors in the rat hippocampus.

Dose Range (p.o.)Receptor OccupancyTime Point
1-20 mg/kg40-90%1 hour

Table 2: In Vivo Hippocampal GABAA α5 Receptor Occupancy of this compound in Rats.[1][2][3]

Efficacy in Cognitive Deficit Models

This compound demonstrated significant efficacy in reversing cognitive deficits induced by pharmacological agents in rats.

Animal ModelInducing AgentThis compound Dose (p.o.)Outcome
Passive Avoidance Test MK-8013-20 mg/kgSignificantly prevented MK-801-induced memory deficits.
8-Arm Radial Maze Test Scopolamine (B1681570)20 mg/kgImproved cognitive deficits with activity equal to or greater than 0.5 mg/kg donepezil (B133215).
8-Arm Radial Maze Test MK-80120 mg/kgImproved cognitive deficits with activity equal to or greater than 0.5 mg/kg donepezil.

Table 3: Efficacy of this compound in Preclinical Models of Cognitive Impairment.[1][2]

Electrophysiology: Enhancement of Long-Term Potentiation (LTP)

In rat hippocampal slices, this compound demonstrated a direct effect on synaptic plasticity, a cellular correlate of learning and memory.

ConcentrationEffect
300 nMSignificantly augmented tetanus-induced long-term potentiation (LTP) of CA1 synapse response.

Table 4: Effect of this compound on Hippocampal Long-Term Potentiation.[1][2]

Safety and Tolerability

This compound was assessed for potential anxiogenic-like and proconvulsant effects at a high dose.

TestThis compound Dose (p.o.)Outcome
Elevated Plus Maze Test 20 mg/kgNo anxiogenic-like effect was observed.
Pentylenetetrazole-induced Seizure Test 20 mg/kgNo proconvulsant effect was associated.

Table 5: Safety Profile of this compound in Rats.[1][2]

Experimental Protocols

The following are summaries of the key experimental methodologies used in the preclinical evaluation of this compound, based on the available literature.

In Vitro Binding and Functional Assays
  • Receptor Binding Assay: The binding affinity (Ki) of this compound was determined using radioligand binding assays with membranes from cells expressing recombinant human GABAA receptors containing the α5 subunit.

  • Electrophysiology Assay: The functional activity (EC50 and maximum inhibition) was assessed by measuring the inhibition of GABA-induced chloride currents in cells expressing the GABAA α5β3γ2 receptor subtype using automated patch-clamp electrophysiology.

In Vivo Receptor Occupancy
  • Animal Model: Male Sprague-Dawley rats were used.

  • Procedure: this compound was administered orally at doses ranging from 1 to 20 mg/kg. After 1 hour, the level of GABAA α5 receptor occupancy in the hippocampus was determined ex vivo using a tracer binding assay.

Behavioral Models of Cognitive Dysfunction
  • Passive Avoidance Test:

    • Animal Model: Male Wistar rats.

    • Procedure: Memory deficits were induced by the administration of the NMDA receptor antagonist MK-801. This compound or vehicle was administered orally prior to the training session. The latency to enter a dark compartment associated with a mild footshock was measured 24 hours later to assess memory retention.

  • 8-Arm Radial Maze Test:

    • Animal Model: Male Wistar rats.

    • Procedure: Cognitive deficits were induced by either the muscarinic receptor antagonist scopolamine or the NMDA receptor antagonist MK-801. This compound, donepezil (a positive control), or vehicle was administered orally before the test session. The number of errors (re-entry into already visited arms) was recorded to evaluate spatial working memory.

Electrophysiology in Hippocampal Slices
  • Preparation: Transverse hippocampal slices were prepared from male Sprague-Dawley rats.

  • Recording: Field excitatory postsynaptic potentials (fEPSPs) were recorded from the CA1 region.

  • LTP Induction: Long-term potentiation was induced by high-frequency tetanic stimulation of the Schaffer collateral pathway in the presence or absence of 300 nM this compound.

Safety Pharmacology
  • Elevated Plus Maze Test:

    • Animal Model: Male Wistar rats.

    • Procedure: this compound (20 mg/kg, p.o.) or vehicle was administered, and the time spent in the open and closed arms of the maze was recorded to assess anxiety-like behavior.

  • Pentylenetetrazole (PTZ)-induced Seizure Test:

    • Animal Model: Male ddY mice.

    • Procedure: this compound (20 mg/kg, p.o.) or vehicle was administered prior to the administration of a sub-convulsive dose of PTZ. The latency to and incidence of seizures were monitored to evaluate proconvulsant effects.

Visualizations

Signaling Pathway

GABAA_alpha5_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron (Hippocampus) cluster_drug Pharmacological Intervention GABA_vesicle GABA GABAA_a5 GABAA α5 Receptor GABA_vesicle->GABAA_a5 GABA Release Cl_channel Cl- Channel GABAA_a5->Cl_channel Opens Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Cl- Influx Neuron_Inhibition Neuronal Inhibition Hyperpolarization->Neuron_Inhibition LTP_Suppression Suppression of LTP Neuron_Inhibition->LTP_Suppression Cognitive_Impairment Cognitive Impairment LTP_Suppression->Cognitive_Impairment ONO_8590580 This compound (GABAA α5 NAM) ONO_8590580->GABAA_a5 Negative Allosteric Modulation

Caption: GABAA α5 receptor signaling pathway and the mechanism of action of this compound.

Experimental Workflow

ONO_8590580_Development_Workflow cluster_discovery Drug Discovery cluster_preclinical Preclinical Evaluation cluster_outcome Outcome Hit_ID Hit Identification (Metabolically unstable) Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Improve Selectivity, ADME, and PK ONO_8590580_ID Identification of This compound Lead_Opt->ONO_8590580_ID In_Vitro In Vitro Pharmacology (Binding & Functional Assays) ONO_8590580_ID->In_Vitro In_Vivo In Vivo Studies In_Vitro->In_Vivo Efficacy Efficacy Models (Cognitive Deficits) In_Vivo->Efficacy Safety Safety Pharmacology (Anxiety & Seizure Models) In_Vivo->Safety Electrophys Electrophysiology (Hippocampal LTP) In_Vivo->Electrophys Receptor_Occ Receptor Occupancy In_Vivo->Receptor_Occ POC Preclinical Proof-of-Concept Efficacy->POC Safety->POC Electrophys->POC Receptor_Occ->POC

Caption: The discovery and preclinical development workflow for this compound.

Conclusion

This compound is a novel, orally available GABAA α5 NAM with a promising preclinical profile. It demonstrates high affinity and selectivity for its target, robust efficacy in animal models of cognitive impairment, and a favorable safety profile at effective doses. The enhancement of hippocampal long-term potentiation provides a mechanistic link between its molecular action and its pro-cognitive effects. These findings support the further development of this compound as a potential therapeutic agent for the treatment of cognitive disorders.

References

An In-Depth Technical Guide to ONO-8590580: A Novel GABAAα5 Negative Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the preclinical research on ONO-8590580, a novel, potent, and selective negative allosteric modulator (NAM) of the GABAAα5 receptor, developed by Ono Pharmaceutical.[1] This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound for cognitive disorders.

Introduction

GABAA receptors containing the α5 subunit are predominantly expressed in the hippocampus, a brain region critical for learning and memory.[2] These receptors are implicated in the negative modulation of cognitive processes.[2] Consequently, selective negative allosteric modulators of GABAAα5 receptors are being investigated as a promising therapeutic strategy for enhancing cognitive function in disorders such as Alzheimer's disease.[3][4] this compound has emerged from a lead optimization program as a promising candidate with high binding affinity, functional selectivity, and cognitive-enhancing effects in preclinical models.[1]

Mechanism of Action

This compound acts as a negative allosteric modulator at the benzodiazepine (B76468) binding site of GABAA receptors containing the α5 subunit.[2] Unlike competitive antagonists, NAMs do not block the binding of the endogenous ligand, GABA. Instead, they bind to a distinct allosteric site, inducing a conformational change in the receptor that reduces its response to GABA. This leads to a decrease in GABA-induced Cl- channel activity, thereby reducing the overall inhibitory tone in neurons where GABAAα5 receptors are expressed.[2] This modulation of GABAergic inhibition is thought to underlie the observed enhancement of long-term potentiation (LTP) and cognitive performance.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various preclinical assays.

Table 1: In Vitro Binding Affinity and Functional Activity

ParameterValueSpeciesReceptor/AssayReference
Ki 7.9 nMHumanRecombinant α5-containing GABAA receptors[2]
EC50 1.1 nMHumanGABA-induced Cl- channel activity[2]
Maximum Inhibition 44.4%HumanGABA-induced Cl- channel activity[2]

Table 2: In Vivo Receptor Occupancy and Efficacy

ExperimentSpeciesDoseEffectReference
Hippocampal GABAAα5 Occupancy Rat1-20 mg/kg (p.o.)40-90% occupancy at 1 hour[2]
LTP Enhancement Rat300 nM (in hippocampal slices)Significantly augmented tetanus-induced LTP of CA1 synapse response[2]
Passive Avoidance Test (MK-801 induced deficit) Rat3-20 mg/kg (p.o.)Significantly prevented memory deficit[2]
8-Arm Radial Maze Test (Scopolamine & MK-801 induced deficit) Rat20 mg/kg (p.o.)Improved cognitive deficit, with activity equal to or greater than 0.5 mg/kg donepezil[2]

Table 3: Safety Pharmacology

ExperimentSpeciesDoseOutcomeReference
Elevated Plus Maze Test Rat20 mg/kg (p.o.)No anxiogenic-like effect[2]
Pentylenetetrazole-induced Seizure Test Rat20 mg/kg (p.o.)No proconvulsant effect[2]

Experimental Protocols

This section outlines the methodologies for the key experiments cited in this guide.

In Vitro Binding and Functional Assays
  • Receptor Binding Assay:

    • Objective: To determine the binding affinity (Ki) of this compound for the human GABAAα5 receptor.

    • Methodology: The full experimental protocol for the binding assay is not detailed in the primary publication. However, it is stated that this compound binds to the benzodiazepine binding sites on recombinant human α5-containing GABAA receptors.[2] These assays typically involve radioligand binding studies where the test compound competes with a radiolabeled ligand known to bind to the target site.

  • Functional Assay (Electrophysiology):

    • Objective: To measure the functional activity (EC50 and maximum inhibition) of this compound on GABA-induced chloride channel activity.

    • Methodology: The specific electrophysiological technique is not fully described in the available literature. Such experiments often utilize techniques like two-electrode voltage clamp recordings in Xenopus oocytes or patch-clamp recordings in mammalian cells expressing the recombinant human α5-containing GABAA receptors. The assay measures the ability of the compound to modulate the chloride current induced by the application of GABA.[2]

Ex Vivo Long-Term Potentiation (LTP)
  • Objective: To assess the effect of this compound on synaptic plasticity in the hippocampus.

  • Methodology:

    • Hippocampal slices were prepared from rats.

    • The slices were incubated with 300 nM this compound.

    • Tetanus-induced long-term potentiation of the CA1 synapse response was measured. The exact parameters of the tetanic stimulation are not specified in the available text.[2]

In Vivo Behavioral Studies
  • Animals: Male Sprague-Dawley rats were used for the receptor occupancy and behavioral studies.[5]

  • Drug Administration: this compound was administered orally (p.o.).[2]

  • Hippocampal GABAAα5 Receptor Occupancy:

    • Objective: To determine the extent of target engagement in the brain after oral administration.

    • Methodology:

      • This compound was orally administered to rats at doses of 1-20 mg/kg.[2]

      • One hour after administration, the rats were sacrificed.[2]

      • The occupancy of GABAAα5 receptors in the hippocampus was measured. The specific technique for measuring occupancy (e.g., ex vivo binding assay with a radioligand) is not detailed in the primary publication.

  • Passive Avoidance Test:

    • Objective: To evaluate the effect of this compound on memory consolidation in a fear-motivated task.

    • Methodology:

      • A memory deficit was induced in rats using the NMDA receptor antagonist MK-801.[2]

      • This compound was administered orally at doses of 3-20 mg/kg.[2]

      • The test apparatus consists of a brightly lit compartment and a dark compartment. During training, rats receive a mild foot shock upon entering the dark compartment.

      • In the retention test, the latency to enter the dark compartment is measured as an indicator of memory. Longer latencies suggest better memory of the aversive stimulus. The exact parameters of the footshock (intensity, duration) are not specified in the available literature.

  • 8-Arm Radial Maze Test:

    • Objective: To assess the effect of this compound on spatial working and reference memory.

    • Methodology:

      • Cognitive deficits were induced in rats using either scopolamine (B1681570) or MK-801.[2] The doses used were 0.2 mg/kg (i.p.) for scopolamine and 0.075 mg/kg (i.p.) for MK-801.[5]

      • This compound was administered orally at a dose of 20 mg/kg.[2][5]

      • The maze consists of a central platform with eight radiating arms. A subset of arms is baited with a food reward.

      • The number of errors (e.g., re-entering a previously visited arm) and the total latency to find all rewards are measured to assess cognitive performance.[5]

Visualizations

Signaling Pathway

GABAA_NAM_Pathway cluster_synapse Inhibitory Synapse cluster_effect cluster_outcome Functional Outcome GABA GABA GABAA_R GABAAα5 Receptor GABA->GABAA_R Binds Cl_channel Cl- Channel GABAA_R->Cl_channel Opens Reduced_Inhibition Reduced Cl- Influx (Less Hyperpolarization) Cl_channel->Reduced_Inhibition Modulates ONO This compound (NAM) ONO->GABAA_R Binds (Allosteric Site) Neuron Postsynaptic Neuron LTP Enhanced Long-Term Potentiation (LTP) Neuron->LTP Reduced_Inhibition->Neuron Leads to Cognition Improved Cognitive Function LTP->Cognition

Caption: Mechanism of action of this compound at the GABAAα5 receptor.

Experimental Workflow: Passive Avoidance Test

Passive_Avoidance_Workflow cluster_setup Experimental Setup cluster_training Training Phase cluster_testing Retention Test Phase (24h later) cluster_outcome Outcome Analysis Animal_Model Rat Model of Cognitive Deficit (MK-801 Induced) Drug_Admin Oral Administration of this compound (3-20 mg/kg) or Vehicle Animal_Model->Drug_Admin Placement Rat placed in light compartment Drug_Admin->Placement Entry Rat enters dark compartment Placement->Entry Shock Mild foot shock administered Entry->Shock Re_Placement Rat placed back in light compartment Shock->Re_Placement 24h delay Measure_Latency Measure latency to enter dark compartment Re_Placement->Measure_Latency Analysis Compare latencies between This compound and vehicle groups Measure_Latency->Analysis Conclusion Increased latency indicates improved memory Analysis->Conclusion

Caption: Workflow for the passive avoidance test with this compound.

Experimental Workflow: 8-Arm Radial Maze Test

Radial_Arm_Maze_Workflow cluster_setup Experimental Setup cluster_procedure Test Procedure cluster_measurement Data Collection cluster_outcome Outcome Analysis Animal_Model Rat Model of Cognitive Deficit (Scopolamine or MK-801) Drug_Admin Oral Administration of this compound (20 mg/kg) or Vehicle Animal_Model->Drug_Admin Placement Rat placed in central platform of 8-arm maze Drug_Admin->Placement Exploration Rat explores arms to find food rewards Placement->Exploration Measure_Errors Record working memory errors (re-entry to baited arms) and reference memory errors (entry to unbaited arms) Exploration->Measure_Errors Measure_Latency Record total latency to find all rewards Exploration->Measure_Latency Analysis Compare errors and latency between this compound and vehicle groups Measure_Errors->Analysis Measure_Latency->Analysis Conclusion Reduced errors and latency indicate improved cognitive function Analysis->Conclusion

Caption: Workflow for the 8-arm radial maze test with this compound.

Conclusion

The preclinical data on this compound strongly support its profile as a potent and selective GABAAα5 negative allosteric modulator. It demonstrates target engagement in the hippocampus and efficacy in animal models of cognitive impairment, with a favorable safety profile regarding anxiety and seizures.[2] These findings highlight the therapeutic potential of this compound for the treatment of cognitive deficits in neurological disorders. Further research, including clinical trials, will be necessary to translate these promising preclinical results to human patients.

References

ONO-8590580: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of ONO-8590580, a novel, potent, and selective negative allosteric modulator (NAM) of the GABA-A α5 receptor. This guide details its chemical structure, pharmacological properties, and the experimental methodologies used in its preclinical characterization.

Chemical Structure and Properties

This compound, with the IUPAC name 1-(cyclopropylmethyl)-5-fluoro-4-methyl-N-[5-(1-methyl-1H-imidazol-4-yl)pyridin-2-yl]-1H-benzimidazol-6-amine, is a small molecule designed for oral availability.[1][2] Its chemical and physical properties are summarized in the table below.

PropertyValue
CAS Number 1802661-73-9[3]
Molecular Formula C21H21FN6[4]
Molecular Weight 376.43 g/mol [4]
SMILES Cc1c(F)c(Nc2ccc(cn2)-c2cn(C)cn2)cc2n(CC3CC3)cnc12[5]
Appearance White to off-white solid[4]

Pharmacological Properties

This compound acts as a selective negative allosteric modulator of GABA-A receptors containing the α5 subunit. These receptors are highly expressed in the hippocampus and are implicated in cognitive processes.[2][6] By negatively modulating the activity of these receptors, this compound enhances cognitive function.

ParameterValueDescription
Binding Affinity (Ki) 7.9 nMFor recombinant human α5-containing GABA-A receptors.[2]
Functional Activity (EC50) 1.1 nMFor GABA-induced Cl- channel activity.[2]
Maximum Inhibition 44.4%Of GABA-induced Cl- channel activity.[2]
In Vivo Receptor Occupancy 40-90%In rat hippocampus at 1-20 mg/kg p.o. after 1 hour.[1][2]

Mechanism of Action and Signaling Pathway

This compound binds to the benzodiazepine (B76468) site on α5-containing GABA-A receptors. This binding allosterically reduces the receptor's response to GABA, thereby decreasing the influx of chloride ions. This reduction in inhibitory signaling is believed to underlie the enhancement of long-term potentiation (LTP) and the observed improvements in cognitive performance.[2]

ONO-8590580_Signaling_Pathway cluster_neuron Postsynaptic Neuron cluster_ion_channel Chloride Channel GABA_A_alpha5 GABA-A α5 Receptor Cl_in Cl- Influx GABA_A_alpha5->Cl_in Opens Cl_out Reduced Cl- Influx GABA_A_alpha5->Cl_out Reduces Opening Neuronal_Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_in->Neuronal_Hyperpolarization Leads to Reduced_Inhibition Reduced Inhibition & Enhanced Excitability Cl_out->Reduced_Inhibition Results in LTP_Enhancement LTP Enhancement Reduced_Inhibition->LTP_Enhancement Contributes to Cognitive_Enhancement Cognitive Enhancement LTP_Enhancement->Cognitive_Enhancement Underlies GABA GABA GABA->GABA_A_alpha5 Binds ONO_8590580 This compound ONO_8590580->GABA_A_alpha5 Negative Allosteric Modulation

This compound Mechanism of Action

Experimental Protocols

The following sections detail the methodologies employed in the preclinical assessment of this compound.

GABA-A α5 Receptor Binding Assay

This assay determines the binding affinity of this compound to the GABA-A α5 receptor.

Binding_Assay_Workflow start Start prep Prepare Membranes from Cells Expressing hGABA-A α5 Receptors start->prep incubate Incubate Membranes with [3H]-Flumazenil & this compound prep->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter scintillation Quantify Radioactivity using Scintillation Counting filter->scintillation analyze Calculate Ki from Competition Binding Curve scintillation->analyze end End analyze->end

GABA-A Receptor Binding Assay Workflow

Methodology:

  • Membrane Preparation: Membranes from cells recombinantly expressing human GABA-A α5β3γ2 receptors are prepared.

  • Incubation: The membranes are incubated with a radioligand, such as [3H]-Flumazenil, which binds to the benzodiazepine site, in the presence of varying concentrations of this compound.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Electrophysiological Assessment of Long-Term Potentiation (LTP)

This experiment evaluates the effect of this compound on synaptic plasticity in the hippocampus.

LTP_Experimental_Workflow start Start slice_prep Prepare Acute Hippocampal Slices from Rats start->slice_prep recording_setup Place Slice in Recording Chamber and Position Electrodes in CA1 slice_prep->recording_setup baseline Record Baseline fEPSPs (30 minutes) recording_setup->baseline drug_app Apply this compound (300 nM) or Vehicle baseline->drug_app tetanus Induce LTP with Tetanic Stimulation drug_app->tetanus post_tetanus Record fEPSPs for 60 minutes Post-Tetanus tetanus->post_tetanus analysis Analyze the Potentiation of fEPSP Slope post_tetanus->analysis end End analysis->end

Long-Term Potentiation (LTP) Experimental Workflow

Methodology:

  • Slice Preparation: Transverse hippocampal slices (400 µm thick) are prepared from the brains of male Sprague-Dawley rats.

  • Recording: Slices are placed in a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF). Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collateral pathway.

  • Baseline Recording: A stable baseline of fEPSPs is recorded for at least 30 minutes.

  • Drug Application: this compound (300 nM) or vehicle is added to the aCSF.[2]

  • LTP Induction: LTP is induced by high-frequency tetanic stimulation.

  • Post-Induction Recording: fEPSPs are recorded for at least 60 minutes following the tetanus.

  • Data Analysis: The slope of the fEPSP is measured, and the degree of potentiation is calculated as the percentage increase from the baseline.

In Vivo Cognitive Assessment: Passive Avoidance Test

This test assesses the effect of this compound on learning and memory in rats.[1]

Methodology:

  • Apparatus: A two-compartment (light and dark) shuttle box with a grid floor in the dark compartment for delivering a mild foot shock.

  • Acquisition Trial: Rats are placed in the light compartment. When they enter the dark compartment, they receive a mild, brief foot shock.

  • Drug Administration: this compound (3-20 mg/kg) or vehicle is administered orally (p.o.) before the acquisition trial.[1][2] In some studies, a cognitive deficit is induced by administering agents like MK-801.[2]

  • Retention Trial: 24 hours later, the rats are returned to the light compartment, and the latency to enter the dark compartment is measured.

  • Data Analysis: An increased latency to enter the dark compartment in the retention trial is indicative of improved memory of the aversive stimulus.

In Vivo Cognitive Assessment: Eight-Arm Radial Maze Test

This maze is used to evaluate spatial working and reference memory in rats.[6]

Methodology:

  • Apparatus: An elevated maze with a central platform and eight radiating arms. Some arms are baited with a food reward.

  • Habituation and Training: Rats are habituated to the maze and trained to find the food rewards.

  • Drug Administration: this compound (20 mg/kg, p.o.) or vehicle is administered before the test session.[2] Cognitive deficits can be induced using scopolamine (B1681570) or MK-801.[2][6]

  • Test Session: The rat is placed on the central platform and allowed to explore the arms to find the rewards.

  • Data Analysis: The number of working memory errors (re-entering a previously visited baited arm) and reference memory errors (entering an unbaited arm) are recorded. A reduction in the number of errors indicates an improvement in spatial memory. This compound was shown to be as effective or more effective than donepezil (B133215) (0.5 mg/kg) in this test.[2]

Conclusion

This compound is a promising cognitive enhancer with a well-defined mechanism of action. Its selectivity for the GABA-A α5 receptor subtype suggests a favorable side effect profile, avoiding the sedative and anxiogenic effects associated with less selective GABAergic modulators. The preclinical data strongly support its potential for the treatment of cognitive deficits in various neurological and psychiatric disorders. Further clinical investigation is warranted to establish its efficacy and safety in human populations.

References

ONO-8590580: A Technical Overview of a Novel GABAAα5 Negative Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1802661-73-9

For researchers, scientists, and drug development professionals, this document provides an in-depth technical guide to ONO-8590580, a novel, potent, and selective negative allosteric modulator (NAM) of the GABAAα5 receptor. This compound has demonstrated potential for the treatment of cognitive disorders. [1][2]

Core Mechanism of Action

This compound functions as a negative allosteric modulator highly selective for the α5 subunit-containing GABAA receptors.[1][3][4] These receptors are predominantly expressed in the hippocampus, a brain region critical for learning and memory.[3][4] By binding to the benzodiazepine (B76468) site on these receptors, this compound reduces the GABA-induced chloride ion current, thereby mitigating the inhibitory effect of GABA on neuronal activity.[3][5] This modulation is believed to enhance long-term potentiation, a cellular mechanism underlying memory formation, and improve cognitive function.[3][4]

Signaling Pathway and Mechanism of Action

The diagram below illustrates the proposed mechanism of action for this compound at the synaptic level.

ONO_8590580_MoA cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron (Hippocampal) cluster_drug Pharmacological Intervention GABA_release GABA Release GABAA_a5_R GABAAα5 Receptor (Chloride Channel) GABA_release->GABAA_a5_R GABA binds Cl_ion Cl- Influx GABAA_a5_R->Cl_ion Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization leads to LTP Long-Term Potentiation (LTP) Hyperpolarization->LTP Inhibits ONO This compound (NAM) ONO->GABAA_a5_R Allosterically binds (reduces GABA efficacy)

Caption: Mechanism of this compound at the GABAAα5 receptor.

Pharmacological Profile

This compound exhibits high binding affinity and functional activity at the human GABAAα5 receptor. The following table summarizes its key in vitro pharmacological parameters.

ParameterValueSpeciesAssay Description
Ki 7.9 nMHumanBinding affinity to the benzodiazepine binding sites on recombinant α5-containing GABAA receptors.[3][5]
EC50 1.1 nMHumanFunctional activity for GABA-induced Cl- channel activity.[3][5]
Maximum Inhibition 44.4%HumanFunctionally selective GABAAα5 NAM activity for GABA-induced Cl- channel activity.[3][5]

Preclinical In Vivo Efficacy

This compound has demonstrated significant efficacy in preclinical rodent models of cognitive impairment. The tables below summarize key findings from these studies.

Receptor Occupancy in Rats
Dose (p.o.)Hippocampal GABAAα5 Occupancy (at 1 hour)
1-20 mg/kg40% - 90%

Data from Kawaharada S, et al. J Pharmacol Exp Ther. 2018.[3][5]

Efficacy in Rat Models of Cognitive Deficits
ModelTreatmentDose (p.o.)Outcome
MK-801-Induced Memory Deficit This compound3-20 mg/kgSignificantly prevented memory deficit in the passive avoidance test.[3][4]
Scopolamine-Induced Cognitive Deficit This compound20 mg/kgImproved cognitive deficit in the eight-arm radial maze test.[3][4]
MK-801-Induced Cognitive Deficit This compound20 mg/kgImproved cognitive deficit in the eight-arm radial maze test, with activity equal to or greater than 0.5 mg/kg donepezil.[3][4]

Safety Profile

Importantly, this compound did not show anxiogenic-like or proconvulsant effects at a dose of 20 mg/kg (p.o.) in relevant preclinical models, suggesting a favorable safety profile.[3][4]

Experimental Protocols

In Vitro Binding Assay
  • Objective: To determine the binding affinity (Ki) of this compound for the benzodiazepine binding sites on recombinant human α5-containing GABAA receptors.

  • Methodology: A radioligand binding assay was likely performed using cell membranes expressing the recombinant human GABAAα5 receptor subtype. A radiolabeled ligand for the benzodiazepine site would be incubated with the membranes in the presence of varying concentrations of this compound. The amount of radioligand displaced by this compound is measured to calculate its binding affinity.

In Vitro Functional Assay
  • Objective: To determine the functional activity (EC50 and maximum inhibition) of this compound on GABA-induced chloride channel activity.

  • Methodology: A whole-cell patch-clamp electrophysiology technique on cells expressing recombinant human GABAAα5 receptors is a standard method. The effect of this compound on the chloride current induced by a fixed concentration of GABA would be measured to determine its modulatory effect.

In Vivo Receptor Occupancy Study
  • Objective: To measure the in vivo occupancy of GABAAα5 receptors in the rat hippocampus after oral administration of this compound.

  • Methodology: Male Sprague-Dawley rats were orally administered this compound.[6] One hour later, a radiolabeled tracer, [3H]-Ro15-4513, was administered intravenously.[6] The rats were sacrificed, and the amount of tracer binding in the hippocampus was measured to determine the percentage of receptor occupancy by this compound.[6]

Rat Passive Avoidance Test
  • Objective: To assess the effect of this compound on memory in a model of amnesia induced by MK-801.

  • Methodology: This test involves a two-compartment apparatus (light and dark). On the training day, rats receive a mild foot shock upon entering the dark compartment. On the test day, the latency to enter the dark compartment is measured as an index of memory. MK-801 is administered to induce memory impairment. This compound was administered to assess its ability to prevent this impairment.

Rat Eight-Arm Radial Maze Test
  • Objective: To evaluate the effect of this compound on spatial working memory in models of cognitive deficit induced by scopolamine (B1681570) or MK-801.[6]

  • Methodology: This maze consists of a central platform with eight radiating arms, some of which are baited with a food reward. The rat's task is to visit all the baited arms without re-entering previously visited arms. The number of errors (re-entries) is a measure of working memory. This compound was administered to assess its ability to improve performance in rats treated with scopolamine or MK-801.[6]

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for the preclinical assessment of a compound like this compound.

experimental_workflow start Compound Synthesis (this compound) in_vitro_binding In Vitro Binding Assays (Ki at GABAAα5) start->in_vitro_binding in_vitro_functional In Vitro Functional Assays (EC50, % Inhibition) start->in_vitro_functional in_vivo_pk In Vivo Pharmacokinetics & Receptor Occupancy in_vitro_binding->in_vivo_pk in_vitro_functional->in_vivo_pk behavioral_models Behavioral Efficacy Models (e.g., Radial Arm Maze) in_vivo_pk->behavioral_models safety_studies Safety Pharmacology (e.g., Elevated Plus Maze) behavioral_models->safety_studies candidate_selection Lead Candidate Selection safety_studies->candidate_selection

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of ONO-8590580

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical in vivo experimental protocols for ONO-8590580, a novel, potent, and selective negative allosteric modulator (NAM) of the GABA-A α5 receptor. This document is intended to guide researchers in designing and executing in vivo studies to evaluate the cognitive-enhancing effects of this compound.

Introduction to this compound

This compound is a small molecule that selectively binds to the benzodiazepine (B76468) site of GABA-A receptors containing the α5 subunit, which are highly expressed in the hippocampus.[1][2] By acting as a negative allosteric modulator, this compound reduces the inhibitory effect of GABA at these specific receptors, which is hypothesized to enhance cognitive processes, particularly learning and memory.[1][2] Preclinical studies have demonstrated its potential in improving cognitive deficits in rodent models.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on published preclinical findings.

Table 1: In Vitro Binding Affinity and Functional Activity

ParameterValueSpeciesReceptorReference
Binding Affinity (Ki) 7.9 nMHumanRecombinant α5-containing GABA-A[1]
Functional Activity (EC50) 1.1 nMHumanRecombinant α5-containing GABA-A[1]
Maximum Inhibition 44.4%HumanGABA-induced Cl- channel activity[1]

Table 2: In Vivo Receptor Occupancy and Efficacy in Rodent Models

ParameterDosage (p.o.)SpeciesModelKey FindingsReference
Hippocampal GABA-A α5 Occupancy 1-20 mg/kgRatN/A40%-90% occupancy at 1 hour post-dose[1]
Passive Avoidance Test 3-20 mg/kgRatMK-801-induced memory deficitSignificantly prevented memory deficit[1][2]
Eight-Arm Radial Maze Test 20 mg/kgRatScopolamine and MK-801-induced cognitive deficitImproved cognitive deficit, with efficacy equal to or greater than 0.5 mg/kg donepezil[1][2]
Elevated Plus Maze Test 20 mg/kgRatAnxiety modelNo anxiogenic-like effects observed[1][2]
Pentylenetetrazole (PTZ)-induced Seizure Test 20 mg/kgRatSeizure modelNo proconvulsant effects observed[1][2]

Signaling Pathway and Mechanism of Action

This compound's mechanism of action is centered on its negative allosteric modulation of GABA-A receptors containing the α5 subunit. These receptors are predominantly located in the hippocampus, a brain region critical for learning and memory.

ONO_8590580_MoA GABA GABA GABAA_a5 GABA-A α5 Receptor (Hippocampus) GABA->GABAA_a5 Binds to and activates Neuronal_Inhibition Neuronal Inhibition GABAA_a5->Neuronal_Inhibition Mediates ONO This compound ONO->GABAA_a5 Binds to benzodiazepine site (Negative Allosteric Modulation) Cognitive_Function Enhanced Cognitive Function Neuronal_Inhibition->Cognitive_Function Reduced inhibition leads to Experimental_Workflow Animal_Acclimation Animal Acclimation (e.g., 1 week) Grouping Random Assignment to Treatment Groups Animal_Acclimation->Grouping Drug_Preparation This compound & Vehicle Preparation Drug_Admin Drug Administration (p.o., 60 min prior to test) Drug_Preparation->Drug_Admin Grouping->Drug_Admin Behavioral_Test Behavioral Testing (e.g., Passive Avoidance, Radial Arm Maze) Drug_Admin->Behavioral_Test Data_Collection Data Collection (Latency, Errors, etc.) Behavioral_Test->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Results & Interpretation Data_Analysis->Results

References

Application Notes and Protocols for ONO-8590580 in the Eight-Arm Radial Maze Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-8590580 is a novel, orally available negative allosteric modulator (NAM) of the GABAAα5 receptor.[1][2][3] These receptors are highly concentrated in the hippocampus, a brain region critical for learning and memory.[1][2] By selectively modulating the GABAAα5 subunit, this compound has been shown to enhance hippocampal memory function and improve cognitive deficits in preclinical models without inducing anxiety or proconvulsant effects.[1][2] The eight-arm radial maze is a widely used behavioral paradigm to assess spatial learning and memory in rodents, making it a suitable tool for evaluating the cognitive-enhancing effects of compounds like this compound.[4][5]

These application notes provide a detailed protocol for utilizing this compound in the eight-arm radial maze test to assess its impact on cognitive performance, particularly in models of cognitive deficit induced by scopolamine (B1681570) and MK-801.

Mechanism of Action: GABAAα5 Negative Allosteric Modulation

This compound acts as a negative allosteric modulator at the benzodiazepine (B76468) binding site of GABAA receptors containing the α5 subunit.[1][3] Unlike direct antagonists, NAMs do not block the receptor's response to its primary ligand (GABA) but rather reduce the efficacy of GABA's inhibitory action. This selective reduction of inhibition in hippocampal circuits is thought to underlie the compound's ability to enhance long-term potentiation and, consequently, improve learning and memory.[1]

ONO_8590580_Signaling_Pathway cluster_GABAAR GABAA Receptor (α5 subunit) cluster_binding_sites Binding Sites GABA_R α5 γ2 β GABA_site GABA Site Cl_ion Cl- influx GABA_site->Cl_ion Promotes BZD_site BZD Site BZD_site->GABA_site Reduces GABA Efficacy GABA GABA GABA->GABA_site ONO_8590580 This compound ONO_8590580->BZD_site Modulates Neuron_hyperpol Neuronal Hyperpolarization Cl_ion->Neuron_hyperpol Cognitive_enhancement Cognitive Enhancement Neuron_hyperpol->Cognitive_enhancement Leads to Disinhibition

This compound Signaling Pathway

Quantitative Data Summary

The following table summarizes the in vitro and in vivo pharmacological properties of this compound.

ParameterValueSpecies/SystemReference
Binding Affinity (Ki) 7.9 nMRecombinant human α5-containing GABAA receptors[1][3]
Functional Activity (EC50) 1.1 nMGABA-induced Cl- channel activity[1][3]
Maximum Inhibition 44.4%GABA-induced Cl- channel activity[1][3]
In Vivo Receptor Occupancy 40-90%Rat hippocampus (1-20 mg/kg, p.o.)[1][3]
Efficacy in 8-Arm Maze Effective at 20 mg/kg (p.o.)Rat (Scopolamine & MK-801 induced deficit)[1][2]

Experimental Protocols

Animals
  • Species: Male Wistar rats are a suitable model.

  • Age/Weight: Young adult rats (e.g., 8-10 weeks old, 250-350g) are commonly used.

  • Housing: House animals individually or in small groups in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

  • Food Restriction: To motivate the animals to explore the maze for food rewards, they should be food-restricted to maintain 85-90% of their free-feeding body weight. Water should be available ad libitum.

Apparatus: Eight-Arm Radial Maze
  • The maze consists of a central octagonal platform with eight arms radiating outwards.

  • Each arm should be of equal length and width, with a food well at the end.

  • The maze should be elevated from the floor and placed in a room with various extra-maze cues (e.g., posters, shelves) to facilitate spatial navigation.

  • Automated tracking software can be used to record the animal's movements, including arm entries, time spent in each arm, and errors.

Experimental Workflow

Eight_Arm_Maze_Workflow cluster_pre_training Pre-Training Phase cluster_training Training Phase cluster_testing Testing Phase Habituation Habituation (Days 1-3) Shaping Shaping (Days 4-7) Habituation->Shaping Acquisition Acquisition Training (Until stable performance) Shaping->Acquisition Cognitive_Deficit Cognitive Deficit Induction (Scopolamine or MK-801) Acquisition->Cognitive_Deficit Drug_Admin This compound Administration Cognitive_Deficit->Drug_Admin Testing Eight-Arm Maze Test Drug_Admin->Testing Data_Analysis Data Analysis Testing->Data_Analysis

Eight-Arm Radial Maze Experimental Workflow
Detailed Methodologies

a. Habituation (Days 1-3)

  • Place each rat in the center of the maze for 10 minutes daily with all arms baited with a food reward (e.g., a small piece of a sugary cereal or a specialized food pellet).

  • Allow the rat to freely explore the maze and consume the rewards.

  • This phase helps to reduce anxiety and familiarize the animal with the apparatus.

b. Shaping (Days 4-7)

  • Bait only the food well at the end of each arm.

  • Place the rat in the center and allow it to explore and retrieve the rewards.

  • The session ends when the rat has visited all eight arms or after a predetermined time (e.g., 15 minutes).

c. Acquisition Training (Until Stable Performance)

  • At the beginning of each daily session, bait all eight arms.

  • Place the rat in the center of the maze and allow it to choose arms until all eight rewards have been consumed.

  • An arm entry is defined as the rat placing all four paws inside the arm.

  • Record the number of working memory errors (re-entry into an already visited arm) and reference memory errors (entry into an arm that was never baited, if applicable to the specific protocol).

  • Continue training until the rats reach a stable performance criterion (e.g., making two or fewer working memory errors for three consecutive days).

d. Cognitive Deficit Induction and Drug Administration

  • Scopolamine-Induced Deficit:

    • Administer scopolamine hydrochloride (e.g., 0.5 mg/kg, intraperitoneally) 30 minutes before the test session.

  • MK-801-Induced Deficit:

    • Administer MK-801 ((+)-MK-801 maleate) (e.g., 0.1 mg/kg, intraperitoneally) 30 minutes before the test session.

  • This compound Administration:

    • This compound is administered orally (p.o.).[1]

    • A dose of 20 mg/kg has been shown to be effective.[1][2]

    • Administer this compound at a specified time before the cognitive deficit-inducing agent (e.g., 60 minutes before the test session).

e. Test Session

  • Following the administration of the cognitive deficit-inducing agent and this compound (or vehicle), place the rat in the center of the maze.

  • Bait all eight arms.

  • Allow the rat to explore the maze until all eight rewards are consumed or for a maximum duration (e.g., 10 minutes).

  • Record the number of working memory errors and the time taken to complete the task.

Data Analysis
  • The primary endpoint is the number of working memory errors.

  • Other parameters to analyze include the time to complete the task and the number of reference memory errors (if applicable).

  • Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the performance between different treatment groups (Vehicle, Scopolamine/MK-801 only, this compound + Scopolamine/MK-801).

Conclusion

The eight-arm radial maze is a robust tool for assessing the pro-cognitive effects of this compound. By following these detailed protocols, researchers can effectively evaluate the potential of this GABAAα5 negative allosteric modulator to ameliorate cognitive deficits in preclinical models, providing valuable data for drug development in the field of cognitive disorders.

References

Application Notes and Protocols for ONO-8590580 in Hippocampal Slice Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for investigating the effects of ONO-8590580, a novel GABAA α5 negative allosteric modulator (NAM), on synaptic plasticity in ex vivo rat hippocampal slices. The provided methodologies are based on published findings and standard electrophysiological procedures.

Introduction

This compound is a potent and selective negative allosteric modulator of GABAA receptors containing the α5 subunit (GABAA α5).[1][2] These receptors are highly expressed in the hippocampus and are implicated in the modulation of learning and memory. This compound binds to the benzodiazepine (B76468) site of α5-containing GABAA receptors and has been shown to enhance cognitive function in preclinical models.[1][2] Electrophysiological studies have demonstrated that this compound can augment long-term potentiation (LTP), a cellular correlate of learning and memory, in the CA1 region of the hippocampus.[1][2]

Quantitative Data Summary

The following tables summarize the key pharmacological and electrophysiological parameters of this compound.

Table 1: Pharmacological Properties of this compound

ParameterValueReceptor/SystemReference
Binding Affinity (Ki)7.9 nMRecombinant human α5-containing GABAA receptors[1][2]
Functional Inhibition (EC50)1.1 nMGABA-induced Cl- channel activity[1][2]
Maximal Inhibition44.4%GABA-induced Cl- channel activity[1][2]

Table 2: Electrophysiological Effects of this compound on Hippocampal LTP

Experimental ConditionKey FindingReference
300 nM this compound in rat hippocampal slicesSignificantly augmented tetanus-induced LTP of the CA1 synapse response.[1][2]

Experimental Protocols

This section details a representative protocol for assessing the effect of this compound on LTP in the Schaffer collateral-CA1 pathway of rat hippocampal slices. This protocol is a composite based on established methodologies, as the precise protocol from the seminal study by Kawaharada et al. (2018) is not fully detailed in available literature.

Preparation of Acute Hippocampal Slices
  • Animal: Male Wistar or Sprague-Dawley rat (6-8 weeks old).

  • Anesthesia: Anesthetize the rat with isoflurane (B1672236) or a similar anesthetic and decapitate.

  • Brain Extraction: Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution.

  • Slicing:

    • Prepare 300-400 µm thick transverse hippocampal slices using a vibratome or tissue chopper.

    • Perform all slicing procedures in the ice-cold cutting solution.

  • Recovery: Transfer the slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2. Allow slices to recover for at least 1 hour at room temperature (22-25°C) before recording.

Solutions
  • Cutting Solution (Sucrose-based):

    • In mM: 210 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 0.5 CaCl2, 7 MgCl2, 7 Dextrose.

    • Continuously bubble with 95% O2 / 5% CO2.

  • Artificial Cerebrospinal Fluid (aCSF):

    • In mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 2.5 CaCl2, 1.3 MgSO4, 10 Dextrose.

    • Continuously bubble with 95% O2 / 5% CO2. The pH should be 7.4.

Electrophysiological Recording
  • Recording Chamber: Transfer a single slice to a submerged or interface recording chamber continuously perfused with oxygenated aCSF (2-3 mL/min) at 30-32°C.

  • Electrode Placement:

    • Place a bipolar stimulating electrode in the Schaffer collateral pathway in the stratum radiatum of the CA3 region.

    • Place a glass recording microelectrode (filled with aCSF, 1-5 MΩ resistance) in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording:

    • Deliver baseline stimuli (e.g., 0.05 Hz) at an intensity that evokes 40-50% of the maximal fEPSP slope.

    • Record a stable baseline for at least 20-30 minutes before drug application.

  • Drug Application:

    • Prepare a stock solution of this compound in DMSO and dilute to a final concentration of 300 nM in aCSF.

    • Bath-apply the this compound solution to the slice for at least 20 minutes prior to LTP induction.

  • LTP Induction (Tetanic Stimulation):

    • A standard high-frequency stimulation (HFS) protocol to induce LTP is one or more trains of 100 pulses at 100 Hz.[3][4][5]

    • Representative Protocol: Deliver two trains of 100 Hz stimulation for 1 second, with an inter-train interval of 20 seconds.

  • Post-Induction Recording: Record fEPSPs for at least 60 minutes after LTP induction to assess the magnitude and stability of potentiation.

Data Analysis
  • Measure the slope of the fEPSP.

  • Normalize the fEPSP slope to the average slope during the pre-LTP baseline period.

  • Compare the degree of potentiation in slices treated with this compound to control slices (vehicle-treated). The magnitude of LTP is typically quantified as the average percentage increase in fEPSP slope during the last 10-20 minutes of the recording period compared to baseline.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow for the electrophysiology protocol.

G cluster_pathway This compound Signaling Pathway ONO This compound GABAA_alpha5 GABAA α5 Receptor ONO->GABAA_alpha5 Binds (NAM) Cl_channel Cl- Channel GABAA_alpha5->Cl_channel Opens GABA GABA GABA->GABAA_alpha5 Activates Inhibition Neuronal Inhibition Cl_channel->Inhibition Reduces LTP Enhanced LTP Inhibition->LTP Leads to

Caption: this compound Signaling Pathway.

G cluster_workflow Electrophysiology Workflow Slice_Prep 1. Hippocampal Slice Preparation Recovery 2. Slice Recovery (≥1 hr) Slice_Prep->Recovery Baseline 3. Baseline Recording (20-30 min) Recovery->Baseline Drug_App 4. This compound (300 nM) Application (≥20 min) Baseline->Drug_App LTP_Induction 5. LTP Induction (Tetanic Stimulation) Drug_App->LTP_Induction Post_Rec 6. Post-Induction Recording (≥60 min) LTP_Induction->Post_Rec Analysis 7. Data Analysis Post_Rec->Analysis

Caption: Electrophysiology Experimental Workflow.

References

Application Notes and Protocols: ONO-8590580 for Cognitive Improvement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on preclinical studies conducted in rat models . As of the latest available data, specific dosage and efficacy studies of ONO-8590580 for cognitive improvement in mouse models have not been published. The information provided herein is intended to serve as a reference for researchers exploring the potential of this compound and other GABA(A)α5 negative allosteric modulators in rodent models of cognitive impairment.

Introduction

This compound is a novel, orally available and selective negative allosteric modulator (NAM) of the GABA(A)α5 receptor.[1][2][3] These receptors are highly expressed in the hippocampus and are implicated in the modulation of learning and memory.[1][2][3] By negatively modulating the activity of GABA(A)α5 receptors, this compound is hypothesized to enhance cognitive function, particularly in conditions where GABAergic signaling is dysregulated, such as in Alzheimer's disease. Preclinical studies in rodent models have demonstrated the potential of this compound to improve cognitive deficits and enhance long-term potentiation.[1][2]

Mechanism of Action: GABA(A)α5 Receptor Modulation

This compound acts as a negative allosteric modulator at the benzodiazepine (B76468) binding site of GABA(A) receptors containing the α5 subunit.[1][2] This action decreases the receptor's response to GABA, thereby reducing inhibitory signaling in hippocampal neurons and promoting synaptic plasticity, such as long-term potentiation (LTP), which is a cellular correlate of learning and memory.

GABAa5_NAM_Pathway cluster_neuron Postsynaptic Neuron cluster_drug_action Drug Intervention GABAa5_Receptor GABA(A)α5 Receptor Cl_Channel Cl- Channel (Open) GABAa5_Receptor->Cl_Channel GABA binding Hyperpolarization Hyperpolarization (Inhibition) Cl_Channel->Hyperpolarization Cl- influx Reduced_Cl_Influx Reduced Cl- Influx Cl_Channel->Reduced_Cl_Influx Inhibited by This compound LTP_Inhibition Inhibition of LTP Hyperpolarization->LTP_Inhibition Cognitive_Deficit Cognitive Deficit LTP_Inhibition->Cognitive_Deficit ONO_8590580 This compound (GABA(A)α5 NAM) ONO_8590580->GABAa5_Receptor Negative Allosteric Modulation Enhanced_LTP Enhanced LTP Reduced_Cl_Influx->Enhanced_LTP Cognitive_Improvement Cognitive Improvement Enhanced_LTP->Cognitive_Improvement

This compound Signaling Pathway

Quantitative Data Summary (Rat Models)

The following tables summarize the key quantitative findings from preclinical studies of this compound in rat models of cognitive impairment.

Table 1: In Vitro and In Vivo Receptor Occupancy

ParameterValueSpecies/SystemReference
Binding Affinity (Ki) 7.9 nMRecombinant human α5-containing GABA(A) receptors[1][2]
Functional Activity (EC50) 1.1 nMGABA-induced Cl- channel activity[1][2]
Maximal Inhibition 44.4%GABA-induced Cl- channel activity[1][2]
Hippocampal Receptor Occupancy 40-90%Rat (in vivo)[1][2]

Table 2: Efficacious Oral Dosages for Cognitive Improvement in Rats

Cognitive TestModelThis compound Dosage (p.o.)Key OutcomeReference
Passive Avoidance Test MK-801-induced memory deficit3-20 mg/kgSignificantly prevented memory deficit[1][2]
Eight-Arm Radial Maze Test Scopolamine-induced cognitive deficit20 mg/kgSignificantly decreased number of errors and total latency[1]
Eight-Arm Radial Maze Test MK-801-induced cognitive deficit20 mg/kgSignificantly decreased number of errors and total latency[1]

Experimental Protocols (Rat Models)

The following are generalized protocols based on the methodologies described in the Kawaharada et al. (2018) study in rats. These can be adapted for similar rodent studies.

Protocol 1: Pharmacologically-Induced Cognitive Deficit Model

This protocol describes the induction of cognitive deficits in rats using either scopolamine (B1681570) (a muscarinic antagonist) or MK-801 (an NMDA receptor antagonist).

Materials:

  • This compound

  • Scopolamine hydrobromide or (+)-MK-801 hydrogen maleate

  • Vehicle for drug administration (e.g., 0.5% methylcellulose)

  • Male Sprague-Dawley rats (or other appropriate strain)

  • Behavioral testing apparatus (e.g., eight-arm radial maze, passive avoidance box)

Procedure:

  • Animal Acclimation: Acclimate animals to the housing and handling conditions for at least one week prior to the experiment.

  • Drug Preparation: Prepare this compound and the cognitive deficit-inducing agent (scopolamine or MK-801) in the appropriate vehicle.

  • Dosing:

    • Administer this compound (e.g., 3, 10, 20 mg/kg) or vehicle orally (p.o.) 60 minutes prior to the behavioral test.

    • Administer scopolamine (e.g., 0.2 mg/kg, i.p.) or MK-801 (e.g., 0.075 mg/kg, i.p.) 30 minutes prior to the behavioral test.

  • Behavioral Testing: Conduct the selected cognitive test (e.g., eight-arm radial maze, passive avoidance test) at the specified time points.

  • Data Analysis: Record and analyze the relevant behavioral parameters (e.g., number of errors, latency, time in dark compartment).

Protocol 2: Eight-Arm Radial Maze Test

This test assesses spatial working and reference memory.

Apparatus:

  • An elevated eight-arm radial maze with a central platform.

  • Food rewards (e.g., sucrose (B13894) pellets) placed at the end of each arm.

Procedure:

  • Habituation and Training:

    • Habituate the rats to the maze for several days.

    • Train the rats to find food rewards in the arms. In the training phase, all eight arms are baited. A trial ends when the rat has visited all eight arms.

  • Testing Phase:

    • For the working memory task, bait only four of the eight arms. The rat must learn which arms contain the reward and avoid re-entering arms it has already visited.

    • An error is recorded if the rat enters an unbaited arm (reference memory error) or re-enters a baited arm (working memory error).

  • Data Collection:

    • Record the number of reference and working memory errors.

    • Record the total time (latency) to complete the task.

Experimental_Workflow Start Start: Rodent Model of Cognitive Impairment Acclimation Animal Acclimation and Handling Start->Acclimation Grouping Random Assignment to Treatment Groups (Vehicle, this compound, Positive Control) Acclimation->Grouping Dosing_Regimen Drug Administration (p.o.) Grouping->Dosing_Regimen Induction Induction of Cognitive Deficit (e.g., Scopolamine, MK-801) Dosing_Regimen->Induction Behavioral_Testing Cognitive Behavioral Testing (e.g., Radial Arm Maze, Passive Avoidance) Induction->Behavioral_Testing Data_Collection Data Collection (Errors, Latency, etc.) Behavioral_Testing->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis End End: Evaluation of Cognitive Improvement Analysis->End

Generalized Experimental Workflow

Considerations for Future Mouse Studies

While specific data for this compound in mice is lacking, the broader class of GABA(A)α5 NAMs has been investigated in mouse models of cognitive disorders, such as Alzheimer's disease. Researchers planning to evaluate this compound in mice should consider the following:

  • Allometric Scaling: Dosages from rat studies may need to be adjusted for mice based on body surface area or other allometric scaling principles.

  • Mouse Models of Cognitive Impairment: A variety of transgenic mouse models of Alzheimer's disease (e.g., 5xFAD, APPSWE) and other cognitive disorders are available and may be suitable for testing this compound.[2]

  • Behavioral Paradigms: A range of cognitive tests validated for mice, such as the Morris water maze, novel object recognition, and contextual fear conditioning, can be employed to assess the efficacy of this compound.

Safety Profile in Rats

In the preclinical studies, this compound was found to have a favorable safety profile at effective doses.[1][2] Specifically, at a dose of 20 mg/kg (p.o.) in rats, this compound did not exhibit anxiogenic-like effects in the elevated plus-maze test or proconvulsant effects in the pentylenetetrazole-induced seizure test.[1][2]

Conclusion

This compound is a promising cognitive enhancer that has demonstrated efficacy in rat models of memory impairment. The data presented in these application notes provide a foundation for researchers interested in further exploring its therapeutic potential. Future studies in mouse models are warranted to confirm these findings and to further elucidate the role of GABA(A)α5 receptor modulation in cognitive function.

References

Application Notes and Protocols for the Oral Administration of ONO-8590580

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting information for the preparation and oral administration of ONO-8590580, a selective GABAA α5 negative allosteric modulator (NAM), for preclinical research.

Introduction

This compound, with the chemical name 1-(cyclopropylmethyl)-5-fluoro-4-methyl-N-[5-(1-methyl-1H-imidazol-4-yl)-2-pyridinyl]-1H-benzimidazol-6-amine, is a potent and selective negative allosteric modulator of GABAA receptors containing the α5 subunit.[1][2] These receptors are highly expressed in the hippocampus and are implicated in the modulation of learning and memory.[1][3] As a NAM, this compound reduces the inhibitory effect of GABA at these specific receptors, which has been shown to enhance long-term potentiation and improve cognitive function in preclinical models.[1][3] This document provides guidelines for the preparation of this compound for oral administration in animal studies.

Physicochemical and Pharmacological Properties

A summary of the key physicochemical and pharmacological properties of this compound is presented in Table 1. Understanding these properties is crucial for appropriate formulation and experimental design.

Table 1: Physicochemical and Pharmacological Data for this compound

PropertyValueReference
Molecular Formula C₂₁H₂₁FN₆[4]
Molecular Weight 376.43 g/mol [4]
Appearance White to off-white solid[4]
Target GABAA α5 subunit-containing receptors[1]
Mechanism of Action Negative Allosteric Modulator (NAM)[1]
Binding Affinity (Ki) 7.9 nM (for human α5-containing GABAA receptors)[1]
Functional Activity (EC₅₀) 1.1 nM (for inhibition of GABA-induced Cl⁻ channel activity)[1]
In Vitro Solubility Soluble in DMSO (≥ 50 mg/mL)[4]
In Vivo Oral Dose Range (Rats) 1 - 20 mg/kg[1][3]
Pharmacodynamic Effect 40-90% hippocampal GABAA α5 occupancy 1 hour after oral administration in rats[5]

Signaling Pathway of this compound

This compound acts as a negative allosteric modulator at the benzodiazepine (B76468) binding site of GABAA receptors that contain the α5 subunit. This modulation reduces the receptor's affinity for GABA, thereby decreasing the influx of chloride ions upon GABA binding. The resulting disinhibition in hippocampal neurons is believed to lower the threshold for inducing long-term potentiation (LTP), a cellular mechanism underlying learning and memory.

ONO_8590580_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron (Hippocampus) GABA GABA GABAA_R GABAA Receptor (α5 subunit) GABA->GABAA_R Binds to Cl_channel Cl- Channel GABAA_R->Cl_channel Opens LTP Long-Term Potentiation (LTP) GABAA_R->LTP Disinhibition facilitates Cl_channel->GABAA_R Hyperpolarization (Inhibition) Cognition Enhanced Cognition LTP->Cognition Leads to ONO This compound ONO->GABAA_R Negative Allosteric Modulation

Caption: Signaling pathway of this compound.

Experimental Protocols for Oral Administration

The following protocols are based on formulations suggested by commercial suppliers for preclinical oral administration. It is recommended to perform small-scale formulation trials to ensure the stability and homogeneity of the final dosing preparation.

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Saline (0.9% NaCl), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Oral gavage needles

A commonly used vehicle for oral administration of poorly water-soluble compounds in preclinical studies is a co-solvent/surfactant mixture.

Table 2: Recommended Vehicle Formulation

ComponentPercentage (v/v)
DMSO10%
PEG30040%
Tween 805%
Saline45%

This protocol provides an example for preparing a dosing solution for a 250g rat at a dose of 10 mg/kg with a dosing volume of 5 mL/kg.

  • Calculate the required amount of this compound:

    • Dose = 10 mg/kg

    • Animal weight = 0.25 kg

    • Total dose per animal = 10 mg/kg * 0.25 kg = 2.5 mg

    • Dosing volume = 5 mL/kg

    • Total volume per animal = 5 mL/kg * 0.25 kg = 1.25 mL

    • Required concentration = 2.5 mg / 1.25 mL = 2 mg/mL

  • Prepare the vehicle:

    • For 10 mL of vehicle:

      • 1 mL DMSO

      • 4 mL PEG300

      • 0.5 mL Tween 80

      • 4.5 mL Saline

    • In a sterile tube, add the DMSO, PEG300, and Tween 80. Vortex thoroughly until a homogenous solution is formed.

    • Add the saline and vortex again to ensure complete mixing.

  • Prepare the this compound dosing solution:

    • Weigh the required amount of this compound powder (e.g., 20 mg for 10 mL of a 2 mg/mL solution).

    • Add a small amount of the vehicle to the powder and triturate to form a paste.

    • Gradually add the remaining vehicle while continuously vortexing to ensure the compound is fully suspended.

    • If necessary, sonicate the suspension for 5-10 minutes to aid in dissolution and create a uniform suspension.

    • Visually inspect the solution for any undissolved particles.

  • Animal Handling: Ensure all animal procedures are approved by the Institutional Animal Care and Use Committee (IACUC) and are performed in accordance with institutional guidelines.

  • Dose Administration:

    • Gently restrain the animal.

    • Use an appropriately sized oral gavage needle.

    • Carefully insert the gavage needle into the esophagus and deliver the calculated volume of the this compound suspension.

    • Monitor the animal for any signs of distress during and after administration.

Experimental Workflow for In Vivo Oral Dosing Study

The following diagram outlines a typical workflow for an in vivo study involving the oral administration of this compound.

experimental_workflow cluster_prep Preparation cluster_dosing Dosing cluster_post_dosing Post-Dosing weigh Weigh this compound mix Mix and Sonicate weigh->mix prepare_vehicle Prepare Vehicle (DMSO, PEG300, Tween 80, Saline) prepare_vehicle->mix calculate_dose Calculate Dose (e.g., 10 mg/kg) mix->calculate_dose administer Oral Gavage calculate_dose->administer behavioral_testing Behavioral Testing (e.g., Maze Tests) administer->behavioral_testing pk_pd_analysis PK/PD Analysis (Blood/Tissue Collection) administer->pk_pd_analysis

References

ONO-8590580: In Vitro Assay Application Notes for GABA-A α5 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro characterization of ONO-8590580, a negative allosteric modulator (NAM) of the GABA-A α5 receptor. The included information is intended to guide researchers in setting up binding and functional assays to assess the potency and selectivity of this and similar compounds.

Introduction

This compound is a novel, orally available and selective negative allosteric modulator of the GABA-A receptor α5 subunit.[1][2][3] It binds to the benzodiazepine (B76468) binding site on recombinant human α5-containing GABA-A receptors.[2] This compound has demonstrated potential for enhancing cognitive functions.[1][2][3] The GABA-A α5 subtype receptors are highly expressed in the hippocampus, a brain region critical for learning and memory.[2] As a negative allosteric modulator, this compound decreases the potentiation of the GABAergic response, which is thought to be a mechanism for improving cognitive performance.[4]

Quantitative Data Summary

The following table summarizes the key in vitro activity parameters of this compound.

ParameterValueReceptor/Assay Condition
Binding Affinity (Ki) 7.9 nMRecombinant human α5-containing GABA-A receptors
Functional Potency (EC50) 1.1 nMGABA-induced Cl⁻ channel activity
Maximum Inhibition 44.4%GABA-induced Cl⁻ channel activity

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

GABA_A_alpha5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_alpha5_Receptor GABA-A α5 Receptor (Ligand-gated Cl⁻ channel) GABA->GABA_A_alpha5_Receptor Binds & Activates This compound This compound (NAM) This compound->GABA_A_alpha5_Receptor Binds (Allosteric Site) & Modulates Cl_ion Cl⁻ GABA_A_alpha5_Receptor->Cl_ion Channel Opening (Cl⁻ Influx) Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Leads to

GABA-A α5 Receptor Signaling Pathway with this compound Modulation.

Experimental_Workflow cluster_binding Binding Assay cluster_functional Functional Assay (Electrophysiology) Membrane_Prep Membrane Preparation (Cells expressing hGABA-A α5) Incubation Incubation with Radioligand & this compound Membrane_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Quantification_Binding Quantification (Scintillation Counting) Filtration->Quantification_Binding Data_Analysis Data Analysis (Ki, EC50, % Inhibition) Quantification_Binding->Data_Analysis Oocyte_Prep Oocyte Preparation (Inject with hGABA-A α5 cRNA) TEVC Two-Electrode Voltage Clamp (TEVC) Oocyte_Prep->TEVC GABA_Application Application of GABA +/- this compound TEVC->GABA_Application Recording Record Cl⁻ Current GABA_Application->Recording Recording->Data_Analysis

Experimental Workflow for In Vitro Characterization of this compound.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for GABA-A α5 Receptor

This protocol is for determining the binding affinity (Ki) of this compound to the human GABA-A α5 receptor.

Materials:

  • HEK293 cells stably expressing recombinant human GABA-A α5β3γ2 receptors

  • Radioligand: [³H]-Ro15-4513

  • Non-specific binding control: Clonazepam

  • Homogenization Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold

  • Scintillation cocktail

  • Glass fiber filters (e.g., GF/B)

  • Polypropylene (B1209903) tubes

  • Homogenizer

  • Centrifuge

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Harvest HEK293 cells expressing the receptor and wash with ice-cold PBS.

    • Resuspend the cell pellet in Homogenization Buffer and homogenize.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C.

    • Resuspend the pellet in Assay Buffer and determine the protein concentration (e.g., using a BCA assay).

    • Store the membrane preparation at -80°C until use.

  • Binding Assay:

    • In polypropylene tubes, add in the following order:

      • Assay Buffer

      • This compound at various concentrations (for competition curve) or vehicle.

      • For non-specific binding, add a saturating concentration of Clonazepam.

      • [³H]-Ro15-4513 at a final concentration close to its Kd.

      • Membrane preparation (typically 50-100 µg of protein).

    • Incubate the mixture for 60 minutes at 4°C.

    • Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer.

    • Wash the filters three times with ice-cold Wash Buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the logarithm of the competitor concentration (this compound).

    • Determine the IC50 value from the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Functional Assay in Xenopus Oocytes

This protocol is for assessing the functional activity of this compound as a negative allosteric modulator of the GABA-A α5 receptor.[5][6][7]

Materials:

  • Xenopus laevis oocytes

  • cRNA for human GABA-A α5, β3, and γ2 subunits

  • ND96 solution (96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5)

  • GABA stock solution

  • This compound stock solution

  • Two-electrode voltage clamp setup

  • Microinjection system

Procedure:

  • Oocyte Preparation and cRNA Injection:

    • Harvest and defolliculate Xenopus oocytes.

    • Inject each oocyte with a mixture of cRNAs for the GABA-A α5, β3, and γ2 subunits.

    • Incubate the injected oocytes in ND96 solution at 18°C for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two microelectrodes (one for voltage recording, one for current injection) filled with 3 M KCl.

    • Clamp the membrane potential at a holding potential of -70 mV.[6]

    • Establish a stable baseline current.

  • Compound Application and Data Acquisition:

    • Apply GABA at a concentration that elicits a submaximal response (e.g., EC20) to establish a baseline GABA-evoked current.

    • Wash the oocyte with ND96 solution until the current returns to baseline.

    • Pre-incubate the oocyte with this compound at a desired concentration for a defined period (e.g., 1-2 minutes).

    • Co-apply GABA (at the same EC20 concentration) and this compound.

    • Record the peak amplitude of the GABA-evoked current in the presence of this compound.

    • Repeat steps 3-5 for a range of this compound concentrations to generate a concentration-response curve.

  • Data Analysis:

    • Measure the peak current amplitude for each GABA application.

    • Calculate the percentage inhibition of the GABA-evoked current by this compound at each concentration.

    • Plot the percentage inhibition as a function of the logarithm of the this compound concentration.

    • Determine the EC50 and the maximum inhibition from the concentration-response curve.

References

Application Notes and Protocols for Patch-Clamp Recording with ONO-8590580

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ONO-8590580, a potent and selective negative allosteric modulator (NAM) of the GABAA α5 receptor, in patch-clamp electrophysiology experiments. The provided protocols are intended to serve as a detailed starting point for investigating the effects of this compound on GABAA receptor function in various cell types.

Introduction to this compound

This compound is a novel small molecule that acts as a negative allosteric modulator at the benzodiazepine (B76468) binding site of GABAA receptors containing the α5 subunit.[1][2] These receptors are highly expressed in the hippocampus and are implicated in cognitive processes, making them a key target for therapeutic intervention in cognitive disorders such as Alzheimer's disease.[1][2] this compound has been shown to enhance long-term potentiation and improve cognitive deficits in preclinical models, highlighting its potential as a cognitive enhancer.[1]

Mechanism of Action

This compound selectively binds to GABAA receptors incorporating the α5 subunit. As a negative allosteric modulator, it does not directly activate or block the receptor. Instead, it reduces the ability of the primary agonist, γ-aminobutyric acid (GABA), to open the chloride ion channel. This results in a decrease in the overall inhibitory current mediated by GABAA α5 receptors. This modulation of GABAergic neurotransmission is believed to underlie its cognitive-enhancing effects.

Quantitative Data Summary

The following table summarizes the key in vitro pharmacological data for this compound.

ParameterValueReceptor/SystemReference
Binding Affinity (Ki) 7.9 nMRecombinant human α5-containing GABAA receptors[1][2]
Functional Activity (EC50) 1.1 nMInhibition of GABA-induced Cl- channel activity[1][2]
Maximum Inhibition 44.4%GABA-induced Cl- channel activity[1][2]
In Vivo Hippocampal Occupancy 40-90%Rat hippocampus (1-20 mg/kg, p.o.)[1]

Signaling Pathway of this compound at the GABAA α5 Receptor

ONO_8590580_Signaling_Pathway cluster_receptor GABAA α5 Receptor cluster_cellular_effect Cellular Response GABA GABA GABA_site GABA Binding Site GABA->GABA_site Binds ONO This compound BZD_site Benzodiazepine Site ONO->BZD_site Binds Receptor α5-containing GABAA Receptor Channel_opening Reduced Chloride Channel Opening Receptor->Channel_opening Modulates BZD_site->Receptor GABA_site->Receptor Chloride_influx Decreased Cl- Influx Channel_opening->Chloride_influx Hyperpolarization Reduced Neuronal Hyperpolarization Chloride_influx->Hyperpolarization Neuronal_activity Increased Neuronal Excitability Hyperpolarization->Neuronal_activity

This compound binds to the benzodiazepine site on the GABAA α5 receptor, negatively modulating GABA's effect on chloride channel opening.

Experimental Protocols

The following protocols are designed for whole-cell patch-clamp recordings to characterize the effects of this compound. These can be adapted for different cell types and recording setups.

Protocol 1: Whole-Cell Voltage-Clamp Recording in Recombinant HEK293 Cells Expressing GABAA α5β3γ2 Receptors

This protocol is ideal for determining the potency and efficacy of this compound on a specific GABAA receptor subtype.

1. Cell Culture and Transfection:

  • Culture HEK293 cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics for stable cell lines.

  • For transient transfection, co-transfect cells with plasmids encoding the human GABAA α5, β3, and γ2 subunits using a suitable transfection reagent.

  • Plate cells onto glass coverslips 24-48 hours prior to recording.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.

  • Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.

  • GABA Stock Solution: Prepare a 100 mM stock solution of GABA in deionized water and store at -20°C. Dilute to the final desired concentration in the external solution on the day of the experiment.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO and store at -20°C. Dilute to the final desired concentration in the external solution, ensuring the final DMSO concentration is ≤ 0.1%.

3. Patch-Clamp Recording:

  • Place a coverslip with adherent cells in the recording chamber and perfuse with external solution.

  • Pull borosilicate glass pipettes to a resistance of 3-6 MΩ when filled with internal solution.

  • Obtain a giga-ohm seal (>1 GΩ) on a selected cell and establish a whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV to -80 mV.

  • To determine the effect of this compound, co-apply a sub-maximal concentration of GABA (e.g., EC₁₀-EC₂₀) with varying concentrations of this compound.

  • Apply GABA for 2-5 seconds, followed by a washout period to allow for receptor recovery.

  • Pre-apply this compound for 1-2 minutes before co-application with GABA.

4. Data Analysis:

  • Measure the peak amplitude of the GABA-evoked current in the absence and presence of this compound.

  • Calculate the percentage inhibition of the GABA response by this compound.

  • Plot a concentration-response curve for this compound and fit with a suitable equation (e.g., Hill equation) to determine the EC₅₀.

Protocol 2: Patch-Clamp Recording from Hippocampal Pyramidal Neurons in Acute Brain Slices

This protocol is suitable for studying the effects of this compound on native GABAA α5 receptors in a more physiologically relevant context.

1. Slice Preparation:

  • Anesthetize a rodent (e.g., rat or mouse) and decapitate.

  • Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) cutting solution.

  • Cutting Solution (in mM): 212.7 Sucrose, 2.6 KCl, 1.23 NaH₂PO₄, 26 NaHCO₃, 10 D-Glucose, 3 MgCl₂, 1 CaCl₂.

  • Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.

  • Transfer slices to a holding chamber with artificial cerebrospinal fluid (aCSF) at 32-34°C for at least 1 hour before recording.

  • aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-Glucose, 1.3 MgCl₂, 2.5 CaCl₂. Continuously bubble with 95% O₂/5% CO₂.

2. Electrophysiological Recording:

  • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at room temperature or near-physiological temperature.

  • Visualize CA1 pyramidal neurons using infrared differential interference contrast (IR-DIC) microscopy.

  • Use the same internal and external solutions as in Protocol 1, with the external solution being the aCSF.

  • Obtain whole-cell voltage-clamp recordings from CA1 pyramidal neurons.

  • To study tonic GABAA currents, record the baseline holding current and apply a GABAA receptor antagonist (e.g., bicuculline) to reveal the tonic current component.

  • To study synaptic currents (IPSCs), use a stimulating electrode placed in the stratum radiatum to evoke GABAergic responses.

  • Apply this compound (e.g., 300 nM) to the bath and observe its effect on tonic or synaptic GABAA currents.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Prep Cell Preparation (HEK293 or Brain Slices) Giga_Seal Obtain Giga-ohm Seal Cell_Prep->Giga_Seal Solution_Prep Prepare Recording Solutions (Internal, External, Drugs) Solution_Prep->Giga_Seal Pipette_Prep Pull & Fill Patch Pipettes Pipette_Prep->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Set_Vhold Set Holding Potential (-60 to -80 mV) Whole_Cell->Set_Vhold Baseline Record Baseline Current Set_Vhold->Baseline Drug_App Apply GABA +/- this compound Baseline->Drug_App Measure_Current Measure Peak Current Amplitude Drug_App->Measure_Current Calc_Inhibition Calculate % Inhibition Measure_Current->Calc_Inhibition Plot_Curve Plot Concentration-Response Curve Calc_Inhibition->Plot_Curve Determine_EC50 Determine EC50 Plot_Curve->Determine_EC50

A generalized workflow for a patch-clamp experiment with this compound.

Troubleshooting and Considerations

  • Solubility: this compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in the recording solution is low (≤ 0.1%) to avoid off-target effects.

  • GABA Concentration: When studying allosteric modulators, the concentration of the primary agonist (GABA) is critical. An EC₁₀-EC₂₀ concentration is recommended to allow for the detection of both positive and negative modulation.

  • Receptor Desensitization: GABAA receptors can desensitize upon prolonged exposure to GABA. Use brief applications and allow sufficient time for recovery between applications.

  • Cell Health: Ensure cells are healthy and exhibit stable baseline currents before drug application. For slice recordings, proper slice preparation and maintenance are crucial for neuronal viability.

By following these detailed application notes and protocols, researchers can effectively utilize patch-clamp electrophysiology to investigate the pharmacological properties of this compound and its impact on GABAA α5 receptor-mediated neurotransmission.

References

ONO-8590580: Application Notes and Protocols for Studying Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-8590580 is a novel, potent, and selective negative allosteric modulator (NAM) of the GABA-A α5 receptor.[1][2][3] GABA-A receptors containing the α5 subunit are highly expressed in the hippocampus, a brain region critical for learning and memory.[1][4] These receptors are negatively involved in memory processes, and their inhibition has been shown to enhance cognitive function.[1][5] this compound offers a promising tool for investigating the role of GABA-A α5 receptors in synaptic plasticity and for the development of therapeutics targeting cognitive disorders.[2][3] These application notes provide a summary of the key characteristics of this compound and detailed protocols for its use in studying synaptic plasticity.

Data Presentation

Table 1: In Vitro Pharmacology of this compound
ParameterValueSpecies/SystemReference
Binding Affinity (Ki) 7.9 nMRecombinant Human α5-containing GABA-A Receptors[1][4][5]
Functional Activity (EC50) 1.1 nMGABA-induced Cl⁻ channel activity[1][4][5]
Maximum Inhibition 44.4%GABA-induced Cl⁻ channel activity[1][4][5]
LTP Enhancement 300 nMRat Hippocampal Slices[1][4]
Table 2: In Vivo Characterization and Efficacy of this compound in Rats
ExperimentDosing (p.o.)Key FindingsReference
Receptor Occupancy 1-20 mg/kg40-90% occupancy of hippocampal GABA-A α5 receptors 1 hour post-administration.[1][4][5]
Passive Avoidance Test 3-20 mg/kgSignificantly prevented MK-801-induced memory deficits.[1][4]
Eight-Arm Radial Maze Test 20 mg/kgImproved cognitive deficits induced by scopolamine (B1681570) and MK-801; efficacy was equal to or greater than 0.5 mg/kg donepezil.[1][4][5]
Elevated Plus Maze Test 20 mg/kgNo anxiogenic-like effects observed.[1][4][5]
Pentylenetetrazole-induced Seizure Test 20 mg/kgNo proconvulsant effects observed.[1][4][5]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Enhancing Synaptic Plasticity

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Dendritic Spine GABA GABA GABA_A_a5 GABA-A α5 Receptor GABA->GABA_A_a5 Binds Cl_ion Cl⁻ Influx GABA_A_a5->Cl_ion Opens Channel GABA_A_a5->Cl_ion Reduces ONO This compound ONO->GABA_A_a5 Negative Allosteric Modulation Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Leads to Cl_ion->Hyperpolarization Decreases NMDA_R NMDA Receptor Hyperpolarization->NMDA_R Inhibits Activation Hyperpolarization->NMDA_R Disinhibits Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Facilitates LTP Long-Term Potentiation (LTP) Ca_ion->LTP Triggers Synaptic_Plasticity Enhanced Synaptic Plasticity & Memory LTP->Synaptic_Plasticity Promotes

Caption: this compound enhances synaptic plasticity by negatively modulating GABA-A α5 receptors.

Experimental Workflow for In Vivo Cognitive Testing

cluster_setup Experimental Setup cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Model Male Sprague-Dawley Rats Drug_Admin This compound or Vehicle (Oral Administration) Animal_Model->Drug_Admin Cognitive_Impairment Induction of Cognitive Deficit (e.g., MK-801 or Scopolamine) Drug_Admin->Cognitive_Impairment Pre-treatment Behavioral_Test Passive Avoidance or Eight-Arm Radial Maze Cognitive_Impairment->Behavioral_Test Data_Acquisition Automated Tracking System (Latency, Errors) Behavioral_Test->Data_Acquisition Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Acquisition->Statistical_Analysis Results Assessment of Cognitive Enhancement Statistical_Analysis->Results

Caption: Workflow for assessing the pro-cognitive effects of this compound in rodent models.

Experimental Protocols

Protocol 1: Ex Vivo Electrophysiology - Long-Term Potentiation (LTP) in Rat Hippocampal Slices

This protocol is based on the methodology that demonstrated this compound enhances tetanus-induced LTP in the CA1 region of the hippocampus.[1][4]

1. Materials and Reagents:

  • Male Sprague-Dawley rats (6-8 weeks old)

  • Artificial cerebrospinal fluid (ACSF)

  • This compound

  • Dissection tools

  • Vibratome

  • Recording chamber with perfusion system

  • Bipolar stimulating electrode

  • Glass recording microelectrode

  • Amplifier and data acquisition system

2. Procedure:

  • Slice Preparation:

    • Anesthetize and decapitate the rat.

    • Rapidly remove the brain and place it in ice-cold, oxygenated ACSF.

    • Prepare 400 µm thick transverse hippocampal slices using a vibratome.

    • Allow slices to recover in oxygenated ACSF at room temperature for at least 1 hour.

  • Recording Setup:

    • Transfer a slice to the recording chamber and continuously perfuse with oxygenated ACSF at 30-32°C.

    • Place a bipolar stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

  • Baseline Recording:

    • Record baseline field excitatory postsynaptic potentials (fEPSPs) for at least 20 minutes by delivering single pulses every 30 seconds.

  • Drug Application:

    • Perfuse the slice with ACSF containing 300 nM this compound for at least 20 minutes prior to LTP induction.

  • LTP Induction:

    • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 pulses at 100 Hz, with a 20-second inter-train interval).

  • Post-HFS Recording:

    • Continue recording fEPSPs for at least 60 minutes after HFS to monitor the potentiation.

  • Data Analysis:

    • Measure the slope of the fEPSP.

    • Normalize the fEPSP slope to the pre-HFS baseline.

    • Compare the degree of potentiation between this compound-treated and vehicle-treated slices.

Protocol 2: In Vivo Behavioral Assessment - Passive Avoidance Test

This protocol is designed to assess the effect of this compound on long-term memory in a fear-motivated task.[1][4]

1. Apparatus:

  • A two-compartment passive avoidance apparatus with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.

2. Procedure:

  • Habituation and Drug Administration:

    • Administer this compound (3-20 mg/kg, p.o.) or vehicle to the rats.

    • After a set pre-treatment time (e.g., 60 minutes), proceed to the acquisition trial.

  • Acquisition Trial (Day 1):

    • Place the rat in the light compartment, facing away from the door.

    • After a brief acclimatization period (e.g., 60 seconds), the guillotine door opens.

    • When the rat enters the dark compartment with all four paws, the door closes, and a mild, brief foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

    • Record the latency to enter the dark compartment.

    • Return the rat to its home cage.

  • Retention Trial (Day 2):

    • 24 hours after the acquisition trial, place the rat back into the light compartment.

    • Open the guillotine door and record the latency to enter the dark compartment (step-through latency), with a cut-off time (e.g., 300 seconds). No foot shock is delivered in this trial.

  • Data Analysis:

    • Compare the step-through latencies between the this compound-treated and vehicle-treated groups. A longer latency indicates better memory of the aversive experience.

Protocol 3: In Vivo Behavioral Assessment - Eight-Arm Radial Maze Test

This protocol assesses spatial working and reference memory and is used to evaluate the pro-cognitive effects of this compound.[1][4]

1. Apparatus:

  • An eight-arm radial maze with a central platform from which eight arms radiate outwards. Food rewards can be placed at the end of the arms.

2. Procedure:

  • Habituation and Food Restriction:

    • Rats are typically food-restricted to 85-90% of their free-feeding body weight to motivate them to search for food rewards.

    • Habituate the rats to the maze by allowing them to freely explore and find food rewards in all arms for several days.

  • Training:

    • Once habituated, begin training trials where only a subset of arms (e.g., four out of eight) are baited with a food reward. The set of baited arms remains consistent for each rat across days.

  • Drug Administration and Cognitive Impairment:

    • Administer this compound (20 mg/kg, p.o.) or vehicle.

    • After a set pre-treatment time, administer a cognitive impairing agent such as scopolamine or MK-801.[1]

  • Testing Trial:

    • Place the rat on the central platform and allow it to explore the maze for a set duration or until all baited arms have been visited.

    • Record the sequence of arm entries.

  • Data Analysis:

    • Working Memory Errors: Re-entry into an arm that has already been visited within the same trial.

    • Reference Memory Errors: Entry into an arm that has never been baited.

    • Total Latency: Time taken to complete the task.

    • Compare the number of errors and latency between the this compound-treated and vehicle-treated groups. A reduction in errors and latency indicates improved cognitive performance.

Safety and Handling

This compound has demonstrated a favorable safety profile in preclinical studies, with no anxiogenic-like or proconvulsant effects observed at cognitively effective doses.[1][4][5] Standard laboratory safety procedures should be followed when handling this compound. For in vivo studies, appropriate vehicles should be used for oral administration.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of GABA-A α5 receptors in synaptic plasticity and cognition. Its selectivity and favorable in vivo profile make it a suitable candidate for a range of ex vivo and in vivo studies aimed at understanding the mechanisms of learning and memory and for the preclinical evaluation of novel cognitive enhancers.

References

ONO-8590580: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-8590580 is a novel and selective negative allosteric modulator (NAM) of the GABAA α5 receptor.[1][2][3] GABAA receptors containing the α5 subunit are highly concentrated in the hippocampus, a brain region critical for learning and memory.[1][2] These receptors are involved in the negative regulation of cognitive processes. This compound binds to the benzodiazepine (B76468) site on the GABAA α5 receptor, thereby inhibiting GABA-induced chloride ion channel activity.[1][2][4] This mechanism of action leads to an enhancement of hippocampal long-term potentiation (LTP) and improved performance in preclinical models of cognitive impairment.[1][2] Notably, this compound has demonstrated efficacy in rodent models without the anxiogenic or proconvulsant side effects associated with non-selective GABAA NAMs.[1][2] These characteristics position this compound as a promising research tool for investigating cognitive enhancement and as a potential therapeutic agent for disorders characterized by cognitive deficits, such as Alzheimer's disease.[3][4]

Suppliers for Research Purposes

This compound is available for research purposes from the following suppliers:

  • MedChemExpress

  • TargetMol

Quantitative Data

Table 1: In Vitro Pharmacology of this compound

ParameterValueSpeciesReceptor SubtypeReference
Binding Affinity (Ki) 7.9 nMHuman (recombinant)GABAA α5[1][2][4]
Functional Activity (EC50) 1.1 nMHuman (recombinant)GABAA α5[1][2][4]
Maximum Inhibition 44.4%Human (recombinant)GABAA α5[1][2][4]

Table 2: In Vivo Preclinical Efficacy of this compound

ExperimentAnimal ModelDosing (p.o.)Key FindingsReference
Hippocampal GABAA α5 Occupancy Rat1-20 mg/kg40-90% occupancy 1h post-dose[1][2][4]
Long-Term Potentiation (LTP) Rat Hippocampal Slices300 nMSignificantly augmented tetanus-induced LTP in CA1 synapse[1][2]
Passive Avoidance Test Rat (MK-801-induced memory deficit)3-20 mg/kgSignificantly prevented memory deficit[1][2]
8-Arm Radial Maze Test Rat (Scopolamine/MK-801-induced cognitive deficit)20 mg/kgImproved cognitive deficit, with equal or greater activity than 0.5 mg/kg donepezil[1][2]
Elevated Plus Maze Test Rat20 mg/kgNo anxiogenic-like effects[1][2]
Pentylenetetrazole-induced Seizure Test Rat20 mg/kgNo proconvulsant effects[1][2]

Experimental Protocols

Note: The following protocols are representative methodologies for the types of experiments conducted with this compound. Specific parameters may need to be optimized for individual laboratory conditions and research questions.

Protocol 1: In Vitro Long-Term Potentiation (LTP) in Rat Hippocampal Slices

This protocol outlines the general procedure for assessing the effect of this compound on synaptic plasticity.

1. Materials:

  • This compound

  • Male Wistar rats (6-8 weeks old)

  • Artificial cerebrospinal fluid (aCSF)

  • Dissection tools

  • Vibratome

  • Recording chamber and perfusion system

  • Glass microelectrodes

  • Electrophysiology recording setup (amplifier, digitizer, software)

  • Tetanic stimulation equipment

2. Methods: a. Hippocampal Slice Preparation: i. Anesthetize and decapitate the rat. ii. Rapidly remove the brain and place it in ice-cold, oxygenated aCSF. iii. Dissect the hippocampus and prepare 400 µm thick transverse slices using a vibratome. iv. Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover. b. Electrophysiological Recording: i. Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at 30-32°C. ii. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs). c. Experimental Procedure: i. Establish a stable baseline fEPSP recording for at least 20 minutes. ii. Apply this compound (e.g., 300 nM) to the perfusion bath and allow it to equilibrate for 20-30 minutes. iii. Induce LTP with a high-frequency tetanic stimulation (e.g., 100 Hz for 1 second). iv. Continue recording fEPSPs for at least 60 minutes post-tetanus to monitor the potentiation. d. Data Analysis: i. Measure the slope of the fEPSP. ii. Normalize the post-tetanus fEPSP slope to the pre-tetanus baseline. iii. Compare the degree of potentiation in the presence and absence of this compound.

Protocol 2: Passive Avoidance Test in Rats

This protocol is a fear-aggravated test used to evaluate learning and memory.

1. Materials:

  • This compound

  • Male Sprague-Dawley rats (200-250 g)

  • Passive avoidance apparatus (a box with two compartments, one lit and one dark, separated by a door, with an electrified grid floor in the dark compartment)

  • Scopolamine or MK-801 (for inducing memory impairment)

2. Methods: a. Acquisition Trial (Day 1): i. Administer this compound or vehicle orally. ii. After a set time (e.g., 60 minutes), administer the amnesic agent (e.g., MK-801). iii. Place the rat in the lit compartment of the apparatus. iv. After an acclimatization period (e.g., 60 seconds), open the door to the dark compartment. v. When the rat enters the dark compartment, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds). vi. Record the latency to enter the dark compartment. vii. Return the rat to its home cage. b. Retention Trial (Day 2): i. 24 hours after the acquisition trial, place the rat back into the lit compartment. ii. Open the door to the dark compartment. iii. Record the latency to enter the dark compartment (step-through latency), with a cutoff time (e.g., 300 seconds). No foot shock is delivered in this trial. d. Data Analysis: i. Compare the step-through latencies between the vehicle-treated and this compound-treated groups. A longer latency indicates better memory retention.

Protocol 3: 8-Arm Radial Maze Test in Rats

This test assesses spatial working and reference memory.

1. Materials:

  • This compound

  • Male Sprague-Dawley rats (250-300 g)

  • 8-arm radial maze with food rewards at the end of each arm.

  • Scopolamine or MK-801

2. Methods: a. Habituation and Training: i. Habituate the rats to the maze for several days by allowing them to freely explore and find food rewards. ii. Train the rats on the task until they reach a stable performance level. In a typical protocol, all eight arms are baited, and the rat must visit each arm only once to retrieve the reward. b. Testing: i. On the test day, administer this compound or vehicle orally. ii. After a set time (e.g., 60 minutes), administer the amnesic agent (e.g., scopolamine). iii. Place the rat in the center of the maze and allow it to explore the arms to find the food rewards. iv. Record the number of working memory errors (re-entry into a previously visited arm) and reference memory errors (entry into an unbaited arm, if applicable to the protocol). v. Also record the time taken to complete the task. d. Data Analysis: i. Compare the number of errors and the completion time between the different treatment groups.

Visualizations

GABAA_Signaling_Pathway This compound Mechanism of Action GABA GABA GABAA_R GABAA Receptor (α5 subunit) GABA->GABAA_R Binds to & Activates Cl_channel Chloride (Cl-) Channel GABAA_R->Cl_channel Opens Reduced_Inhibition Reduced Inhibition (Disinhibition) GABAA_R->Reduced_Inhibition Leads to ONO This compound ONO->GABAA_R Negative Allosteric Modulation Neuron Postsynaptic Neuron Cl_channel->Neuron Cl- Influx Hyperpolarization Hyperpolarization (Inhibition) Neuron->Hyperpolarization LTP Enhanced LTP & Cognition Reduced_Inhibition->LTP Promotes

Caption: Mechanism of this compound as a GABAA α5 NAM.

Experimental_Workflow General Preclinical Testing Workflow for this compound cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies binding Binding Assay (Ki determination) functional Functional Assay (EC50 & Max Inhibition) ltp LTP in Hippocampal Slices functional->ltp pk_pd Pharmacokinetics & Receptor Occupancy ltp->pk_pd behavior Behavioral Models (Passive Avoidance, Radial Maze) pk_pd->behavior safety Safety Pharmacology (Anxiety, Seizure Models) behavior->safety start This compound Compound start->binding start->functional

Caption: Preclinical evaluation workflow for this compound.

References

Troubleshooting & Optimization

ONO-8590580 Technical Support Center: Investigating Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the potential off-target effects of ONO-8590580, a selective GABA(A) α5 negative allosteric modulator (NAM). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental evaluation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a negative allosteric modulator (NAM) that selectively binds to the benzodiazepine (B76468) site of GABA(A) receptors containing the α5 subunit.[1][2] This interaction reduces the GABA-induced chloride ion influx, thereby modulating the inhibitory effects of GABA in the brain, particularly in regions where α5-containing receptors are highly expressed, such as the hippocampus.[1][2]

Q2: What is the known on-target activity of this compound at the GABA(A) α5 receptor?

This compound exhibits high-affinity binding and potent functional modulation at human α5-containing GABA(A) receptors. The key quantitative parameters are summarized in the table below.

ParameterValueSpeciesReference
Binding Affinity (Ki)7.9 nMHuman[1][2]
Functional Activity (EC50)1.1 nMHuman[1][2]
Maximum Inhibition44.4%Human[1][2]

Q3: What are the potential off-target effects of this compound related to other GABA(A) receptor subtypes?

This compound is reported to have "good functional subtype selectivity" for the α5 subunit over other GABA(A) receptor subtypes (α1, α2, and α3). This is a critical feature, as activity at these other subtypes is associated with sedative (α1), anxiolytic (α2), and myorelaxant (α2/α3) effects.

While specific quantitative binding or functional data for α1, α2, and α3 subtypes are not publicly available in the reviewed literature, preclinical studies in rats have shown that this compound does not produce anxiogenic-like or proconvulsant effects at a dose of 20 mg/kg.[1][2][3] This lack of in vivo effects strongly suggests a low activity at the GABA(A) subtypes responsible for these actions.

Quantitative Selectivity Data for this compound at GABA(A) Subtypes

Receptor SubtypeBinding Affinity (Ki)Functional Activity (EC50/IC50)Fold Selectivity (vs. α5)Reference
α5βγ 7.9 nM 1.1 nM (EC50) - [1][2]
α1βγData not availableData not availableData not available
α2βγData not availableData not availableData not available
α3βγData not availableData not availableData not available

Q4: Has this compound been screened against a broader panel of off-target receptors and enzymes?

The publicly available literature does not contain results from a broad off-target screening panel (e.g., a CEREP or safety pharmacology panel) for this compound. Such panels typically assess for unintended interactions with a wide range of G-protein coupled receptors, ion channels, transporters, and enzymes to predict potential adverse drug reactions.

Q5: What is the expected in vivo outcome of this compound administration in preclinical models?

In rodent models, oral administration of this compound has been shown to occupy hippocampal GABA(A) α5 receptors in a dose-dependent manner (40-90% occupancy at 1-20 mg/kg).[1][2] This target engagement leads to improved cognitive performance in models of memory deficit.[1][2] Importantly, at effective doses, it does not appear to induce behaviors typically associated with non-selective GABA(A) modulators.[1][2][3]

Troubleshooting Guides

Issue 1: Observing anxiogenic-like behaviors in animal models after this compound administration.

  • Potential Cause: This is an unexpected outcome based on the reported selectivity profile of this compound.

  • Troubleshooting Steps:

    • Verify Dose: Double-check the dose calculation and administration volume. An inadvertent overdose could potentially lead to off-target effects.

    • Assess Animal Stress: Ensure that the animals are properly habituated to the testing environment and handling procedures to minimize baseline stress levels, which could confound the behavioral assessment.

    • Control for Vehicle Effects: Run a parallel control group with vehicle administration to rule out any behavioral effects of the vehicle itself.

    • Review Experimental Protocol: Ensure the protocol for the behavioral test (e.g., elevated plus maze) is consistent with established methodologies.

Issue 2: Observing proconvulsant activity in animal models.

  • Potential Cause: This is contrary to the published safety profile of this compound.

  • Troubleshooting Steps:

    • Confirm Compound Identity and Purity: Ensure the integrity of the this compound compound being used.

    • Evaluate Animal Model: The choice of animal strain and the specific proconvulsant agent used (e.g., pentylenetetrazole) can influence the seizure threshold. Ensure the model is well-validated.

    • Dose-Response Analysis: If proconvulsant activity is suspected, a dose-response study should be conducted to determine if the effect is dose-dependent.

Experimental Protocols

1. Elevated Plus Maze (EPM) for Anxiogenic-like Behavior in Rats

  • Objective: To assess the potential anxiogenic-like effects of this compound.

  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • Methodology:

    • Male Sprague-Dawley rats are used.

    • This compound (e.g., 20 mg/kg) or vehicle is administered orally 60 minutes prior to the test. A positive control, such as a known anxiogenic compound, may be included.

    • Each rat is placed in the center of the maze, facing an open arm.

    • The animal is allowed to freely explore the maze for a 5-minute period.

    • Behavior is recorded using a video tracking system.

    • The primary endpoints are the time spent in the open arms and the number of entries into the open arms. A significant decrease in these parameters compared to the vehicle group would suggest an anxiogenic-like effect.

2. Pentylenetetrazole (PTZ)-Induced Seizure Test in Rats

  • Objective: To evaluate the potential proconvulsant effects of this compound.

  • Methodology:

    • Male rats are administered this compound (e.g., 20 mg/kg) or vehicle orally.

    • After a predetermined time (e.g., 60 minutes), a sub-convulsive dose of PTZ is administered.

    • Animals are observed for the onset and severity of seizures.

    • The latency to the first seizure and the seizure severity score are recorded. A significant decrease in seizure latency or an increase in seizure severity compared to the vehicle group would indicate a proconvulsant effect.

Visualizations

GABAA_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABAA_R GABA(A) Receptor (α5 subtype) Cl_channel Chloride (Cl⁻) Channel GABAA_R->Cl_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl⁻ Influx GABA GABA GABA_release->GABA GABA->GABAA_R Binds ONO_8590580 This compound ONO_8590580->GABAA_R Negative Allosteric Modulation

Caption: Signaling pathway of GABA(A) α5 receptor and the modulatory effect of this compound.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Safety Assessment Binding_Assay Radioligand Binding Assay (GABA(A) α5, α1, α2, α3) Functional_Assay Electrophysiology Assay (GABA-evoked currents) Binding_Assay->Functional_Assay Confirm Functional Activity Animal_Dosing Oral Administration of This compound to Rats Functional_Assay->Animal_Dosing Proceed to In Vivo EPM Elevated Plus Maze (Anxiety-like behavior) Animal_Dosing->EPM PTZ PTZ-induced Seizure Test (Proconvulsant potential) Animal_Dosing->PTZ

Caption: Experimental workflow for assessing the selectivity and safety of this compound.

Logical_Relationship ONO_High_Selectivity High Selectivity of this compound for GABA(A) α5 Low_Alpha1_Activity Low Activity at GABA(A) α1 ONO_High_Selectivity->Low_Alpha1_Activity Low_Alpha23_Activity Low Activity at GABA(A) α2/α3 ONO_High_Selectivity->Low_Alpha23_Activity No_Sedation Absence of Sedative Effects Low_Alpha1_Activity->No_Sedation Leads to No_Anxiolysis_Myorelaxation Absence of Anxiolytic/ Myorelaxant Effects Low_Alpha23_Activity->No_Anxiolysis_Myorelaxation Leads to

Caption: Logical relationship between GABA(A) subtype selectivity and expected in vivo effects.

References

ONO-8590580 stability in solution for long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of ONO-8590580 in solution for long-term experiments, addressing common issues researchers may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For long-term stability, it is recommended to store this compound stock solutions at -20°C or -80°C.[1] Based on supplier information, solutions can be stored for up to one year at -20°C and up to two years at -80°C.[1] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.

Q2: How stable is this compound in aqueous solutions or cell culture media at 37°C?

A2: Specific long-term stability data for this compound in aqueous buffers or cell culture media at 37°C is not publicly available. The stability of a compound in such conditions can be influenced by several factors including the pH of the medium, the presence of serum proteins, and other media components.[2] It is highly recommended to perform a stability assessment under your specific experimental conditions.

Q3: Can I prepare a large batch of this compound working solution for my entire long-term experiment?

A3: Given the lack of specific stability data in experimental media, it is not recommended to prepare a single large batch of working solution for an experiment spanning several days or weeks. It is best practice to prepare fresh working solutions from a frozen stock solution before each experiment or at frequent intervals.

Q4: What are the potential signs of this compound degradation?

A4: Visual signs of degradation can include a change in the color or clarity of the solution, or the formation of precipitates. However, significant degradation can occur without any visible changes. The most reliable way to assess degradation is by analytical methods such as High-Performance Liquid Chromatography (HPLC) to measure the concentration of the parent compound over time.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent experimental results over time. Degradation of this compound in the working solution.Prepare fresh working solutions for each experiment. Perform a stability study of this compound in your specific experimental medium at the working temperature (e.g., 37°C) to determine its stability profile.
Precipitate forms in the working solution upon storage. Poor solubility or degradation of the compound.Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum and is compatible with your experimental system. If solubility is an issue, consider using a different solvent system or formulation as suggested by the supplier.[1]
Loss of compound activity in a cell-based assay. Instability in cell culture medium, binding to plasticware, or cellular metabolism.Test the stability of this compound in the cell culture medium with and without serum.[2] Use low-protein-binding plates and tips. Include appropriate controls to assess the compound's activity at the start of the experiment.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Experimental Buffer

This protocol outlines a method to determine the stability of this compound in a specific aqueous buffer over time using HPLC.

Materials:

  • This compound

  • Anhydrous DMSO

  • Experimental buffer (e.g., PBS, TRIS buffer)

  • HPLC system with UV or MS detector

  • Calibrated analytical balance

  • Sterile, amber vials

  • Incubator

Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare the working solution by diluting the stock solution in the experimental buffer to the final desired concentration. Ensure the final DMSO concentration is low (typically <0.5%) to maintain solubility and minimize solvent effects.

  • Aliquot the working solution into multiple sterile, amber vials. One vial will be used for each time point.

  • Analyze the "time zero" sample immediately using a validated HPLC method to determine the initial concentration.

  • Incubate the remaining vials at the desired experimental temperature (e.g., room temperature or 37°C).

  • At predetermined time points (e.g., 2, 4, 8, 24, 48, and 72 hours), retrieve one vial and analyze its content by HPLC.

  • Calculate the percentage of this compound remaining at each time point relative to the time zero concentration.

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to identify potential degradation products and pathways under stress conditions.

Materials:

  • This compound

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-MS system

  • pH meter

  • UV lamp

  • Oven

Procedure:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

  • For each stress condition, mix the stock solution with the stressor:

    • Acid Hydrolysis: Add 0.1 M HCl.

    • Base Hydrolysis: Add 0.1 M NaOH.

    • Oxidation: Add 3% H₂O₂.

    • Thermal Stress: Place the solution in an oven at a controlled temperature (e.g., 60°C).

    • Photolytic Stress: Expose the solution to UV light.

  • Incubate the solutions for a defined period (e.g., 24 hours), taking samples at intermediate time points.

  • Neutralize the acid and base hydrolysis samples before analysis.

  • Analyze all samples by HPLC-MS to separate and identify the parent compound and any degradation products.

Data Presentation

Table 1: Stability of this compound in Solution

Storage ConditionSolventConcentration (mM)DurationStability (% Remaining)
-20°CDMSO101 year>98% (expected)
-80°CDMSO102 years>98% (expected)
37°CPBS (pH 7.4)0.0124 hoursData to be determined
37°CDMEM + 10% FBS0.0124 hoursData to be determined

Table 2: Forced Degradation of this compound

Stress ConditionTime (hours)% this compound RemainingNumber of Degradation Products
0.1 M HCl24Data to be determinedData to be determined
0.1 M NaOH24Data to be determinedData to be determined
3% H₂O₂24Data to be determinedData to be determined
60°C24Data to be determinedData to be determined
UV Light24Data to be determinedData to be determined

Visualizations

G cluster_storage This compound Stock Solution Preparation and Storage cluster_experiment Experimental Workflow Weigh_ONO Weigh this compound Powder Dissolve_DMSO Dissolve in Anhydrous DMSO Weigh_ONO->Dissolve_DMSO Aliquot Aliquot into Single-Use Vials Dissolve_DMSO->Aliquot Store_Freeze Store at -20°C or -80°C Aliquot->Store_Freeze Thaw_Stock Thaw Stock Solution Store_Freeze->Thaw_Stock Prepare_Working Prepare Working Solution in Experimental Buffer Thaw_Stock->Prepare_Working Perform_Assay Perform Long-Term Experiment Prepare_Working->Perform_Assay

Caption: Workflow for this compound Solution Preparation and Use.

G cluster_degradation Potential Degradation Pathways ONO_8590580 This compound (Parent Compound) Hydrolysis Hydrolysis (Acid/Base) ONO_8590580->Hydrolysis Oxidation Oxidation (e.g., Peroxides) ONO_8590580->Oxidation Photolysis Photolysis (UV/Light Exposure) ONO_8590580->Photolysis Thermolysis Thermolysis (Heat) ONO_8590580->Thermolysis Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photolysis->Degradation_Products Thermolysis->Degradation_Products

Caption: Potential Degradation Pathways of this compound.

References

Technical Support Center: ONO-8590580 Electrophysiology Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ONO-8590580 in electrophysiology experiments. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a novel, potent, and selective negative allosteric modulator (NAM) of the GABA-A α5 receptor.[1][2] It binds to the benzodiazepine (B76468) binding site on GABA-A receptors containing the α5 subunit.[1][2] As a NAM, it reduces the GABA-induced chloride current, thereby decreasing the inhibitory effect of GABA at α5-containing receptors.[1] This action is believed to underlie its cognitive-enhancing effects, as GABA-A α5 receptors are highly expressed in the hippocampus and are involved in memory processes.

Q2: What are the key pharmacological parameters of this compound?

The key in vitro pharmacological data for this compound are summarized in the table below.

ParameterValueReceptor/System
Binding Affinity (Ki) 7.9 nMRecombinant human α5-containing GABA-A receptors
EC50 1.1 nMGABA-induced Cl- channel activity
Maximum Inhibition 44.4%GABA-induced Cl- channel activity
Effective Concentration for LTP enhancement 300 nMRat hippocampal slices

Data sourced from publicly available research.[1]

Q3: What is the expected effect of this compound on Long-Term Potentiation (LTP)?

In rat hippocampal slices, this compound has been shown to significantly augment tetanus-induced LTP in the CA1 region at a concentration of 300 nM.[1][2] By reducing the tonic inhibition mediated by GABA-A α5 receptors, this compound can lower the threshold for LTP induction.

Troubleshooting Guide

Problem 1: No observable effect of this compound on baseline synaptic transmission or LTP.

  • Is the compound properly dissolved and stored?

    • This compound is a small molecule that should be dissolved in a suitable solvent like DMSO to create a stock solution, which is then diluted in artificial cerebrospinal fluid (aCSF) to the final working concentration. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent effects. Prepare fresh dilutions for each experiment.

  • Is the concentration of this compound optimal?

    • The reported effective concentration for LTP enhancement is 300 nM.[1] It is advisable to perform a concentration-response curve to determine the optimal concentration for your specific experimental conditions.

  • Is the health of the hippocampal slices optimal?

    • Slice viability is crucial. Ensure proper slicing and recovery procedures are followed. Slices should be allowed to recover for at least 1-2 hours in oxygenated aCSF before recording. Visually inspect the slices for a healthy appearance.

  • Are you targeting the correct neural pathway?

    • This compound's effects on LTP have been demonstrated in the Schaffer collateral-CA1 pathway.[3] Ensure your stimulating and recording electrodes are correctly positioned to assess this pathway.

Problem 2: Difficulty in inducing LTP, even in the presence of this compound.

  • Is your LTP induction protocol adequate?

    • A standard high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (e.g., 10 bursts of 4 pulses at 100 Hz, repeated at 5 Hz), is typically used to induce LTP.[4] You may need to adjust the stimulation intensity or duration.

  • Is the composition of your aCSF correct?

    • The concentrations of divalent cations, particularly Mg2+ and Ca2+, are critical for LTP induction. A typical aCSF for LTP experiments has a lower Mg2+ concentration to facilitate the activation of NMDA receptors.

  • Are your electrodes in good condition?

    • Poor electrode quality can lead to unstable recordings and difficulty in delivering the appropriate stimulation. Ensure your recording and stimulating electrodes have the correct resistance and are not clogged.

Problem 3: Unstable recordings or high noise levels.

  • Is your recording setup properly grounded?

    • Electrical noise is a common issue in electrophysiology. Ensure all components of your rig are properly grounded to a common ground point.

  • Is the perfusion rate of the aCSF optimal?

    • A stable and consistent perfusion rate is necessary to maintain slice health and a stable recording environment. Fluctuations in the perfusion rate can introduce noise.

  • Is the temperature of the aCSF controlled?

    • Maintaining a physiological temperature (typically 32-34°C) is important for slice health and synaptic transmission. Temperature fluctuations can affect recording stability.

Experimental Protocols

Key Experiment: Investigating the Effect of this compound on LTP in Hippocampal Slices

This protocol outlines the general steps for assessing the impact of this compound on LTP in the CA1 region of the hippocampus.

1. Slice Preparation:

  • Anesthetize and decapitate a young adult rat or mouse according to approved animal care protocols.

  • Rapidly remove the brain and place it in ice-cold, oxygenated "cutting" solution (see table below).

  • Prepare 350-400 µm thick transverse hippocampal slices using a vibratome.

  • Transfer the slices to an incubation chamber with oxygenated aCSF (see table below) and allow them to recover for at least 1 hour at room temperature or 32-34°C.

2. Electrophysiological Recording:

  • Transfer a slice to a submersion recording chamber continuously perfused with oxygenated aCSF at 32-34°C.

  • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

  • Obtain a stable baseline recording of field excitatory postsynaptic potentials (fEPSPs) for at least 20-30 minutes, stimulating at a low frequency (e.g., 0.05 Hz).

  • Apply this compound (e.g., 300 nM) to the perfusing aCSF and record for another 20-30 minutes to observe any effects on baseline transmission.

  • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation).

  • Continue recording for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.

Solutions:

Solution Component Concentration (mM)
Cutting Solution Sucrose210
KCl2.5
NaH2PO41.25
NaHCO326
MgCl24
CaCl20.5
D-Glucose10
aCSF (Recording) NaCl124
KCl3
NaH2PO41.25
NaHCO326
MgSO41.3
CaCl22.5
D-Glucose10
Internal Solution (for whole-cell) K-Gluconate130
KCl10
HEPES10
EGTA0.2
Mg-ATP4
Na-GTP0.3
Phosphocreatine10

Note: The exact composition of solutions may need to be optimized for your specific setup.

Visualizations

ONO_8590580_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Spine Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates GABA_A_a5_Receptor GABA-A α5 Receptor Cl_ion Cl- GABA_A_a5_Receptor->Cl_ion Reduces Influx Ca_ion Ca2+ NMDA_Receptor->Ca_ion Allows Influx ONO_8590580 This compound ONO_8590580->GABA_A_a5_Receptor Inhibits GABA GABA GABA->GABA_A_a5_Receptor Binds to LTP_Induction LTP Induction Cl_ion->LTP_Induction Facilitates (by reducing inhibition) Ca_ion->LTP_Induction Triggers

Caption: Signaling pathway of this compound in facilitating LTP.

Experimental_Workflow Start Start Slice_Preparation Prepare Hippocampal Slices Start->Slice_Preparation Recovery Slice Recovery (≥1 hr) Slice_Preparation->Recovery Recording_Setup Transfer to Recording Chamber Recovery->Recording_Setup Baseline Record Baseline fEPSPs (20-30 min) Recording_Setup->Baseline Drug_Application Apply this compound (300 nM) Baseline->Drug_Application LTP_Induction Induce LTP (HFS) Drug_Application->LTP_Induction Post_LTP_Recording Record Post-HFS (≥60 min) LTP_Induction->Post_LTP_Recording Data_Analysis Analyze Data Post_LTP_Recording->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for this compound LTP studies.

Troubleshooting_Logic No_Effect No effect of this compound Check_Compound Check Compound Prep & Concentration No_Effect->Check_Compound Check_Slices Check Slice Health No_Effect->Check_Slices Check_Setup Check Electrode Placement No_Effect->Check_Setup No_LTP No LTP Induction Check_Protocol Check HFS Protocol No_LTP->Check_Protocol Check_aCSF Check aCSF Composition No_LTP->Check_aCSF Unstable_Recording Unstable Recording Check_Grounding Check Grounding Unstable_Recording->Check_Grounding Check_Perfusion Check Perfusion Rate Unstable_Recording->Check_Perfusion

Caption: Troubleshooting logic for this compound experiments.

References

Technical Support Center: ONO-8590580 In Vitro Assay Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of ONO-8590580 for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective negative allosteric modulator (NAM) of the GABAA (γ-aminobutyric acid type A) receptor, specifically targeting the α5 subunit.[1][2][3] It binds to the benzodiazepine (B76468) binding site on α5-containing GABAA receptors.[1][2][3] As a NAM, it does not directly block the receptor but reduces the ability of GABA to open the chloride channel, thereby decreasing the inhibitory effect of GABA.[1][2][3]

Q2: What is the recommended starting concentration range for in vitro experiments?

Based on available data, a starting concentration range of 1 nM to 1 µM is recommended for most in vitro cell-based and biochemical assays. This compound has a reported Ki of 7.9 nM for binding to human α5-containing GABAA receptors and an EC50 of 1.1 nM in functional assays measuring GABA-induced chloride channel activity.[1][2][3] A concentration of 300 nM has been shown to be effective in augmenting long-term potentiation in rat hippocampal slices.[3]

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO at concentrations up to 50 mg/mL (132.83 mM). For in vitro experiments, it is recommended to prepare a high-concentration stock solution in 100% DMSO, for example, 10 mM. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock into your aqueous assay buffer or cell culture medium. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

Q4: Is this compound selective for the GABAA α5 subunit?

Yes, this compound is reported to be a selective NAM for the GABAA α5 subunit.[1][2][3] However, it is good practice to confirm selectivity in your experimental system by testing its effects on cells expressing other GABAA receptor subtypes (e.g., α1, α2, α3) if available.

Troubleshooting Guides

Issue 1: No or low activity of this compound in a functional assay.
Possible Cause Troubleshooting Step
Incorrect concentration range Verify the concentration range being tested. Refer to the provided quantitative data for typical effective concentrations. Perform a wide concentration-response curve (e.g., 0.01 nM to 10 µM) to determine the optimal range for your specific assay.
Compound precipitation Visually inspect the final working solution for any signs of precipitation. Due to its hydrophobicity, this compound may precipitate in aqueous buffers at higher concentrations. Reduce the final concentration or increase the DMSO percentage slightly (while staying within the cell tolerance limit). Consider using a vehicle control with the same final DMSO concentration.
Degradation of the compound Ensure proper storage of the stock solution (aliquoted, -20°C or -80°C). Avoid multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment from a new aliquot of the stock solution.
Low expression of GABAA α5 receptors Confirm the expression of the GABAA α5 subunit in your cell line or primary culture using techniques like qPCR, Western blot, or immunocytochemistry.
Assay conditions not optimal Optimize assay parameters such as incubation time, temperature, and the concentration of GABA used to stimulate the receptor. As a NAM, the inhibitory effect of this compound will be dependent on the level of agonist (GABA) stimulation.
Issue 2: High background signal or inconsistent results in a receptor binding assay.
Possible Cause Troubleshooting Step
High non-specific binding of the radioligand Increase the number of washes to remove unbound radioligand. Include a blocking agent in the assay buffer (e.g., bovine serum albumin). Use a saturating concentration of a known GABAA receptor ligand (e.g., unlabeled GABA or a benzodiazepine) to define non-specific binding accurately.
Low specific binding Ensure sufficient receptor expression in the membrane preparation. Check the quality and specific activity of the radioligand. Optimize the incubation time and temperature to reach binding equilibrium.
Pipetting errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dispensing of reagents.
Incomplete cell lysis or membrane preparation Ensure complete cell lysis and proper preparation of cell membranes to maximize receptor availability.
Issue 3: Cytotoxicity observed in cell-based assays.
Possible Cause Troubleshooting Step
High concentration of this compound Determine the cytotoxic concentration of this compound in your cell line using a cell viability assay (e.g., MTT, CellTiter-Glo®). Use concentrations below the cytotoxic threshold for your functional assays.
High concentration of DMSO Ensure the final DMSO concentration in the cell culture medium is below the toxic level for your cells (typically < 0.5%, but ideally ≤ 0.1%).
Contamination of cell culture Regularly check cell cultures for any signs of microbial contamination.
Extended incubation time Reduce the incubation time of the cells with this compound to the minimum required to observe the desired effect.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterValueAssay SystemReference
Ki (Binding Affinity) 7.9 nMRecombinant human α5-containing GABAA receptors[1][2][3]
EC50 (Functional Potency) 1.1 nMGABA-induced Cl- channel activity[1][2][3]
Maximum Inhibition 44.4%GABA-induced Cl- channel activity[1][2][3]
Effective Concentration 300 nMAugmentation of long-term potentiation in rat hippocampal slices[3]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for GABAA α5 Receptor

Objective: To determine the binding affinity (Ki) of this compound for the GABAA α5 receptor.

Materials:

  • Cells or tissues expressing GABAA α5 receptors (e.g., HEK293 cells stably expressing the human α5β3γ2 subtype)

  • Radioligand: [3H]-Ro15-4513 or another suitable GABAA α5 selective radioligand

  • This compound

  • Unlabeled displacer (e.g., Clonazepam or Diazepam) for determining non-specific binding

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Scintillation fluid

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissues in ice-cold binding buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh binding buffer and repeating the centrifugation step.

    • Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Reaction:

    • In a 96-well plate, add the following to each well:

      • 50 µL of binding buffer (for total binding) or unlabeled displacer (for non-specific binding) or varying concentrations of this compound.

      • 50 µL of radioligand at a concentration close to its Kd.

      • 100 µL of the membrane preparation (typically 50-100 µg of protein).

    • Incubate the plate at 4°C for 60-90 minutes.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Electrophysiology Assay for GABAA Receptor Function

Objective: To measure the effect of this compound on GABA-induced chloride currents in cells expressing GABAA α5 receptors.

Materials:

  • Cells expressing GABAA α5 receptors (e.g., HEK293 cells or neurons)

  • Patch-clamp setup (amplifier, micromanipulators, perfusion system)

  • Borosilicate glass pipettes

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.

  • Internal solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2 with CsOH.

  • GABA

  • This compound

Procedure:

  • Cell Preparation:

    • Plate cells on coverslips suitable for electrophysiology recordings.

  • Patch-Clamp Recording:

    • Pull patch pipettes with a resistance of 3-5 MΩ.

    • Fill the pipette with the internal solution.

    • Establish a whole-cell patch-clamp configuration on a selected cell.

    • Clamp the cell membrane potential at -60 mV.

  • GABA Application and Data Acquisition:

    • Perfuse the cell with the external solution.

    • Apply a brief pulse of GABA (e.g., 1-10 µM for 2-5 seconds) to elicit an inward chloride current.

    • Record the current response using appropriate data acquisition software.

  • This compound Application:

    • Pre-incubate the cell with the desired concentration of this compound in the external solution for 2-5 minutes.

    • Co-apply the same concentration of this compound with GABA and record the current response.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-induced current in the absence and presence of this compound.

    • Calculate the percentage of inhibition caused by this compound.

    • Generate a concentration-response curve by testing a range of this compound concentrations to determine the EC50.

Mandatory Visualizations

GABAA_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Glutamate Glutamate GABA_vesicle GABA Glutamate->GABA_vesicle GABA Synthesis GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABAA_R GABAA Receptor (α5) Cl_channel Cl- Channel GABAA_R->Cl_channel Opens Hyperpolarization Membrane Hyperpolarization Cl_channel->Hyperpolarization Cl- Influx Neuron_Inhibition Neuronal Inhibition Hyperpolarization->Neuron_Inhibition GABA_release->GABAA_R Binds ONO This compound ONO->GABAA_R Negative Allosteric Modulation

Caption: GABAA Receptor Signaling Pathway and this compound Mechanism.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock_Sol Prepare this compound Stock Solution (DMSO) Add_ONO Add this compound (Concentration Gradient) Stock_Sol->Add_ONO Cell_Culture Culture Cells Expressing GABAA α5 Receptors Assay_Setup Set up Assay (Binding or Functional) Cell_Culture->Assay_Setup Assay_Setup->Add_ONO Incubate Incubate Add_ONO->Incubate Measure Measure Signal (Radioactivity or Current) Incubate->Measure Data_Proc Process Raw Data Measure->Data_Proc Calc_IC50 Calculate IC50/EC50 Data_Proc->Calc_IC50 Results Interpret Results Calc_IC50->Results Troubleshooting_Logic Start Experiment Fails Check_Conc Verify this compound Concentration Start->Check_Conc Check_Sol Check for Precipitation Check_Conc->Check_Sol Concentration OK Success Problem Identified Check_Conc->Success Concentration Incorrect Check_Cells Assess Cell Health & Receptor Expression Check_Sol->Check_Cells Solubility OK Check_Sol->Success Precipitation Observed Check_Assay Review Assay Parameters Check_Cells->Check_Assay Cells Healthy Check_Cells->Success Cell Issue Detected Check_Assay->Start Parameters Incorrect Check_Assay->Success Parameters OK

References

Technical Support Center: Managing Proconvulsant Risk with GABA-A Negative Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on avoiding the proconvulsant effects associated with GABA-A receptor negative allosteric modulators (NAMs).

Frequently Asked Questions (FAQs)

Q1: What are GABA-A NAMs and why can they be proconvulsant?

GABA-A receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system. They are ligand-gated ion channels that, upon binding to gamma-aminobutyric acid (GABA), open to allow chloride ions to enter the neuron, hyperpolarizing it and making it less likely to fire an action potential.[1] GABA-A NAMs are compounds that bind to an allosteric site on the GABA-A receptor and reduce its function, thereby decreasing the inhibitory tone of the nervous system. This shift in the balance towards excitation can lower the seizure threshold and lead to proconvulsant effects.[2][3]

Q2: Are all GABA-A NAMs proconvulsant?

No. The proconvulsant potential of a GABA-A NAM is largely dependent on its selectivity for different GABA-A receptor subtypes. Non-selective NAMs that bind to multiple alpha subunits (α1, α2, α3) are more likely to be proconvulsant.[4] In contrast, NAMs that are highly selective for the α5 subunit-containing GABA-A receptors have been shown to be devoid of anxiogenic or proconvulsant effects in preclinical studies.[2][5][6]

Q3: How can I assess the proconvulsant risk of my compound?

The most common preclinical method for assessing proconvulsant activity is the pentylenetetrazol (PTZ) seizure threshold test in rodents.[7][8][9] This test measures the dose of the chemoconvulsant PTZ required to induce seizures. A compound with proconvulsant properties will lower the dose of PTZ needed to elicit a seizure.[9] This can be complemented with electroencephalography (EEG) monitoring to detect epileptiform discharges in the brain.[10]

Q4: What are the key strategies to avoid proconvulsant effects when developing GABA-A NAMs?

The primary strategy is to design NAMs with high selectivity for the α5 subunit of the GABA-A receptor.[2][5] Additionally, careful dose-response studies are crucial to identify a therapeutic window where the desired pharmacological effect is achieved without significantly lowering the seizure threshold.[11]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected seizures observed in animals during a study. The compound may have non-selective GABA-A NAM activity.1. Immediately assess the animal's well-being and provide supportive care. 2. Conduct a PTZ seizure threshold test to quantify the proconvulsant potential. 3. Perform in vitro binding and functional assays to determine the compound's selectivity profile across different GABA-A receptor subtypes.
PTZ test shows a significant decrease in seizure threshold. The dose of the NAM is too high, or the compound is non-selective.1. Conduct a full dose-response curve in the PTZ test to determine the lowest effective dose with minimal proconvulsant activity. 2. If proconvulsant effects are still observed at the lowest efficacious dose, consider medicinal chemistry efforts to improve α5 selectivity.
EEG recordings show epileptiform activity even without observable seizures. The compound is lowering the seizure threshold, indicating a proconvulsant risk.1. Quantify the frequency and characteristics of the epileptiform discharges. 2. Correlate the EEG findings with behavioral observations and plasma/brain concentrations of the compound. 3. Use this data to establish a safety margin.

Experimental Protocols

Pentylenetetrazol (PTZ) Seizure Threshold Test (Intravenous Infusion)

This protocol is adapted for rodents to determine the dose of PTZ required to induce seizures, providing a quantitative measure of a compound's proconvulsant potential.[7][12]

Materials:

  • Test compound (GABA-A NAM)

  • Vehicle control

  • Pentylenetetrazol (PTZ) solution (e.g., 0.5% in saline)

  • Infusion pump

  • Catheters for tail vein cannulation

  • Animal restraining device

  • Observation chambers

Procedure:

  • Animal Preparation: Acclimatize animals to the experimental conditions. On the day of the experiment, place a catheter into the lateral tail vein of the restrained animal.

  • Compound Administration: Administer the test compound or vehicle at the desired dose and route, allowing for an appropriate pretreatment time for the compound to reach its target.

  • PTZ Infusion: Begin a continuous intravenous infusion of the PTZ solution at a constant rate (e.g., 0.34 ml/min for mice).[7]

  • Observation: Continuously observe the animal for the first signs of a seizure. Common endpoints include myoclonic jerks, clonic convulsions, and tonic-clonic seizures.

  • Data Recording: Record the time from the start of the infusion to the appearance of each seizure endpoint.

  • Calculation: Calculate the threshold dose of PTZ (in mg/kg) required to induce each seizure endpoint using the following formula: PTZ Threshold (mg/kg) = (Infusion Rate (ml/min) x PTZ Concentration (mg/ml) x Time to Seizure (min)) / Animal Weight (kg)

  • Analysis: Compare the PTZ seizure threshold in the compound-treated group to the vehicle-treated group. A statistically significant decrease in the threshold indicates a proconvulsant effect.

EEG Monitoring for Seizure Activity

This protocol outlines the basic steps for monitoring brain electrical activity in rodents to detect epileptiform discharges.[10][13]

Materials:

  • EEG recording system (amplifier, data acquisition software)

  • Implantable electrodes or headmount system

  • Surgical tools for electrode implantation

  • Animal housing with a tethered system allowing free movement

Procedure:

  • Electrode Implantation: Surgically implant electrodes in the desired brain region (e.g., hippocampus or cortex) of the anesthetized animal. Allow for a post-operative recovery period.

  • Habituation: Habituate the animal to the recording chamber and tethered system.

  • Baseline Recording: Record baseline EEG activity for a sufficient duration (e.g., 24-48 hours) to establish normal brain wave patterns.

  • Compound Administration: Administer the test compound or vehicle.

  • Continuous Recording: Continuously record EEG data for a predetermined period following compound administration.

  • Data Analysis:

    • Visually inspect the EEG recordings for epileptiform activity, such as spikes, sharp waves, and seizure-like discharges.

    • Utilize automated seizure detection algorithms to quantify the frequency and duration of these events.[13][14]

    • Analyze the power spectrum of the EEG signal to identify changes in different frequency bands (e.g., an increase in gamma band power during a seizure).[14]

  • Correlation: Correlate the EEG findings with behavioral observations.

Quantitative Data Summary

The following table summarizes the binding affinity and functional activity of a highly selective α5 GABA-A NAM, basmisanil, demonstrating its lack of activity at other subtypes, which is consistent with its non-proconvulsant profile.[5][15]

GABA-A Receptor Subtype Binding Affinity (Ki, nM) Functional Activity (% Inhibition of GABA-evoked current)
α5β3γ2 5~50% at 1 µM
α1β3γ2 >500No significant effect
α2β3γ2 >500No significant effect
α3β3γ2 >500No significant effect

Visualizations

GABA_A_NAM_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) Chloride_Channel Cl- Channel (Closed) GABA_A_Receptor->Chloride_Channel Opens Proconvulsant_Effect Proconvulsant Effect (Increased Excitability) GABA_A_Receptor->Proconvulsant_Effect Reduced Inhibition Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx GABA->GABA_A_Receptor Binds NAM Non-selective GABA-A NAM NAM->GABA_A_Receptor Binds & Inhibits Alpha5_NAM α5-selective GABA-A NAM Alpha5_Receptor α5-containing GABA-A Receptor Alpha5_NAM->Alpha5_Receptor Binds Selectively No_Proconvulsant_Effect No Proconvulsant Effect Alpha5_Receptor->No_Proconvulsant_Effect Modulates Cognition PTZ_Workflow start Start animal_prep Animal Preparation (Tail Vein Catheterization) start->animal_prep compound_admin Compound/Vehicle Administration animal_prep->compound_admin ptz_infusion Start PTZ Infusion compound_admin->ptz_infusion observe Observe for Seizures (Myoclonus, Clonus) ptz_infusion->observe record_time Record Time to Seizure observe->record_time Seizure Occurs calculate_threshold Calculate PTZ Threshold (mg/kg) record_time->calculate_threshold analysis Statistical Analysis (Compare to Vehicle) calculate_threshold->analysis end End analysis->end

References

ONO-8590580 selectivity for alpha 5 vs other GABA-A subunits

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the selectivity of ONO-8590580 for the alpha 5 (α5) subunit of the GABAA receptor compared to other subunits.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a negative allosteric modulator (NAM) of the GABAA receptor, with functional selectivity for the α5 subunit.[1][2] It binds to the benzodiazepine (B76468) binding site on α5-containing GABAA receptors to inhibit the GABA-induced chloride channel activity.[1][2] This modulation is being investigated for its potential to enhance cognitive functions.[3][4]

Q2: How selective is this compound for the GABAA α5 subunit?

A2: this compound is described as a potent and selective GABAA α5 NAM.[3][4] It has a high binding affinity (Ki) of 7.9 nM and a functional EC50 of 1.1 nM for human α5-containing GABAA receptors.[1][2] While the precise binding affinities for other alpha subunits (α1, α2, α3) are not detailed in the available literature, the compound is characterized by its "good functional subtype selectivity".[4] For context, similar selective α5 NAMs have shown high selectivity ratios. For instance, basmisanil (B605915) demonstrates over 90-fold selectivity for α5 versus α1, α2, and α3 subunits.

Data Presentation: Selectivity Profile of this compound

The following table summarizes the known quantitative data for this compound's activity at the GABAA α5 subunit.

SubunitParameterValue (nM)Reference
GABAA α5 Binding Affinity (Ki) 7.9 [1][2]
Functional Potency (EC50) 1.1 [1][2]
GABAA α1Binding Affinity (Ki)Not Publicly Available
Functional Potency (IC50/EC50)Not Publicly Available
GABAA α2Binding Affinity (Ki)Not Publicly Available
Functional Potency (IC50/EC50)Not Publicly Available
GABAA α3Binding Affinity (Ki)Not Publicly Available
Functional Potency (IC50/EC50)Not Publicly Available

Note: The in vitro profile of this compound was determined for GABAA α1, α2, α3, and α5 receptors, but specific values for α1, α2, and α3 are not available in the reviewed literature.[1]

Experimental Protocols

Radioligand Binding Assay for Selectivity Profiling

This protocol is adapted for determining the binding affinity (Ki) of this compound at different GABAA receptor α subunits expressed in cell lines (e.g., HEK-293).

Objective: To determine the Ki of this compound for GABAA receptors containing α1, α2, α3, and α5 subunits via a competition binding assay using [3H]Ro 15-1788 (flumazenil).

Materials:

  • HEK-293 cells stably expressing human GABAA receptor subtypes (α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2)

  • Cell membrane preparations from these cells

  • [3H]Ro 15-1788 (Radioligand)

  • This compound (Test compound)

  • Diazepam (for non-specific binding determination)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Scintillation fluid and vials

  • Glass fiber filters

  • Cell harvester

Procedure:

  • Membrane Preparation: Homogenize cells expressing the specific GABAA receptor subtype in ice-cold assay buffer. Centrifuge the homogenate, wash the pellet, and resuspend it in fresh assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer

    • 50 µL of [3H]Ro 15-1788 at a final concentration of ~1 nM.

    • 50 µL of various concentrations of this compound (e.g., 0.1 nM to 10 µM).

    • For non-specific binding, use 10 µM diazepam instead of this compound.

    • 50 µL of the cell membrane preparation (protein amount to be optimized, e.g., 50-100 µg).

  • Incubation: Incubate the plate at 4°C for 90-120 minutes to reach equilibrium.[5]

  • Harvesting: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to separate bound from free radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol is for assessing the functional activity (e.g., IC50) of this compound on different GABAA receptor subtypes expressed in Xenopus laevis oocytes.

Objective: To measure the modulatory effect of this compound on GABA-evoked currents in oocytes expressing specific GABAA receptor subtypes.

Materials:

  • Xenopus laevis oocytes

  • cRNA for GABAA receptor subunits (e.g., α1, α2, α3, α5, β3, γ2)

  • TEVC setup (amplifier, micromanipulators, perfusion system)

  • Glass microelectrodes (filled with 3 M KCl)

  • Recording solution (e.g., ND96)

  • GABA

  • This compound

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis. Inject oocytes with cRNA encoding the desired GABAA receptor subunits and incubate for 2-5 days to allow for receptor expression.

  • TEVC Recording Setup: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).

  • Clamping and Baseline Recording: Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV.

  • GABA Application: Apply a concentration of GABA that elicits a submaximal current (e.g., EC10-EC20) to establish a baseline response.

  • This compound Application: Co-apply the same concentration of GABA with varying concentrations of this compound.

  • Data Acquisition: Record the current responses to each application.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked current in the absence and presence of this compound.

    • Calculate the percentage of inhibition caused by this compound at each concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Troubleshooting Guides

Radioligand Binding Assay

Q: My non-specific binding is very high. What could be the cause?

A:

  • Insufficient Washing: Ensure that the filters are washed adequately with ice-cold buffer to remove all unbound radioligand.

  • Radioligand Concentration Too High: Using a radioligand concentration significantly above its Kd can increase non-specific binding. Use a concentration at or near the Kd.

  • Filter Binding: The radioligand might be binding to the filters. Pre-soaking the filters in a solution like 0.5% polyethyleneimine (PEI) can help reduce this.

  • Inappropriate Displacer: Ensure the concentration of the competing drug (e.g., diazepam) is high enough (typically 100-1000 fold excess over the radioligand's Kd) to displace all specific binding.

Q: I am seeing a very low signal for specific binding. What should I check?

A:

  • Low Receptor Expression: Verify the expression level of the GABAA receptors in your membrane preparation. You may need to use a preparation with higher receptor density.

  • Degraded Radioligand: Ensure the radioligand has not degraded. Check its expiration date and storage conditions.

  • Incorrect Incubation Time: The assay may not have reached equilibrium. Optimize the incubation time.

  • Inactive Test Compound: Verify the integrity and concentration of your this compound stock solution.

Electrophysiology (TEVC)

Q: The GABA-evoked currents are very small or absent.

A:

  • Poor Receptor Expression: The oocytes may not be expressing the GABAA receptors properly. Check the quality of your cRNA and the incubation period.

  • Oocyte Health: Use healthy, viable oocytes for injection and recording.

  • Incorrect Subunit Combination: Ensure you have injected the correct combination of α, β, and γ subunits required for functional channel formation.

Q: The current response runs down quickly over repeated applications.

A:

  • Receptor Desensitization: GABAA receptors can desensitize with prolonged or repeated exposure to GABA. Allow for sufficient washout time between applications.

  • Oocyte Health: A declining current can be a sign of a dying or unhealthy oocyte. Monitor the oocyte's resting membrane potential and input resistance.

Visualizations

experimental_workflow cluster_binding Radioligand Binding Assay cluster_ephys Electrophysiology (TEVC) cluster_analysis Data Analysis prep_membranes Prepare Membranes (α1, α2, α3, α5 Subtypes) run_competition Run Competition Assay ([3H]Ro 15-1788 vs this compound) prep_membranes->run_competition calc_ki Calculate Ki Values run_competition->calc_ki compare_data Compare Ki and IC50 Values calc_ki->compare_data inject_oocytes Inject Oocytes with cRNA (α1, α2, α3, α5 Subtypes) record_currents Record GABA-evoked Currents with this compound inject_oocytes->record_currents calc_ic50 Calculate IC50 Values record_currents->calc_ic50 calc_ic50->compare_data determine_selectivity Determine Selectivity Profile compare_data->determine_selectivity signaling_pathway GABA GABA (extracellular) GABA_A_alpha5 Extrasynaptic GABAA α5 Receptor GABA->GABA_A_alpha5 Binds to ONO This compound ONO->GABA_A_alpha5 Inhibits Cl_influx Tonic Cl- Influx GABA_A_alpha5->Cl_influx Mediates Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization Leads to Glutamate_Release Glutamate Release Hyperpolarization->Glutamate_Release Reduces LTP Long-Term Potentiation (LTP) & Cognition Glutamate_Release->LTP Enables

References

Technical Support Center: ONO-8590580 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ONO-8590580 in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a negative allosteric modulator (NAM) of the GABA(A) α5 receptor.[1][2][3] It binds to the benzodiazepine (B76468) binding site on GABA(A) receptors that contain the α5 subunit, which are highly expressed in the hippocampus.[4][5] By negatively modulating the receptor, it enhances hippocampal memory function and has shown potential in preclinical models for improving cognitive deficits.[4][5][6]

Q2: What is the recommended route of administration for in vivo studies?

This compound has been shown to be orally available and effective in rodent models.[4][5][6] Oral administration (p.o.) has been successfully used in rats at doses ranging from 1-20 mg/kg.[4][6]

Q3: What are the reported effective doses of this compound in preclinical models?

In rat models, oral administration of this compound has been shown to be effective at the following doses:

  • 3-20 mg/kg: Significantly prevented pharmacologically induced memory deficit.[4][6]

  • 20 mg/kg: Improved cognitive deficits induced by scopolamine (B1681570) and MK-801 in the eight-arm radial maze test.[4] This dose also did not show anxiogenic-like or proconvulsant effects.[4][6]

Q4: What are the known binding affinity and functional activity of this compound?

This compound binds to recombinant human α5-containing GABA(A) receptors with a Ki of 7.9 nM.[4][5] It demonstrates functionally selective GABA(A) α5 NAM activity with a maximum inhibition of 44.4% and an EC50 of 1.1 nM for GABA-induced Cl- channel activity.[4][5]

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
Precipitation of this compound in dosing solution Poor solubility of the compound in the chosen vehicle.This compound is soluble in DMSO at 60 mg/mL.[1] For in vivo formulations, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline, which can achieve a concentration of 2 mg/mL.[1] Sonication is recommended to aid dissolution.[1] Ensure all components are fully dissolved before administration.
High variability in experimental results between animals Inconsistent dosing volume or technique. Variability in oral absorption.Ensure accurate and consistent administration volumes for all animals. For oral gavage, ensure proper technique to minimize stress and ensure the full dose is delivered to the stomach. Consider a brief period of fasting before oral dosing to standardize stomach content, but be mindful of potential effects on animal welfare and physiology.
Lack of expected cognitive enhancement effect Sub-optimal dose for the specific animal model or experimental paradigm. Insufficient brain exposure. Issues with the experimental model itself.A dose of 20 mg/kg p.o. has been shown to be effective in rats.[4][6] Consider a dose-response study to determine the optimal dose for your specific model. Orally administered this compound (1-20 mg/kg) resulted in a 40-90% occupation of hippocampal GABA(A) α5 receptors one hour after administration in rats.[4][5][6] Ensure the timing of behavioral testing aligns with peak brain exposure. Verify the validity and sensitivity of your cognitive assessment model.
Observed adverse effects (e.g., sedation, anxiety) Off-target effects at higher doses. Vehicle-related toxicity.This compound at 20 mg/kg p.o. did not show anxiogenic-like or proconvulsant effects in rats.[4] If adverse effects are observed, consider reducing the dose. Run a vehicle-only control group to rule out any effects of the formulation components.

Data Summary

Pharmacological Properties of this compound

ParameterValueSpecies/SystemReference
Binding Affinity (Ki) 7.9 nMRecombinant human α5-containing GABAA receptors[4][5]
Functional Activity (EC50) 1.1 nMGABA-induced Cl- channel activity[4][5]
Maximum Inhibition 44.4%GABA-induced Cl- channel activity[4][5]

In Vivo Efficacy of this compound (Oral Administration in Rats)

Dose (mg/kg)EffectModelReference
1-2040-90% occupation of hippocampal GABA(A) α5 at 1 hour-[4][5][6]
3-20Significant prevention of pharmacologically induced memory deficit-[4][6]
20Improvement of cognitive deficit induced by scopolamine and MK-801Eight-arm radial maze test[4]
20No anxiogenic-like or proconvulsant effects-[4][6]

Solubility and Formulation

Solvent/VehicleConcentrationNotesReference
DMSO60 mg/mL (159.39 mM)Sonication is recommended[1]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline2 mg/mL (5.31 mM)Sonication is recommended[1]

Visualizations

G cluster_0 This compound Signaling Pathway ONO This compound GABAA_a5 GABA(A) α5 Receptor ONO->GABAA_a5 Binds (NAM) Cl_channel Chloride Ion Channel GABAA_a5->Cl_channel Modulates GABA GABA GABA->GABAA_a5 Binds (Agonist) Neuronal_Inhibition Decreased Neuronal Inhibition Cl_channel->Neuronal_Inhibition Leads to Cognitive_Enhancement Cognitive Enhancement Neuronal_Inhibition->Cognitive_Enhancement Results in

Caption: Mechanism of action of this compound.

G cluster_1 In Vivo Experimental Workflow Formulation Prepare this compound Formulation Dosing Oral Administration (p.o.) Formulation->Dosing Behavioral Cognitive Behavioral Testing Dosing->Behavioral 1 hour post-dose Analysis Data Analysis Behavioral->Analysis

Caption: General workflow for in vivo experiments.

G cluster_2 Troubleshooting Logic Problem Unexpected Results? Check_Dose Dose Correct? Problem->Check_Dose Check_Formulation Formulation Stable? Problem->Check_Formulation Check_Model Model Validated? Problem->Check_Model Adjust_Dose Adjust Dose Check_Dose->Adjust_Dose No Reformulate Reformulate Check_Formulation->Reformulate No Validate_Model Validate Model Check_Model->Validate_Model No

Caption: Troubleshooting decision tree.

References

Interpreting behavioral data with ONO-8590580

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing ONO-8590580 in preclinical research. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate the effective interpretation of behavioral and physiological data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective negative allosteric modulator (NAM) of the GABA-A α5 subunit-containing receptor.[1][2] It binds to the benzodiazepine (B76468) site on these receptors and reduces the receptor's response to GABA.[3][4] This selective inhibition of α5-containing GABA-A receptors, which are highly expressed in the hippocampus, is thought to underlie its pro-cognitive effects.[3][4]

Q2: What are the expected in vitro effects of this compound?

A2: In vitro, this compound is expected to selectively bind to human GABA-A receptors containing the α5 subunit with a high affinity (Ki of 7.9 nM).[3][4] Functionally, it acts as a NAM, inhibiting GABA-induced chloride currents with an EC50 of 1.1 nM and a maximum inhibition of 44.4%.[3][4] A key physiological effect observed in rat hippocampal slices is the significant augmentation of tetanus-induced long-term potentiation (LTP) at concentrations around 300 nM.[3][4]

Q3: What are the typical in vivo behavioral effects of this compound in rodent models?

A3: Oral administration of this compound has been shown to improve cognitive performance in various rodent models of memory impairment.[3] For instance, it can prevent memory deficits induced by agents like MK-801 and scopolamine (B1681570) in tasks such as the passive avoidance test and the 8-arm radial maze test.[3][5] Importantly, due to its selectivity for the α5 subunit, this compound does not typically produce the anxiogenic or proconvulsant effects associated with non-selective GABA-A NAMs.[3][4]

Q4: How should I prepare this compound for in vitro and in vivo experiments?

A4: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO). For in vivo oral administration, a common vehicle consists of a mixture of DMSO, PEG300, Tween-80, and saline.[5] A specific protocol involves creating a stock solution in DMSO and then diluting it in a vehicle containing PEG300, Tween-80, and saline to achieve the desired concentration.[5] It is recommended to prepare fresh solutions for in vivo experiments on the day of use.[5]

Q5: What is the recommended storage and stability of this compound?

A5: this compound powder should be stored at -20°C. When stored properly, it is stable for at least one year.[5]

Troubleshooting Guides

In Vitro Electrophysiology (e.g., LTP in hippocampal slices)
Issue Potential Cause Troubleshooting Steps
No enhancement of LTP is observed with this compound. Suboptimal drug concentration: The concentration of this compound may be too low or too high. Allosteric modulators can exhibit complex dose-response relationships.Perform a full dose-response curve to determine the optimal concentration for LTP enhancement in your specific setup. A concentration of 300 nM has been reported to be effective.[3][4]
Slice health: The viability of the hippocampal slices may be compromised.Ensure proper slice preparation and maintenance in oxygenated artificial cerebrospinal fluid (aCSF). Check the baseline synaptic responses for stability before applying this compound and inducing LTP.
Incorrect experimental conditions: The stimulation protocol for inducing LTP might not be optimal.Verify the parameters of your tetanus stimulation protocol (e.g., frequency, duration, intensity).
Baseline synaptic transmission is altered upon this compound application. Off-target effects at high concentrations: Although selective, very high concentrations of any compound can lead to off-target effects.Use the lowest effective concentration determined from your dose-response studies.
Solvent effects: The vehicle (e.g., DMSO) may be affecting synaptic transmission at the concentration used.Perform a vehicle control experiment to ensure that the solvent at the final concentration does not alter baseline synaptic properties.
In Vivo Behavioral Studies
Issue Potential Cause Troubleshooting Steps
No cognitive enhancement is observed in behavioral tasks. Inadequate drug exposure: The dose of this compound may be too low to achieve sufficient receptor occupancy in the brain.Consider increasing the dose. Oral administration of 1-20 mg/kg has been shown to result in 40-90% hippocampal GABA-A α5 receptor occupancy.[3][4]
Timing of administration: The time between drug administration and behavioral testing may not be optimal for peak brain exposure.Administer this compound approximately 1 hour before behavioral testing, as this is when peak hippocampal occupancy has been observed.[3][4]
Task sensitivity: The chosen behavioral task may not be sensitive enough to detect the pro-cognitive effects of this compound.Ensure the behavioral paradigm is robust and known to be sensitive to hippocampal function. Consider using models of cognitive deficit (e.g., scopolamine- or MK-801-induced impairment) where the effects of this compound are more pronounced.[3][5]
Animals exhibit unexpected sedative or anxiogenic-like behaviors. Off-target effects at high doses: Very high doses might lead to engagement with other GABA-A receptor subtypes.Reduce the dose of this compound. Doses up to 20 mg/kg have been reported to be free of anxiogenic-like or proconvulsant effects.[3][4]
Vehicle effects: The vehicle used for administration could be causing behavioral side effects.Conduct a vehicle-only control group to assess the behavioral effects of the vehicle formulation.
High variability in behavioral data. Inconsistent drug administration: Improper oral gavage technique can lead to variable dosing.Ensure all personnel are properly trained in the administration technique to deliver the full dose consistently.
Environmental factors: Stress and other environmental variables can significantly impact behavioral performance.Maintain a consistent and low-stress environment for all behavioral testing.

Quantitative Data Summary

Table 1: In Vitro Binding and Functional Activity of this compound

ParameterValueSpecies/SystemReference
Binding Affinity (Ki) 7.9 nMRecombinant human α5-containing GABA-A receptors[3][4]
Functional Activity (EC50) 1.1 nMGABA-induced Cl- channel activity[3][4]
Maximum Inhibition 44.4%GABA-induced Cl- channel activity[3][4]
LTP Enhancement Significant augmentationRat hippocampal slices (at 300 nM)[3][4]

Table 2: In Vivo Receptor Occupancy and Behavioral Efficacy of this compound

ParameterDose RangeSpeciesEffectReference
Hippocampal GABA-A α5 Occupancy 1-20 mg/kg (p.o.)Rat40-90% at 1 hour[3][4]
Passive Avoidance Test 3-20 mg/kg (p.o.)RatPrevention of MK-801-induced memory deficit[3][4]
8-Arm Radial Maze Test 20 mg/kg (p.o.)RatImprovement of scopolamine- and MK-801-induced cognitive deficit[3][5]
Anxiogenic-like/Proconvulsant Effect 20 mg/kg (p.o.)RatNo effect observed[3][4]

Experimental Protocols

Protocol 1: In Vitro Electrophysiology - Long-Term Potentiation (LTP) in Rat Hippocampal Slices
  • Slice Preparation:

    • Anesthetize and decapitate an adult male Sprague-Dawley rat.

    • Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 5 HEPES, 12.5 glucose, 2 MgCl2, and 2 CaCl2.

    • Prepare 400 µm thick transverse hippocampal slices using a vibratome.

    • Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.

  • Recording:

    • Place a single slice in a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

    • Establish a stable baseline recording of fEPSPs for at least 20 minutes, stimulating at 0.05 Hz.

  • This compound Application and LTP Induction:

    • Prepare a stock solution of this compound in DMSO. Dilute the stock solution in aCSF to the final desired concentration (e.g., 300 nM).

    • Bath-apply this compound for at least 20 minutes prior to LTP induction.

    • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

  • Data Analysis:

    • Continue recording fEPSPs for at least 60 minutes post-HFS.

    • Measure the slope of the fEPSP.

    • Express the fEPSP slope as a percentage of the pre-HFS baseline. Compare the magnitude of LTP in the presence and absence of this compound.

Protocol 2: In Vivo Behavioral Testing - Morris Water Maze
  • Apparatus:

    • A circular pool (e.g., 1.5 m in diameter) filled with water made opaque with non-toxic paint.

    • A hidden escape platform submerged 1-2 cm below the water surface.

    • A video tracking system to record the animal's swim path.

  • Acclimation and Pre-training:

    • Handle the animals for several days before the experiment to reduce stress.

    • On the day before training, allow each animal to swim freely in the pool for 60 seconds without the platform.

  • Drug Administration:

    • Prepare this compound in a suitable vehicle for oral gavage.

    • Administer this compound or vehicle 60 minutes before the start of the training session.

  • Spatial Acquisition Training:

    • Conduct 4 trials per day for 5 consecutive days.

    • For each trial, place the animal in the water at one of four quasi-random start locations, facing the pool wall.

    • Allow the animal to search for the hidden platform for a maximum of 60 seconds.

    • If the animal finds the platform, allow it to remain there for 15 seconds. If it fails to find the platform within 60 seconds, gently guide it to the platform and allow it to stay for 15 seconds.

  • Probe Trial:

    • 24 hours after the last training session, remove the platform from the pool.

    • Allow the animal to swim freely for 60 seconds.

  • Data Analysis:

    • Measure the escape latency (time to find the platform) and swim path length during the acquisition trials.

    • During the probe trial, measure the time spent in the target quadrant (where the platform was previously located) and the number of platform crossings.

Visualizations

G cluster_0 GABAergic Synapse cluster_1 This compound Action GABA GABA GABA_A_R GABA-A α5 Receptor GABA->GABA_A_R Binds Cl_channel Cl- Channel GABA_A_R->Cl_channel Opens Neuron_hyperpol Neuronal Hyperpolarization (Inhibition) Cl_channel->Neuron_hyperpol Cl- Influx ONO_8590580 This compound ONO_8590580->GABA_A_R Negative Allosteric Modulation

Caption: Signaling pathway of GABA-A α5 receptor and the modulatory action of this compound.

G start Start drug_prep Prepare this compound and Vehicle Solutions start->drug_prep animal_groups Randomly Assign Animals to Treatment Groups drug_prep->animal_groups drug_admin Oral Administration of This compound or Vehicle animal_groups->drug_admin wait Wait 60 Minutes drug_admin->wait behavioral_test Conduct Behavioral Task (e.g., Morris Water Maze) wait->behavioral_test data_acq Record and Acquire Data behavioral_test->data_acq data_analysis Analyze Behavioral Data data_acq->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vivo behavioral studies with this compound.

G A Is there a cognitive enhancement effect? B Was a full dose-response curve performed? A->B No E Check for potential sedative/anxiogenic effects A->E F Successful cognitive enhancement observed A->F Yes C Is the timing of administration optimal? B->C No G Consider increasing the dose B->G D Is the behavioral task sensitive enough? C->D No H Administer 1 hour before testing C->H D->E No I Use a validated model of cognitive impairment D->I J Reduce the dose E->J

References

ONO-8590580 pharmacokinetic and pharmacodynamic issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the pharmacokinetic and pharmacodynamic properties of ONO-8590580.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel, orally active and selective negative allosteric modulator (NAM) of the GABAA α5 receptor.[1][2] GABAA receptors containing the α5 subunit are highly expressed in the hippocampus and are involved in the negative regulation of learning and memory.[1][2] By selectively inhibiting the activity of GABAA α5 receptors, this compound is designed to enhance cognitive function.[1][2]

Q2: What are the key in vitro binding and functional parameters of this compound?

A2: this compound binds to the benzodiazepine (B76468) site of human GABAA receptors containing the α5 subunit with a high affinity. It acts as a functional inhibitor of GABA-induced Cl- channel activity at these receptors. The key parameters are summarized in the table below.

Q3: What are the reported in vivo effects of this compound in preclinical models?

A3: this compound has been shown to improve cognitive deficits in rodent models. Oral administration of this compound dose-dependently occupies hippocampal GABAA α5 receptors.[1][2] It has demonstrated efficacy in reversing memory deficits induced by scopolamine (B1681570) and MK-801 in the rat 8-arm radial maze and passive avoidance tests.[1][2]

Q4: What is the safety profile of this compound in preclinical studies?

A4: At effective doses for cognitive enhancement, this compound has been shown to be devoid of anxiogenic-like or proconvulsant effects in preclinical models.[1][2]

Pharmacodynamic Data

In Vitro Potency and Efficacy
ParameterValueSpeciesAssayReference
Ki 7.9 nMHumanRadioligand binding assay with recombinant GABAA α5 receptors[1][2]
EC50 1.1 nMHumanFunctional assay measuring GABA-induced Cl- channel activity[1][2]
Maximum Inhibition 44.4%HumanFunctional assay measuring GABA-induced Cl- channel activity[1][2]
In Vivo Receptor Occupancy and Efficacy
SpeciesDose (oral)Receptor Occupancy (Hippocampus @ 1hr)Behavioral ModelEffectReference
Rat1 - 20 mg/kg40 - 90%-Dose-dependent occupancy[1][2]
Rat3 - 20 mg/kgNot ReportedMK-801-induced memory deficit (Passive Avoidance)Significant prevention of memory deficit[1][2]
Rat20 mg/kgNot ReportedScopolamine/MK-801-induced cognitive deficit (8-Arm Radial Maze)Improvement in cognitive deficit[1][2]

Pharmacokinetic Data

Specific preclinical pharmacokinetic parameters such as Cmax, Tmax, half-life, clearance, and bioavailability for this compound are not publicly available in the reviewed literature. The compound was developed by Ono Pharmaceutical Co., Ltd. and Charles River Laboratories and has been described as having low microsomal turnover and optimized ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic properties.[3][4]

Troubleshooting Guide

Issue: Difficulty dissolving this compound for in vivo studies.

  • Possible Cause: this compound has low aqueous solubility.

  • Troubleshooting Steps:

    • Vehicle Selection: A common vehicle for oral administration of this compound in preclinical studies is a suspension in 0.5% methylcellulose.

    • Solubilization for Injection: For other routes or higher concentrations, co-solvents may be necessary. While specific protocols for this compound are not detailed in the primary literature, general approaches for poorly soluble compounds include the use of DMSO, PEG300, Tween 80, or cyclodextrins. It is critical to perform vehicle-controlled studies to rule out any behavioral effects of the formulation itself.

Issue: Variability in behavioral effects at a given dose.

  • Possible Cause 1: Inconsistent oral absorption.

  • Troubleshooting Steps:

    • Fasting: Ensure consistent fasting times for animals before oral administration, as food can affect the rate and extent of drug absorption.

    • Dosing Technique: Standardize the oral gavage technique to minimize variability in drug delivery to the stomach.

    • Formulation: Ensure the compound is uniformly suspended before each administration.

  • Possible Cause 2: Time-of-day effects on behavior.

  • Troubleshooting Steps:

    • Circadian Rhythm: Conduct behavioral testing at the same time each day to minimize the influence of the animals' natural circadian rhythms.

Issue: Unexpected side effects or lack of efficacy.

  • Possible Cause 1: Off-target effects.

  • Troubleshooting Steps:

    • Dose-Response Curve: If not already done, perform a full dose-response study to identify the optimal therapeutic window for your specific model. This compound is selective for GABAA α5, but at very high concentrations, off-target effects cannot be ruled out.

    • Control Compounds: Include a non-selective GABAA modulator as a control to differentiate between α5-specific and non-specific GABAergic effects.

  • Possible Cause 2: Incorrect timing of drug administration relative to behavioral testing.

  • Troubleshooting Steps:

    • Time Course Study: Since the full pharmacokinetic profile is not publicly available, it is advisable to conduct a pilot study to determine the optimal pre-treatment time for your specific experimental paradigm. The reported receptor occupancy data at 1 hour post-dose can serve as a starting point.[1][2]

Experimental Protocols

In Vivo Receptor Occupancy in Rats

  • Objective: To determine the extent of GABAA α5 receptor occupancy in the brain after oral administration of this compound.

  • Methodology:

    • Administer this compound orally to rats at desired doses (e.g., 1-20 mg/kg).

    • At a specified time point (e.g., 1 hour) after administration, inject a radiolabeled tracer that binds to the GABAA α5 receptor (e.g., [3H]Ro15-1788).

    • After a short distribution phase of the tracer, euthanize the animals and dissect the brain region of interest (e.g., hippocampus).

    • Measure the amount of radioactivity in the brain tissue to determine the degree of receptor occupancy by this compound, comparing it to vehicle-treated control animals.

Rat 8-Arm Radial Maze Test for Cognitive Enhancement

  • Objective: To assess the ability of this compound to reverse cognitive deficits induced by amnesic agents.

  • Methodology:

    • Train rats on the 8-arm radial maze task to find a food reward, with performance measured by the number of errors (re-entering an already visited arm).

    • Induce a cognitive deficit using an amnesic agent such as scopolamine or MK-801.

    • Administer this compound orally at a specified time before the behavioral testing session (e.g., 60 minutes).

    • Place the rat in the maze and record the number of errors and the time taken to find all the rewards.

    • Compare the performance of this compound-treated animals to vehicle-treated and positive control (e.g., donepezil) groups.

Visualizations

GABAA_alpha5_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA_release GABA Release GABA GABA GABAA_a5 GABAA α5 Receptor Cl_influx Cl- Influx GABAA_a5->Cl_influx Opens Channel Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Cognitive_Impairment Cognitive Impairment Reduced_Excitability->Cognitive_Impairment Contributes to GABA->GABAA_a5 Binds ONO_8590580 This compound (NAM) ONO_8590580->GABAA_a5 Negative Allosteric Modulation Experimental_Workflow cluster_setup Experimental Setup cluster_execution Experiment Execution cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rat) Behavioral_Paradigm Choose Behavioral Paradigm (e.g., 8-Arm Maze) Animal_Model->Behavioral_Paradigm Dose_Selection Select this compound Dose and Vehicle Behavioral_Paradigm->Dose_Selection Drug_Admin Administer this compound (e.g., Oral Gavage) Dose_Selection->Drug_Admin Pretreatment_Time Wait for Pre-treatment Time (e.g., 60 min) Drug_Admin->Pretreatment_Time Behavioral_Test Conduct Behavioral Test Pretreatment_Time->Behavioral_Test Data_Collection Collect Data (e.g., Errors, Latency) Behavioral_Test->Data_Collection Statistical_Analysis Perform Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpret Results Statistical_Analysis->Interpretation

References

Validation & Comparative

ONO-8590580 and Donepezil: A Comparative Analysis of Efficacy in Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cognitive enhancement drug development, two compounds, ONO-8590580 and donepezil (B133215), represent distinct therapeutic strategies. Donepezil, an established acetylcholinesterase inhibitor, is a cornerstone in the symptomatic treatment of Alzheimer's disease.[1][2][3] In contrast, this compound is a novel, investigational compound that acts as a negative allosteric modulator (NAM) of the GABAAα5 receptor.[4][5] This guide provides a comparative overview of their efficacy, drawing upon available preclinical and clinical data.

Mechanism of Action

Donepezil functions by reversibly inhibiting the acetylcholinesterase enzyme, which is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[6][7] This inhibition leads to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[2][6][7] The cholinergic system is known to play a crucial role in cognitive processes, and its decline is a hallmark of Alzheimer's disease.[1][7]

This compound , on the other hand, targets the GABAergic system. It is a selective negative allosteric modulator of the GABAA receptor α5 subtype (GABAAα5 NAM).[4][5] These receptors are highly expressed in the hippocampus, a brain region critical for learning and memory.[4][8] By negatively modulating the activity of these receptors, this compound is thought to reduce inhibitory signaling and enhance synaptic plasticity, such as long-term potentiation (LTP), which is a cellular basis for learning and memory.[4]

Quantitative Efficacy Data

Direct comparative clinical data for this compound and donepezil is not available as this compound is still in the preclinical stage of development. However, a preclinical study has directly compared their efficacy in a rodent model of cognitive impairment. Clinical efficacy data for donepezil is well-established from numerous clinical trials in patients with Alzheimer's disease.

Table 1: Preclinical Efficacy Comparison in the Rat Eight-Arm Radial Maze Test

CompoundDoseModelOutcome
This compound 20 mg/kg, p.o.Scopolamine-induced cognitive deficitEqual or greater activity than donepezil
This compound 20 mg/kg, p.o.MK-801-induced cognitive deficitEqual or greater activity than donepezil
Donepezil 0.5 mg/kgScopolamine-induced cognitive deficit-
Donepezil 0.5 mg/kgMK-801-induced cognitive deficit-

Data from a preclinical study.[4][8][9]

Table 2: Clinical Efficacy of Donepezil in Alzheimer's Disease (24-26 Weeks Treatment)

DoseCognitive ScaleMean Difference vs. Placebo
5 mg/dayADAS-Cog-2.02 to -2.67 points
10 mg/dayADAS-Cog-2.92 points
5 mg/dayMMSE+1.05 to +2.09 points
10 mg/dayMMSE+2.27 points

ADAS-Cog (Alzheimer's Disease Assessment Scale-Cognitive subscale) scores decrease with improvement. MMSE (Mini-Mental State Examination) scores increase with improvement.[10][11][12][13]

Experimental Protocols

This compound: Rat Eight-Arm Radial Maze Test

This experiment assesses spatial working memory in rats.

  • Apparatus: An eight-arm radial maze with a central platform. Food rewards are placed at the end of some arms.

  • Induction of Cognitive Deficit: Rats are administered either scopolamine (B1681570) (a muscarinic antagonist) or MK-801 (an NMDA receptor antagonist) to induce a cognitive deficit.

  • Treatment: this compound (20 mg/kg) or donepezil (0.5 mg/kg) is administered orally (p.o.) prior to the maze test.

  • Procedure: Rats are placed on the central platform and allowed to explore the maze to find the food rewards. The number of errors (re-entry into an already visited arm) is recorded.

  • Endpoint: A reduction in the number of errors compared to the vehicle-treated, cognitively impaired group indicates improved cognitive function.

Donepezil: Human Clinical Trials for Alzheimer's Disease

These are typically multicenter, randomized, double-blind, placebo-controlled trials.

  • Participants: Patients with a diagnosis of mild, moderate, or severe dementia of the Alzheimer's type.

  • Treatment: Patients are randomized to receive a fixed dose of donepezil (e.g., 5 mg/day or 10 mg/day) or a placebo for a specified duration (e.g., 12, 24, or 52 weeks).[11][14]

  • Assessments: Cognitive function is assessed at baseline and at various time points throughout the study using standardized scales such as the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) and the Mini-Mental State Examination (MMSE).[10][14][15] Global clinical state, activities of daily living, and behavior are also evaluated.[1][10]

  • Endpoints: The primary endpoints are typically the change from baseline in ADAS-Cog and a clinician-rated global impression of change.

Signaling Pathways and Experimental Workflow

ONO_8590580_Signaling_Pathway cluster_synapse Synapse Presynaptic_Neuron Presynaptic Neuron GABA GABA Postsynaptic_Neuron Postsynaptic Neuron GABAA_a5_Receptor GABAA α5 Receptor GABA->GABAA_a5_Receptor Binds to Cl_ion_influx Reduced Cl⁻ Influx GABAA_a5_Receptor->Cl_ion_influx Leads to ONO_8590580 This compound ONO_8590580->GABAA_a5_Receptor Negatively Modulates Reduced_Inhibition Reduced Neuronal Inhibition Cl_ion_influx->Reduced_Inhibition Enhanced_LTP Enhanced LTP Reduced_Inhibition->Enhanced_LTP Cognitive_Enhancement Cognitive Enhancement Enhanced_LTP->Cognitive_Enhancement

Caption: Signaling pathway of this compound.

Preclinical_Efficacy_Workflow cluster_setup Experimental Setup Animal_Model Rat Model of Cognitive Deficit (Scopolamine or MK-801) Treatment_Groups Treatment Groups: - Vehicle - this compound (20 mg/kg) - Donepezil (0.5 mg/kg) Animal_Model->Treatment_Groups Dosing Oral Administration Treatment_Groups->Dosing Behavioral_Test Eight-Arm Radial Maze Test Dosing->Behavioral_Test Data_Collection Record Number of Errors (Working Memory Assessment) Behavioral_Test->Data_Collection Analysis Statistical Analysis: Compare error rates between groups Data_Collection->Analysis Outcome Determine Efficacy: This compound vs. Donepezil Analysis->Outcome

Caption: Preclinical experimental workflow.

References

A Comparative Guide to ONO-8590580 and Basmisanil: Investigating GABA-A α5 Negative Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ONO-8590580 and basmisanil (B605915), two prominent negative allosteric modulators (NAMs) targeting the GABA-A α5 subunit. This document synthesizes available preclinical data to illuminate their respective pharmacological profiles, supported by experimental details and visual representations of relevant pathways and workflows.

Gamma-aminobutyric acid type A (GABA-A) receptors containing the α5 subunit are predominantly expressed in the hippocampus and cortex, key brain regions for learning and memory. Negative allosteric modulators of these receptors are of significant interest as potential cognitive enhancers. This guide focuses on a comparative analysis of two such molecules: this compound, developed by Ono Pharmaceutical, and basmisanil (also known as RG-1662 and RO5186582), developed by Roche.

Quantitative Performance Analysis

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound and basmisanil based on published preclinical data.

Table 1: In Vitro Pharmacological Profile

ParameterThis compoundBasmisanil
Target GABA-A α5 NAMGABA-A α5 NAM
Binding Affinity (Ki) for α5 7.9 nM[1][2]5 nM[2]
Functional Activity (EC50) 1.1 nM[1][2]Not explicitly reported
Maximum Inhibition 44.4%[1][2]Not explicitly reported
Selectivity over α1, α2, α3 Described as "good functional subtype selectivity," but quantitative data is not publicly available.>90-fold selectivity in binding assays.[2]

Table 2: In Vivo Preclinical Data

ParameterThis compoundBasmisanil
Receptor Occupancy 40-90% in rat hippocampus at 1-20 mg/kg p.o.[1][2]30-65% estimated receptor occupancy with effective doses in rats.[2]
Cognitive Enhancement Models - Prevented MK-801-induced memory deficit in rat passive avoidance test (3-20 mg/kg p.o.).[1][2]- Improved scopolamine (B1681570) and MK-801-induced cognitive deficit in rat 8-arm radial maze test (20 mg/kg p.o.).[1][2]- Attenuated diazepam-induced spatial learning impairment in rat Morris water maze.[2]- Improved executive function in non-human primates (object retrieval task).[2]
Safety Profile No anxiogenic-like or proconvulsant effects observed at 20 mg/kg p.o. in rats.[1][2]No anxiogenic or proconvulsant effects reported at effective doses in rats.[2]

Signaling Pathway and Mechanism of Action

GABA-A α5 NAMs like this compound and basmisanil act on the benzodiazepine (B76468) binding site of the GABA-A receptor. By negatively modulating the receptor's function, they reduce the inhibitory effect of GABA, specifically at synapses where α5-containing receptors are prevalent. This is thought to enhance synaptic plasticity, such as long-term potentiation (LTP), a cellular mechanism underlying learning and memory.

GABA-A_alpha5_NAM_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_drug_action Drug Action GABA_release GABA Release GABAA_R GABA-A Receptor (α5 subunit) GABA_release->GABAA_R Cl_influx Cl- Influx GABAA_R->Cl_influx GABA binding Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability LTP_Suppression Suppression of Long-Term Potentiation (LTP) Reduced_Excitability->LTP_Suppression Leads to NAM This compound or Basmisanil NAM->GABAA_R Negative Allosteric Modulation LTP_Enhancement Enhancement of LTP & Cognitive Function NAM->LTP_Enhancement Reverses Suppression

GABA-A α5 NAM Mechanism of Action

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize GABA-A α5 NAMs.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound to the target receptor.

Radioligand_Binding_Assay_Workflow Start Start Prepare_Membranes Prepare cell membranes expressing recombinant human GABAA receptors (αxβ3γ2) Start->Prepare_Membranes Incubate Incubate membranes with [3H]-Flumazenil (radioligand) and varying concentrations of test compound (this compound or Basmisanil) Prepare_Membranes->Incubate Separate Separate bound and free radioligand (e.g., via filtration) Incubate->Separate Quantify Quantify bound radioactivity using liquid scintillation counting Separate->Quantify Analyze Analyze data to determine IC50 and Ki values Quantify->Analyze End End Analyze->End

Radioligand Binding Assay Workflow

Protocol Details for Basmisanil Binding Assay:

  • Receptor Source: HEK293 cell membranes expressing cloned human GABA-A receptors (α1β3γ2, α2β3γ2, α3β3γ2, or α5β3γ2).

  • Radioligand: [³H]-Flumazenil.

  • Incubation: Membranes, radioligand, and basmisanil are incubated.

  • Separation: Bound and free radioligand are separated by filtration.

  • Detection: Radioactivity is measured by a scintillation counter.

  • Analysis: Data are analyzed to calculate the half-maximal inhibitory concentration (IC50), which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

A similar protocol is presumed for this compound, though specific details are less publicly available.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique measures the functional activity of the compound on GABA-induced chloride currents in Xenopus oocytes expressing the target receptor.

TEVC_Electrophysiology_Workflow Start Start Inject_Oocytes Inject Xenopus oocytes with cRNA for human GABAA receptor subunits (αxβ3γ2) Start->Inject_Oocytes Incubate_Oocytes Incubate oocytes to allow receptor expression Inject_Oocytes->Incubate_Oocytes Voltage_Clamp Voltage-clamp the oocyte membrane potential Incubate_Oocytes->Voltage_Clamp Apply_GABA Apply GABA (at EC10-EC20) to elicit a baseline chloride current Voltage_Clamp->Apply_GABA Apply_Compound Co-apply GABA with varying concentrations of test compound (this compound or Basmisanil) Apply_GABA->Apply_Compound Measure_Current Measure the change in GABA-induced current Apply_Compound->Measure_Current Analyze Analyze data to determine EC50 and maximal effect Measure_Current->Analyze End End Analyze->End

TEVC Electrophysiology Workflow

Protocol Details for Basmisanil Electrophysiology:

  • Expression System: Xenopus laevis oocytes injected with cRNAs for human GABA-A receptor subunits.

  • Recording: Two-electrode voltage clamp is used to measure whole-cell currents.

  • Agonist Application: A concentration of GABA that elicits a submaximal response (e.g., EC10) is applied.

  • Compound Application: Basmisanil is co-applied with GABA to assess its modulatory effect on the GABA-induced current.

  • Analysis: The concentration-response curve for the compound's inhibitory effect is generated to determine its potency and efficacy.

For this compound, a similar electrophysiological approach was used to determine its functional selectivity and potency.[1]

Summary and Conclusion

The choice between these or similar compounds for further research and development would likely depend on a more detailed, direct comparison of their selectivity, pharmacokinetic profiles, and performance in a wider range of preclinical models. This guide provides a foundational comparison based on the currently available data to inform such decisions.

References

A Comparative Analysis of ONO-8590580 and Other GABA-A α5 Negative Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for cognitive enhancement has led to a significant focus on the GABA-A α5 receptor subtype, predominantly expressed in the hippocampus, a brain region critical for learning and memory. Negative allosteric modulators (NAMs) of this receptor have emerged as a promising therapeutic strategy. This guide provides a detailed comparison of ONO-8590580, a novel GABA-A α5 NAM, with other key modulators in this class, supported by experimental data, detailed protocols, and visual workflows.

Quantitative Comparison of GABA-A α5 NAMs

The following table summarizes the key in vitro pharmacological parameters of this compound and other notable GABA-A α5 NAMs. This data allows for a direct comparison of their binding affinity, functional potency, and selectivity.

CompoundKi (nM) for α5EC50 (nM)Max Inhibition (%)Selectivity (α1/α5 Ki ratio)
This compound 7.9[1][2]1.1[1][2]44.4[1][2]>12 (approx.)
Basmisanil 5[3][4]8[5]Not Reported>90[3][4]
L-655,708 0.451.1[6]Not Reported50-100 fold
α5IA ~1-32.5-5.6[7]-45[7]Functionally selective
MRK-016 1.4[8]3[8]Not Reported~0.6 (α1) / ~0.5 (α3)
PWZ-029 30[9]Not ReportedNot Reported>60 fold[10]

Signaling Pathway and Experimental Workflows

To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.

GABA_A_alpha5_NAM_Signaling cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_A_Receptor GABA-A Receptor α5 β γ Cl- Channel GABA->GABA_A_Receptor:f0 Binds Hyperpolarization Hyperpolarization (Inhibition) GABA_A_Receptor:f4->Hyperpolarization Opens Reduced_Inhibition Reduced Inhibition (Disinhibition) GABA_A_Receptor:f4->Reduced_Inhibition Reduced Opening NAM This compound (α5 NAM) NAM->GABA_A_Receptor:f1 Binds Allosterically

GABA-A α5 NAM Signaling Pathway

Radioligand_Binding_Assay_Workflow start Start: Prepare Reagents prepare_membranes Prepare Cell Membranes (Expressing GABA-A α5) start->prepare_membranes prepare_radioligand Prepare Radioligand (e.g., [3H]Flumazenil) start->prepare_radioligand prepare_competitor Prepare Unlabeled Competitor (this compound or other NAMs) start->prepare_competitor incubation Incubate Membranes, Radioligand, and Competitor prepare_membranes->incubation prepare_radioligand->incubation prepare_competitor->incubation filtration Separate Bound and Free Ligand (Rapid Filtration) incubation->filtration scintillation Quantify Radioactivity (Liquid Scintillation Counting) filtration->scintillation analysis Data Analysis (Calculate Ki) scintillation->analysis end End: Determine Binding Affinity analysis->end

Radioligand Binding Assay Workflow

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the comparison of GABA-A α5 NAMs.

Radioligand Binding Assay (for Ki determination)

This protocol is a generalized procedure based on standard methods for determining the binding affinity of compounds to GABA-A receptors.

1. Membrane Preparation:

  • Tissues or cells expressing the GABA-A receptor of interest (e.g., HEK293 cells transfected with α5, β3, and γ2 subunits) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.

  • The membrane pellet is washed multiple times by resuspension in fresh buffer and recentrifugation to remove endogenous substances.

  • The final pellet is resuspended in the assay buffer to a specific protein concentration.

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains a mixture of the prepared cell membranes, a radiolabeled ligand that binds to the benzodiazepine (B76468) site of the GABA-A receptor (e.g., [3H]Flumazenil or [3H]Ro15-4513), and varying concentrations of the unlabeled competitor compound (e.g., this compound or other NAMs).

  • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand (e.g., 10 µM Diazepam).

  • The plates are incubated at a specific temperature (e.g., 4°C) for a set period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

3. Separation and Quantification:

  • After incubation, the bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters using a cell harvester.

  • The filters are washed quickly with cold assay buffer to remove any unbound radioligand.

  • The radioactivity trapped on the filters is then quantified using a liquid scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The binding affinity (Ki) of the competitor is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes (for EC50 and Maximum Inhibition determination)

This protocol describes a common method for assessing the functional activity of compounds on ion channels expressed in Xenopus laevis oocytes.

1. Oocyte Preparation and cRNA Injection:

  • Oocytes are surgically removed from a female Xenopus laevis frog and defolliculated.

  • The oocytes are then injected with a mixture of cRNAs encoding the subunits of the desired GABA-A receptor (e.g., α5, β3, and γ2).

  • Injected oocytes are incubated for 2-7 days to allow for receptor expression on the cell membrane.

2. Electrophysiological Recording:

  • An oocyte is placed in a recording chamber and continuously perfused with a standard frog Ringer's solution.

  • The oocyte is impaled with two microelectrodes filled with a high concentration of KCl (e.g., 3 M), which serve as the voltage-sensing and current-passing electrodes.

  • The oocyte is voltage-clamped at a holding potential of, for example, -70 mV.

3. Drug Application and Data Acquisition:

  • GABA is applied to the oocyte at a concentration that elicits a submaximal current response (e.g., EC10-EC20) to establish a baseline.

  • After the baseline is stable, the test compound (e.g., this compound) is co-applied with GABA at various concentrations.

  • The current responses are recorded and measured. The inhibitory effect of the NAM is observed as a reduction in the GABA-evoked current.

4. Data Analysis:

  • The percentage of inhibition of the GABA-evoked current is calculated for each concentration of the test compound.

  • The concentration of the compound that produces 50% of the maximal inhibition (EC50) and the maximum percentage of inhibition are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

Discussion

The data presented in this guide highlights the distinct pharmacological profiles of various GABA-A α5 NAMs. This compound demonstrates potent binding affinity and functional activity at the α5 subunit.[1][2] When compared to other NAMs, it shows a favorable profile. For instance, while L-655,708 has a very high affinity, its clinical development was hampered by off-target effects. Basmisanil also shows high affinity and excellent selectivity.[3][4] The in vivo efficacy of these compounds in preclinical models of cognitive impairment further supports the therapeutic potential of targeting the GABA-A α5 receptor. For example, this compound has been shown to improve memory deficits in rodent models.[1][2] The choice of a specific NAM for further development will depend on a comprehensive evaluation of its efficacy, selectivity, pharmacokinetic properties, and safety profile. The experimental protocols provided herein offer a foundation for conducting such comparative studies.

References

Unraveling the Mechanisms: A Comparative Guide to ONO-8590580 and S-44819

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mechanisms of action of two prominent modulators of the GABA-A α5 receptor: ONO-8590580 and S-44819. This document synthesizes available preclinical and clinical data to elucidate their distinct pharmacological profiles, supported by experimental data and detailed methodologies.

At the forefront of targeting cognitive and neurological disorders, both this compound and S-44819 modulate the activity of the α5 subunit-containing γ-aminobutyric acid type A (GABA-A) receptor, a key player in regulating neuronal excitability, particularly in brain regions associated with learning and memory. However, their fundamental mechanisms of action diverge significantly, positioning them for different therapeutic applications. This compound acts as a negative allosteric modulator, fine-tuning the receptor's response to GABA, with potential applications in cognitive enhancement for conditions like Alzheimer's disease. In contrast, S-44819 is a competitive antagonist, directly blocking GABA from binding to the receptor, and has been investigated for its potential to promote recovery after ischemic stroke.

At a Glance: Key Mechanistic Differences

FeatureThis compoundS-44819 (Afizagabar)
Mechanism of Action Negative Allosteric Modulator (NAM)Competitive Antagonist
Binding Site Benzodiazepine (B76468) binding site on the GABA-A α5 receptorGABA binding site on the GABA-A α5 receptor
Effect on GABA Decreases the effect of GABA bindingBlocks GABA from binding
Primary Therapeutic Target Cognitive Disorders (e.g., Alzheimer's Disease)Post-Ischemic Stroke Recovery

Quantitative Comparison of Pharmacological Parameters

To facilitate a direct comparison of their potency and efficacy, the following table summarizes key quantitative data from preclinical studies.

ParameterThis compoundS-44819 (Afizagabar)
Binding Affinity (Ki) 7.9 nM (for human α5-containing GABA-A receptors)[1]~66 nM (for α5β3γ2 recombinant GABA-A receptors)[2]
Functional Activity EC50: 1.1 nM Max Inhibition: 44.4% (for GABA-induced Cl- channel activity)[1]IC50: 585 nM (for α5β2γ2 recombinant GABA-A receptors) Kb: ~221 nM[2]
Selectivity Functionally selective for GABA-A α5.[1][3]Selective for α5-containing GABA-A receptors; no effect on synaptic GABA-A receptors or thalamic extrasynaptic α4β2δ receptors.[4]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of this compound and S-44819 at the GABA-A α5 receptor lead to different downstream effects on neuronal signaling.

G This compound: Negative Allosteric Modulation GABA GABA Receptor GABA-A α5 Receptor (Benzodiazepine Site) GABA->Receptor Binds ONO This compound ONO->Receptor Binds to Allosteric Site Channel Chloride (Cl-) Channel Receptor->Channel Reduces GABA efficacy Neuron Postsynaptic Neuron Channel->Neuron Decreased Cl- influx Hyperpolarization Reduced Hyperpolarization Neuron->Hyperpolarization LTP Enhanced Long-Term Potentiation (LTP) Hyperpolarization->LTP

This compound Mechanism of Action

This compound binds to the benzodiazepine site on the GABA-A α5 receptor, an allosteric site distinct from the GABA binding site. This binding event induces a conformational change in the receptor that reduces the efficacy of GABA. Consequently, even when GABA is bound, the associated chloride channel opens less frequently, leading to a reduced influx of chloride ions. This dampens the hyperpolarizing effect of GABA, ultimately disinhibiting the neuron and facilitating processes like long-term potentiation (LTP), which is crucial for learning and memory.

G S-44819: Competitive Antagonism GABA GABA Receptor GABA-A α5 Receptor (GABA Binding Site) GABA->Receptor Binding blocked by S-44819 S44819 S-44819 S44819->Receptor Competes for Binding Site Channel Chloride (Cl-) Channel Receptor->Channel Prevents GABA-mediated opening Neuron Postsynaptic Neuron Channel->Neuron No Cl- influx NoHyperpolarization Inhibition of Hyperpolarization Neuron->NoHyperpolarization Neuroplasticity Enhanced Neuroplasticity NoHyperpolarization->Neuroplasticity

S-44819 Mechanism of Action

S-44819 directly competes with the endogenous neurotransmitter GABA for its binding site on the GABA-A α5 receptor.[2][4] By occupying this site, S-44819 prevents GABA from binding and activating the receptor. This blockade of GABAergic signaling prevents the opening of the chloride channel, thereby inhibiting the hyperpolarization of the postsynaptic neuron. In the context of ischemic stroke, where excessive GABAergic activity is thought to impair recovery, this mechanism is proposed to enhance neuroplasticity and aid in functional restoration.[5]

Experimental Protocols

The distinct mechanisms of action of this compound and S-44819 have been elucidated through a variety of experimental techniques. Below are summaries of key experimental protocols.

This compound: Cognitive Enhancement Models

Eight-Arm Radial Maze Test (Rat Model of Scopolamine- and MK-801-Induced Cognitive Deficit)

  • Objective: To assess the effect of this compound on spatial working and reference memory.

  • Animals: Male rats.

  • Procedure:

    • Rats are habituated to the eight-arm radial maze, where a food reward is placed at the end of each arm.

    • Cognitive deficit is induced by intraperitoneal (i.p.) injection of scopolamine (B1681570) or MK-801.

    • This compound is administered orally (p.o.) at varying doses (e.g., 3-20 mg/kg) prior to the maze trial.[1]

    • Each rat is placed at the center of the maze and allowed to explore the arms to find the food rewards.

    • The number of errors (re-entry into an already visited arm) and the time taken to find all rewards are recorded.

  • Data Analysis: The number of errors and latency to complete the task are compared between vehicle-treated and this compound-treated groups.

G Experimental Workflow: Eight-Arm Radial Maze Habituation Habituation to Maze Induction Induce Cognitive Deficit (Scopolamine/MK-801) Habituation->Induction Treatment Administer this compound (p.o.) Induction->Treatment Trial Maze Trial Treatment->Trial Data Record Errors and Latency Trial->Data Analysis Compare Treatment vs. Vehicle Data->Analysis G Experimental Workflow: TMS Study Baseline Baseline TMS Measurements Treatment Administer S-44819 or Placebo Baseline->Treatment PostDose Post-Dose TMS Measurements Treatment->PostDose Analysis Compare Changes in Cortical Excitability PostDose->Analysis

References

ONO-8590580: A Comparative Guide to its Cognitive-Enhancing Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ONO-8590580's cognitive-enhancing properties against a relevant alternative, supported by preclinical experimental data. This compound is a novel, orally active and selective negative allosteric modulator (NAM) of the GABAA α5 receptor, a key target implicated in learning and memory processes.

Mechanism of Action: GABAA α5 Receptor Modulation

GABAA receptors containing the α5 subunit are highly concentrated in the hippocampus, a brain region critical for memory formation. These receptors are inhibitory, and their negative modulation is hypothesized to enhance cognitive function. This compound acts by binding to the benzodiazepine (B76468) site on the GABAA α5 receptor, thereby reducing the inhibitory effect of GABA. This mechanism is believed to underlie its pro-cognitive effects.

cluster_postsynaptic Postsynaptic Neuron cluster_downstream Cellular Effects GABA GABA GABAaR GABA(A) α5 Receptor (Chloride Channel) GABA->GABAaR Binds Hyperpolarization Hyperpolarization (Inhibition) GABAaR->Hyperpolarization Opens Cl- channel LTP_inhibition Inhibition of LTP Hyperpolarization->LTP_inhibition Cognition_impairment Cognitive Impairment LTP_inhibition->Cognition_impairment ONO This compound (α5 NAM) ONO->GABAaR Negative Modulation BZD_site ONO->BZD_site Binds to

Caption: Signaling pathway of this compound at the GABAA α5 receptor.

Preclinical Efficacy: this compound vs. Donepezil

Preclinical studies have demonstrated the potential of this compound in improving cognitive deficits in rodent models. The following tables summarize the key in vitro and in vivo findings, with donepezil, a standard-of-care acetylcholinesterase inhibitor, as a comparator where data is available.

In Vitro Profile of this compound
ParameterValueDescription
Binding Affinity (Ki) 7.9 nMHigh affinity for the benzodiazepine binding site on human GABAA α5 receptors.[1][2][3]
Functional Activity (EC50) 1.1 nMPotent negative allosteric modulator of GABA-induced Cl- channel activity.[1][2][3]
Maximum Inhibition 44.4%Demonstrates functionally selective GABAA α5 NAM activity.[1][2][3]
In Vivo Cognitive Enhancement: Rodent Models
Experimental ModelDrug and DoseKey Findings
MK-801-Induced Memory Deficit (Passive Avoidance Test) This compound (3-20 mg/kg, p.o.)Significantly prevented memory deficits induced by the NMDA receptor antagonist MK-801.[1][2]
Scopolamine-Induced Cognitive Deficit (8-Arm Radial Maze Test) This compound (20 mg/kg, p.o.) vs. Donepezil (0.5 mg/kg)This compound was effective in improving cognitive deficits, with activity equal to or greater than donepezil.[1][2]
MK-801-Induced Cognitive Deficit (8-Arm Radial Maze Test) This compound (20 mg/kg, p.o.) vs. Donepezil (0.5 mg/kg)This compound demonstrated efficacy in improving cognitive deficits, with activity equal to or greater than donepezil.[1][2]
Long-Term Potentiation (LTP) in Rat Hippocampal Slices This compound (300 nM)Significantly augmented tetanus-induced LTP of CA1 synapse response.[1][2]

Safety Profile

Preclinical safety assessments indicated that this compound did not exhibit anxiogenic-like or proconvulsant effects at a dose of 20 mg/kg (p.o.) in the elevated plus maze and pentylenetetrazole-induced seizure tests, respectively.[1][2] This suggests a favorable safety profile, avoiding undesirable side effects associated with non-selective GABAA receptor modulators.[4]

Experimental Protocols

Detailed methodologies for the key experiments are outlined below to facilitate replication and comparison.

In Vitro Binding and Functional Assays

cluster_binding Binding Assay cluster_functional Functional Assay (Electrophysiology) b1 Recombinant human GABA(A) α5 receptors b2 Incubate with radiolabeled ligand and varying concentrations of this compound b1->b2 b3 Measure displacement of radioligand b2->b3 b4 Calculate Ki value b3->b4 f1 Cells expressing human GABA(A) α5 receptors f2 Apply GABA to induce Cl- current f1->f2 f3 Apply this compound at varying concentrations f2->f3 f4 Measure inhibition of GABA-induced current f3->f4 f5 Determine EC50 and maximum inhibition f4->f5 cluster_pa Passive Avoidance Test cluster_ram 8-Arm Radial Maze Test pa1 Training: Rat learns to avoid a dark chamber associated with a foot shock pa2 Administer cognitive impairing agent (e.g., MK-801) pa1->pa2 pa3 Administer this compound or vehicle pa2->pa3 pa4 Testing: Measure latency to enter the dark chamber pa3->pa4 ram1 Training: Rat learns to visit each of the 8 arms for a food reward without repetition ram2 Administer cognitive impairing agent (e.g., scopolamine, MK-801) ram1->ram2 ram3 Administer this compound, donepezil, or vehicle ram2->ram3 ram4 Testing: Record number of correct and incorrect arm entries ram3->ram4

References

ONO-8590580: A Comparative Analysis of Binding Affinity with Other GABA-A α5 Negative Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of ONO-8590580 with other prominent Negative Allosteric Modulators (NAMs) targeting the α5 subunit-containing γ-aminobutyric acid type A (GABA-A) receptor. The information presented is supported by experimental data from publicly available scientific literature to assist researchers in making informed decisions for their drug development programs.

Introduction to GABA-A α5 NAMs

The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. The α5 subunit-containing GABA-A receptors are highly expressed in the hippocampus and are implicated in cognitive processes such as learning and memory. Negative allosteric modulators that selectively target the α5 subunit are of significant interest as potential therapeutic agents for cognitive disorders, with the aim of enhancing cognitive function without the sedative and anxiogenic side effects associated with non-selective GABA-A receptor modulators. This compound is a novel, orally available GABA-A α5 NAM that has demonstrated pro-cognitive effects in preclinical studies.[1][2]

Comparative Binding Affinity of GABA-A α5 NAMs

The binding affinity of a NAM to its target receptor is a critical parameter that influences its potency and potential for off-target effects. The following table summarizes the reported binding affinities (Ki values) of this compound and other well-characterized GABA-A α5 NAMs. A lower Ki value indicates a higher binding affinity.

CompoundKi (nM) for α5 SubunitSelectivity ProfileReference(s)
This compound 7.9 Selective for α5[1][2]
Basmisanil (RG1662)5>90-fold selective over α1, α2, and α3[3]
L-655,708~0.45 - 150- to 100-fold selective for α5 over α1, α2, and α3[3][4]
RO4938581High affinityHigh affinity and efficacy at α5 vs. α1–3[4]
α5IA-Selective for α5[4]
MRK-016-Selective for α5[4]
RY-80-Selective for α5[4]

Note: Ki values can vary between studies depending on the experimental conditions. The data presented here are for comparative purposes.

Experimental Protocols

The binding affinities of these NAMs are typically determined using radioligand binding assays. Below is a representative protocol for a competitive binding assay to determine the Ki of a test compound at the benzodiazepine (B76468) binding site of the GABA-A α5 receptor.

Radioligand Displacement Assay

This in vitro assay measures the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand that is known to bind to the benzodiazepine site of the GABA-A receptor.

Materials:

  • Receptor Source: Cell membranes prepared from HEK293 cells stably expressing recombinant human GABA-A receptors containing the α5, β3, and γ2 subunits.

  • Radioligand: [3H]-Flumazenil or [3H]-Ro15-4513, selective ligands for the benzodiazepine binding site.

  • Test Compound: this compound or other NAMs of interest.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled benzodiazepine site ligand (e.g., Diazepam or Clonazepam) to determine non-specific binding.

  • Incubation Buffer: Typically a Tris-HCl buffer at a physiological pH (e.g., 7.4).

  • Filtration Apparatus: A cell harvester with glass fiber filters to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

  • Membrane Preparation: The cell membranes expressing the target receptor are thawed and resuspended in the incubation buffer. The protein concentration is determined using a standard protein assay.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains a fixed amount of receptor membrane protein, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Incubation: The assay plates are incubated at a specific temperature (e.g., 4°C or room temperature) for a defined period to allow the binding to reach equilibrium.

  • Termination of Binding: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold incubation buffer to remove unbound radioligand.

  • Quantification: The filters are dried, and scintillation fluid is added. The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway and Mechanism of Action

GABA-A receptors are ligand-gated ion channels. The binding of the endogenous ligand, GABA, to the receptor opens a central pore, allowing the influx of chloride ions (Cl-) into the postsynaptic neuron. This influx of negatively charged ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus mediating an inhibitory effect.

Negative allosteric modulators like this compound bind to a site on the GABA-A receptor that is distinct from the GABA binding site, known as the benzodiazepine binding site. By binding to this allosteric site, NAMs reduce the ability of GABA to open the chloride channel. This results in a decrease in chloride influx and, consequently, a reduction in the inhibitory GABAergic signaling. In the context of the hippocampus, this disinhibition is thought to enhance synaptic plasticity and improve cognitive function.

GABA_A_Signaling cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron cluster_2 Allosteric Modulation GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor (α5) GABA->GABA_A_Receptor Binds Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens GABA_A_Receptor->Chloride_Channel Reduced Opening Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx ONO_8590580 This compound (NAM) ONO_8590580->GABA_A_Receptor Binds to Allosteric Site

Caption: GABA-A receptor signaling and the mechanism of action of this compound.

Conclusion

This compound demonstrates high binding affinity for the GABA-A α5 receptor, comparable to other selective NAMs such as basmisanil, and is part of a promising class of molecules for the potential treatment of cognitive disorders. Its selectivity for the α5 subunit is a key feature, suggesting a lower potential for the side effects associated with non-selective GABA-A receptor modulators. The data presented in this guide, including the comparative binding affinities and the underlying experimental methodologies, provide a valuable resource for researchers in the field of neuroscience and drug discovery. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.

References

ONO-8590580: A Comparative Analysis Against Established Cognitive Enhancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of ONO-8590580, a novel cognitive enhancer, against other alternatives, with a focus on experimental data. This compound is a selective GABAA α5 negative allosteric modulator (NAM) that has shown promise in preclinical studies for improving cognitive function.[1][2][3] This document summarizes available data to facilitate an objective comparison with the established cognitive enhancer, donepezil (B133215), and other compounds in the same mechanistic class.

Executive Summary

This compound has demonstrated potent and selective activity as a GABAA α5 NAM in preclinical models.[1][2] In a key preclinical study, its efficacy in improving cognitive deficits in rats was found to be equal to or greater than that of donepezil.[1][2] Unlike some cognitive enhancers, this compound did not exhibit anxiogenic or proconvulsant side effects at effective doses in preclinical tests.[1][2] While clinical trial data for this compound is not yet publicly available, other GABAA α5 NAMs, such as basmisanil, have progressed to Phase II clinical trials for cognitive impairments associated with Down syndrome and schizophrenia. Donepezil, an acetylcholinesterase inhibitor, is a widely used treatment for Alzheimer's disease with a well-documented clinical profile demonstrating modest improvements in cognitive function.

Mechanism of Action: GABAA α5 Negative Allosteric Modulation

GABAA receptors containing the α5 subunit are highly expressed in the hippocampus, a brain region critical for learning and memory.[1][2] These receptors are involved in tonic inhibition, a persistent form of inhibitory signaling. Negative allosteric modulators of GABAA α5 receptors, such as this compound, do not block the receptor directly but rather reduce the effect of GABA, thereby decreasing tonic inhibition and enhancing neuronal excitability and synaptic plasticity, which are cellular mechanisms underlying learning and memory.

GABAA_alpha5_NAM_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABAA_R GABAA α5 Receptor GABA->GABAA_R Binds Neuron_State Decreased Tonic Inhibition Enhanced Neuronal Excitability GABAA_R->Neuron_State Leads to ONO This compound (NAM) ONO->GABAA_R Modulates LTP Enhanced LTP (Synaptic Plasticity) Neuron_State->LTP Cognition Improved Cognition LTP->Cognition

Caption: Signaling pathway of this compound as a GABAA α5 NAM.

Head-to-Head Preclinical Efficacy

A pivotal preclinical study directly compared the efficacy of this compound with donepezil in a rat model of cognitive impairment. The results indicated that this compound at a dose of 20 mg/kg was as effective or more effective than 0.5 mg/kg of donepezil in improving performance in the 8-arm radial maze test.[1][2]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its comparators.

Table 1: In Vitro Pharmacology

CompoundTargetBinding Affinity (Ki)Functional Activity (EC50)Max. Inhibition/Potentiation
This compound GABAA α5 NAM7.9 nM1.1 nM44.4% inhibition
Basmisanil GABAA α5 NAM5 nM->90-fold selectivity vs α1, α2, α3
L-655,708 GABAA α5 NAMHigh-50-100-fold selectivity vs α1, α2, α3
Donepezil Acetylcholinesterase Inhibitor---

Table 2: Preclinical In Vivo Efficacy (Rodent Models)

CompoundModelDosingKey Findings
This compound MK-801-induced memory deficit (Passive Avoidance)3-20 mg/kg (oral)Significantly prevented memory deficit
Scopolamine (B1681570)/MK-801-induced cognitive deficit (8-arm radial maze)20 mg/kg (oral)Improved cognitive deficit; equal or superior to 0.5 mg/kg donepezil
Donepezil Scopolamine-induced memory impairment (Y-maze)3 mg/kgSignificantly prevented memory impairment
SAMP8 mouse model of AD (Morris Water Maze)-Significantly attenuated cognitive dysfunction

Table 3: Clinical Efficacy (Alzheimer's Disease)

CompoundDosePrimary EndpointKey Findings
Donepezil 5 mg/dayADAS-cogStatistically significant improvement vs. placebo
10 mg/dayADAS-cogStatistically significant improvement vs. placebo; dose-dependent effect
5 & 10 mg/dayCIBIC plusStatistically significant improvement in global function vs. placebo

Experimental Protocols

This compound: 8-Arm Radial Maze Test

The cognitive-enhancing effects of this compound were evaluated in rats with cognitive deficits induced by scopolamine (a muscarinic antagonist) or MK-801 (an NMDA receptor antagonist).

Experimental_Workflow_Radial_Maze start Start acclimatization Acclimatization & Habituation of Rats start->acclimatization training Training on 8-Arm Radial Maze acclimatization->training induction Induction of Cognitive Deficit (Scopolamine or MK-801) training->induction treatment Oral Administration: - Vehicle - this compound (20 mg/kg) - Donepezil (0.5 mg/kg) induction->treatment testing Testing in 8-Arm Radial Maze treatment->testing analysis Data Analysis: - Number of Errors - Latency to Find Reward testing->analysis end End analysis->end

Caption: Workflow for the 8-arm radial maze experiment.
  • Subjects: Male Wistar rats.

  • Apparatus: An elevated eight-arm radial maze with a food reward at the end of each arm.

  • Procedure:

    • Habituation and Training: Rats were familiarized with the maze and trained to find food rewards in all eight arms.

    • Induction of Cognitive Deficit: Prior to the test session, rats were administered either scopolamine or MK-801 to induce a cognitive deficit.

    • Treatment: A separate group of rats received an oral dose of this compound (20 mg/kg), donepezil (0.5 mg/kg), or a vehicle control.

    • Testing: Rats were placed in the center of the maze, and the number of errors (re-entry into an already visited arm) and the time taken to consume all eight baits were recorded.

Donepezil: Clinical Trial in Alzheimer's Disease

The efficacy and safety of donepezil have been evaluated in numerous large-scale, randomized, double-blind, placebo-controlled clinical trials in patients with mild to moderate Alzheimer's disease.[4][5][6]

  • Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: Patients diagnosed with probable Alzheimer's disease of mild to moderate severity.

  • Intervention: Patients were randomized to receive daily oral doses of donepezil (5 mg or 10 mg) or a placebo for 24 weeks.

  • Primary Efficacy Measures:

    • Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog): A standardized test to assess cognitive function.

    • Clinician's Interview-Based Impression of Change with caregiver input (CIBIC plus): A global assessment of the patient's clinical change.

  • Data Analysis: The change from baseline in ADAS-cog scores and the CIBIC plus scores at the end of the treatment period were compared between the donepezil and placebo groups.

Safety and Tolerability

This compound: In preclinical studies, this compound at an effective oral dose of 20 mg/kg did not show anxiogenic-like effects in the elevated plus-maze test or proconvulsant effects in the pentylenetetrazole-induced seizure test in rats.[1][2]

Donepezil: The most common adverse events associated with donepezil are cholinergic in nature and include nausea, diarrhea, and vomiting. These side effects are generally mild and transient.[5]

Conclusion

This compound represents a promising novel approach to cognitive enhancement with a distinct mechanism of action compared to established therapies like donepezil. Preclinical data indicate comparable or superior efficacy to donepezil in a rodent model of cognitive impairment, with a favorable safety profile. Further clinical investigation is necessary to establish the therapeutic potential of this compound in human cognitive disorders. The development of other GABAA α5 NAMs, such as basmisanil, to the clinical trial stage suggests that this is a viable and actively pursued target for cognitive enhancement.

References

Navigating the Complex Landscape of GABA-A Alpha 5 Negative Allosteric Modulators in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Drug Candidates for Cognitive and Neurological Disorders

The quest for effective treatments for cognitive impairments associated with a range of neurological and developmental disorders has led researchers to explore the modulation of the GABA-A alpha 5 (α5) receptor. As a key player in regulating tonic inhibition, particularly in the hippocampus and cortex, the α5 subunit presents a promising target for enhancing cognitive function. Negative allosteric modulators (NAMs) of the GABA-A α5 receptor, in particular, have been a focal point of drug development, aiming to disinhibit neuronal circuits and thereby improve learning and memory. However, the journey from promising preclinical data to successful clinical application has been fraught with challenges. This guide provides a comparative review of the clinical trial data for prominent GABA-A α5 NAMs, offering researchers, scientists, and drug development professionals a comprehensive overview of the landscape.

Comparative Analysis of Clinical Trial Data

The clinical development of GABA-A α5 NAMs has seen several candidates enter human trials, with mixed and often disappointing results. The table below summarizes the key quantitative data from clinical trials of the most notable compounds.

Drug CandidateDevelopment StageIndicationKey Efficacy Endpoint(s)Outcome
Basmisanil (B605915) (RG1662) Phase II (Terminated)Down SyndromeComposite of RBANS and VABS-II or CGI-IDid not meet primary efficacy endpoint.[1][2]
Phase II (Terminated)SchizophreniaNot specifiedTerminated.
S44819 Phase II (Completed)Ischemic StrokeModified Rankin Scale (mRS)Did not show evidence of improved clinical outcome.[3][4]
MRK-016 Phase I (Discontinued)Cognitive ImpairmentCognitive performancePoorly tolerated in elderly subjects, development precluded.
L-655,708 Preclinical/Early ClinicalCognitive EnhancementNot in advanced clinical trialsPreclinical evidence of cognitive enhancement.[5]
RO4938581 PreclinicalCognitive EnhancementNot in clinical trialsPreclinical evidence of cognitive enhancement.

In-Depth Look at Key Clinical Trials

Basmisanil (RG1662) in Down Syndrome (Clematis Trial - NCT02024789)

The "Clematis" trial was a significant Phase II study that evaluated the efficacy and safety of basmisanil in adolescents and young adults with Down syndrome.[1][2] Despite preclinical studies suggesting a potential for cognitive improvement, the trial ultimately failed to meet its primary efficacy objective.

Quantitative Data from the Clematis Trial

ParameterPlaceboBasmisanil (Low Dose)Basmisanil (High Dose)
Number of Participants ~55~55~55
Age Range (years) 12-3012-3012-30
Primary Endpoint Responder Rate (6 months) 29%20%25%
p-value vs. Placebo (6 months) -0.4440.697
Adverse Events Similar frequency and nature across all groupsSimilar frequency and nature across all groupsSimilar frequency and nature across all groups

Note: Responder rate was defined as a participant showing a predefined level of improvement on a composite score of the Repeatable Battery for the Assessment of Neuropsychological Status (RBANS) and either the Vineland Adaptive Behavior Scales, Second Edition (VABS-II) or the Clinical Global Impression-Improvement (CGI-I) scale.

While the primary endpoint was not met at 6 months, an interesting, albeit not statistically significant, trend was observed at 3 months in the adolescent subgroup.[1][6] In this younger cohort, a higher proportion of participants in the high-dose basmisanil group showed improvement compared to the placebo group.[1][6] This observation may warrant further investigation into the potential impact of developmental stage on treatment response.

S44819 in Ischemic Stroke (RESTORE BRAIN Trial)

The RESTORE BRAIN study was a Phase II trial designed to assess the efficacy of S44819 in improving functional recovery after an ischemic stroke.[3][4] The rationale was based on preclinical data suggesting that reducing tonic inhibition in the peri-infarct cortex could enhance neuroplasticity and recovery. However, the clinical trial did not demonstrate a benefit of S44819 over placebo.

Quantitative Data from the RESTORE BRAIN Trial

ParameterPlaceboS44819 (150 mg BID)S44819 (300 mg BID)
Number of Participants 193197195
Primary Endpoint (mRS score at Day 90) No significant differenceNo significant differenceNo significant difference
Common Adverse Events Similar across groupsSimilar across groupsSimilar across groups

The trial's outcome was a significant setback, suggesting that the preclinical promise of targeting GABA-A α5 for post-stroke recovery did not translate to human patients in this context.

Experimental Protocols

A critical component of interpreting clinical trial data is a thorough understanding of the methodologies used to assess efficacy and safety. Below are detailed descriptions of the key experimental protocols employed in the trials of GABA-A α5 NAMs.

Cognitive and Functional Assessments in Human Trials
  • Repeatable Battery for the Assessment of Neuropsychological Status (RBANS): This is a brief, individually administered battery of 12 subtests that assess five core cognitive domains: immediate memory, visuospatial/constructional, language, attention, and delayed memory. It is designed to be sensitive to mild cognitive impairment and can be used for repeated assessments.

  • Vineland Adaptive Behavior Scales, Second Edition (VABS-II): This is a standardized assessment tool that measures adaptive behaviors, including communication, daily living skills, socialization, and motor skills. It is administered through a semi-structured interview with a parent or caregiver.

  • Clinical Global Impression-Improvement (CGI-I): This is a 7-point scale used by clinicians to rate the patient's overall improvement or worsening of illness relative to a baseline state at the beginning of the intervention.

  • Behavior Rating Inventory of Executive Function - Preschool Version (BRIEF-P): A rating scale completed by parents or teachers to assess executive function behaviors in preschool-aged children across five domains: Inhibit, Shift, Emotional Control, Working Memory, and Plan/Organize.[7][8][9]

  • Clinical Evaluation of Language Fundamentals, Fourth Edition (CELF-4): A comprehensive, individually administered test to diagnose and assess language disorders in children and young adults.[10][11][12][13][14] It evaluates various aspects of language, including semantics, morphology, syntax, and pragmatics.[10][11][12][13][14]

Preclinical Behavioral and Electrophysiological Assays
  • Morris Water Maze (MWM): A widely used test of spatial learning and memory in rodents. The animal is placed in a circular pool of opaque water and must learn the location of a hidden escape platform using distal visual cues. Key measures include escape latency and time spent in the target quadrant during a probe trial where the platform is removed.[15][16][17][18][19]

  • Delayed Match to Position (DMTP) Task: A test of short-term spatial working memory in rodents. The animal is presented with a stimulus (e.g., a lit hole) and after a delay, must choose the same stimulus from multiple options to receive a reward.[20][21][22][23][24]

  • Object Retrieval Task: A task used to assess executive function, specifically the ability to inhibit a prepotent response, in primates and humans. The subject must retrieve a reward from a transparent box with an opening on the side, requiring them to inhibit the more direct but incorrect reach towards the visible reward.[25][26]

  • Long-Term Potentiation (LTP): An electrophysiological measure of synaptic plasticity, considered a cellular correlate of learning and memory. It involves measuring the strengthening of synaptic transmission following high-frequency stimulation of a neural pathway, typically in hippocampal slices.

Signaling Pathway and Mechanism of Action

GABA-A α5 receptors are predominantly located in the extrasynaptic space of pyramidal neurons in the hippocampus and neocortex. They are highly sensitive to ambient GABA and mediate a persistent "tonic" inhibitory current. This tonic inhibition acts as a brake on neuronal excitability and can suppress the induction of long-term potentiation (LTP), a key cellular mechanism for learning and memory.

GABA-A α5 NAMs bind to a site on the receptor that is distinct from the GABA binding site. This allosteric modulation reduces the receptor's affinity for GABA, thereby decreasing the tonic inhibitory current. The resulting disinhibition of pyramidal neurons is hypothesized to lower the threshold for LTP induction and enhance cognitive processes.

GABA_A_alpha5_Signaling_Pathway GABA GABA GABA_A_a5 GABA-A α5 Receptor (Extrasynaptic) GABA->GABA_A_a5 Binds to Tonic_Inhibition Tonic Inhibition GABA_A_a5->Tonic_Inhibition Mediates NAM GABA-A α5 NAM NAM->GABA_A_a5 Binds to (Allosteric Site) NAM->Tonic_Inhibition Reduces Pyramidal_Neuron Hippocampal/Cortical Pyramidal Neuron Tonic_Inhibition->Pyramidal_Neuron Hyperpolarizes LTP Long-Term Potentiation (LTP) Tonic_Inhibition->LTP Suppresses Pyramidal_Neuron->LTP Undergoes Cognition Learning & Memory LTP->Cognition Underlies

GABA-A alpha 5 NAM Mechanism of Action

Experimental Workflow for Preclinical to Clinical Translation

The development of a GABA-A α5 NAM typically follows a structured workflow, from initial preclinical evaluation to human clinical trials. This process is designed to assess the compound's efficacy, safety, and pharmacokinetic profile at each stage.

Experimental_Workflow cluster_preclinical cluster_phase1 cluster_phase2 cluster_phase3 Preclinical Preclinical Evaluation In_Vitro In Vitro Assays (Binding Affinity, Electrophysiology) In_Vivo In Vivo Animal Models (MWM, DMTP, etc.) Tox Toxicology Studies Phase1 Phase I Clinical Trials Preclinical->Phase1 In_Vitro->In_Vivo In_Vivo->Tox Safety Safety & Tolerability (Healthy Volunteers) PK_PD Pharmacokinetics & Pharmacodynamics Phase2 Phase II Clinical Trials Phase1->Phase2 Safety->PK_PD Efficacy Proof-of-Concept Efficacy (Target Patient Population) Dose Dose Ranging Phase3 Phase III Clinical Trials Phase2->Phase3 Efficacy->Dose Pivotal Pivotal Efficacy & Safety (Large Patient Population) Regulatory Regulatory Submission & Approval Phase3->Regulatory

Drug Development Workflow for GABA-A α5 NAMs

Conclusion and Future Directions

The clinical trial journey of GABA-A α5 NAMs has been a sobering reminder of the complexities of translating preclinical findings into effective therapies for cognitive disorders. While the initial hypothesis of enhancing cognition by reducing tonic inhibition remains compelling, the clinical data to date have been largely negative. The failures of basmisanil and S44819 in their respective indications highlight potential challenges, including the selection of appropriate patient populations, the complexity of the underlying disease pathophysiology, and the possibility that chronic modulation of the GABAergic system may lead to unforeseen adaptive changes.

Despite these setbacks, the field continues to evolve. A deeper understanding of the nuanced roles of GABA-A α5 receptors in different neuronal circuits and disease states is crucial. Future research may need to focus on more targeted patient selection, the development of biomarkers to identify individuals most likely to respond, and perhaps the exploration of combination therapies. The wealth of data generated from these clinical trials, even in their failure, provides invaluable lessons for the continued pursuit of novel treatments for cognitive impairment.

References

A Cross-Study Analysis of ONO-8590580 Efficacy in Preclinical Models of Cognitive Impairment

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive analysis of the preclinical efficacy of ONO-8590580, a novel, orally available negative allosteric modulator (NAM) of the GABA-A α5 receptor. The data presented herein is compiled from a cross-study examination of available research, offering a comparative perspective against established and emerging therapeutic alternatives for cognitive enhancement. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the field of drug development.

Executive Summary

This compound has demonstrated significant potential as a cognitive enhancer in preclinical studies. As a selective GABA-A α5 NAM, it targets receptors highly expressed in the hippocampus, a brain region critical for learning and memory. Preclinical data indicates that this compound effectively reverses cognitive deficits induced by scopolamine (B1681570) and MK-801 in rodent models. Notably, in the rat 8-arm radial maze test, this compound at a dose of 20 mg/kg exhibited efficacy that was equal to or greater than the established acetylcholinesterase inhibitor, donepezil (B133215), at a dose of 0.5 mg/kg.[1][2] Furthermore, this compound has shown a favorable safety profile in these preclinical models, with no observed anxiogenic-like or proconvulsant effects at effective doses.[1][3]

Comparative Efficacy of this compound

To provide a clear comparison of this compound's efficacy, the following tables summarize key quantitative data from preclinical studies. The primary comparators are donepezil, a standard-of-care acetylcholinesterase inhibitor, and basmisanil, another selective GABA-A α5 NAM.

Table 1: In Vitro Binding Affinity and Potency
CompoundTargetBinding Affinity (Ki)Functional Potency (EC50)Maximum Inhibition
This compound Human GABA-A α57.9 nM[1][3]1.1 nM[1][3]44.4%[1][3]
BasmisanilHuman GABA-A α55 nM[3]--
Table 2: Efficacy in Preclinical Models of Cognitive Impairment
CompoundAnimal ModelBehavioral TestDosageKey Efficacy Finding
This compound Rat (Scopolamine-induced deficit)8-Arm Radial Maze20 mg/kg, p.o.[1]Equal or greater activity than donepezil (0.5 mg/kg)[1][2]
This compound Rat (MK-801-induced deficit)8-Arm Radial Maze20 mg/kg, p.o.[1]Significant improvement in cognitive deficit.[1]
This compound Rat (MK-801-induced deficit)Passive Avoidance3-20 mg/kg, p.o.[1]Significantly prevented memory deficit.[1]
DonepezilRat (Scopolamine-induced deficit)8-Arm Radial Maze0.5 mg/kg[1][2]Used as a positive control, showing cognitive improvement.[1]
BasmisanilRat (Diazepam-induced impairment)Morris Water Maze-Attenuated spatial learning impairment.[3]
Table 3: Preclinical Safety Profile
CompoundTestDosageObservation
This compound Elevated Plus Maze (Anxiety)20 mg/kg, p.o.[1][3]No anxiogenic-like effect observed.[1][3]
This compound Pentylenetetrazole-induced Seizure20 mg/kg, p.o.[1][3]No proconvulsant effect observed.[1][3]
BasmisanilRat models-No anxiogenic or proconvulsant effects reported.[3]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation of the efficacy data. Below are the protocols for the key experiments cited in this guide.

Eight-Arm Radial Maze Test for Scopolamine-Induced Cognitive Deficit in Rats
  • Objective: To assess spatial working and reference memory.

  • Apparatus: An elevated maze with a central platform from which eight arms radiate.[4][5] Food rewards are placed at the end of some or all arms.

  • Procedure:

    • Habituation: Rats are familiarized with the maze and taught to find food rewards in the arms.

    • Cognitive Impairment Induction: Scopolamine is administered to induce a cholinergic deficit, mimicking cognitive impairment.

    • Treatment: this compound, donepezil, or vehicle is administered orally.

    • Testing: Rats are placed on the central platform and allowed to explore the arms to find the food rewards. The number of errors (re-entering an already visited arm) and the time taken to find all rewards are recorded.[4]

  • Data Analysis: The number of working memory errors (re-entry into an arm from which the reward has already been consumed) and reference memory errors (entry into an arm that is never baited) are analyzed. A reduction in the number of errors is indicative of improved cognitive function.

Passive Avoidance Test for MK-801-Induced Memory Deficit in Rats
  • Objective: To assess fear-motivated learning and memory.

  • Apparatus: A two-compartment box with a light and a dark chamber, connected by a small opening. The floor of the dark chamber is equipped with an electric grid.

  • Procedure:

    • Acquisition Trial: The rat is placed in the light compartment. When it enters the dark compartment, a mild foot shock is delivered.

    • Cognitive Impairment Induction: The NMDA receptor antagonist MK-801 is administered to induce a memory deficit.

    • Treatment: this compound or vehicle is administered orally.

    • Retention Trial: 24 hours after the acquisition trial, the rat is again placed in the light compartment, and the latency to enter the dark compartment is measured.

  • Data Analysis: A longer latency to enter the dark compartment in the retention trial indicates better memory of the aversive stimulus.

Signaling Pathways and Mechanisms of Action

This compound and the GABAergic Signaling Pathway

This compound acts as a negative allosteric modulator of GABA-A receptors containing the α5 subunit. These receptors are predominantly located in the hippocampus and are involved in regulating neuronal excitability. By binding to a site distinct from the GABA binding site, this compound reduces the influx of chloride ions in response to GABA. This reduction in inhibitory signaling is thought to enhance long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[1]

GABAA_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA GABAA_R GABA-A α5 Receptor GABA_vesicle->GABAA_R Binds Cl_channel Cl- Channel GABAA_R->Cl_channel Activates Neuron Postsynaptic Neuron Cl_channel->Neuron Cl- influx (Inhibition) ONO_8590580 This compound ONO_8590580->GABAA_R

Caption: this compound's mechanism of action on the GABA-A α5 receptor.

Donepezil and the Cholinergic Signaling Pathway

Donepezil is an acetylcholinesterase (AChE) inhibitor. AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, donepezil increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is known to be crucial for cognitive processes.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drug ACh_vesicle Acetylcholine (ACh) ACh ACh ACh_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Degradation AChR Acetylcholine Receptor ACh->AChR Binds Neuron Postsynaptic Neuron AChR->Neuron Signal Transduction Donepezil Donepezil Donepezil->AChE Inhibits

Caption: Donepezil's mechanism of action in the cholinergic synapse.

Experimental Workflow

The general workflow for preclinical evaluation of cognitive enhancers like this compound involves several key stages, from initial screening to behavioral testing in disease models.

Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo_pk In Vivo Pharmacokinetics cluster_in_vivo_efficacy In Vivo Efficacy cluster_safety Safety Assessment Binding_Assay Receptor Binding Assays (Determine Ki) Functional_Assay Functional Assays (Determine EC50, % Inhibition) Binding_Assay->Functional_Assay PK_Study Pharmacokinetic Studies (Determine brain exposure) Functional_Assay->PK_Study Cognitive_Model Induce Cognitive Deficit (e.g., Scopolamine, MK-801) PK_Study->Cognitive_Model Behavioral_Test Behavioral Testing (e.g., 8-Arm Maze, Passive Avoidance) Cognitive_Model->Behavioral_Test Safety_Test Safety Pharmacology (e.g., Elevated Plus Maze, Seizure Models) Behavioral_Test->Safety_Test

Caption: General experimental workflow for preclinical evaluation.

References

Safety Operating Guide

ONO-8590580: A Guide to Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary use.

This document provides essential guidance on the proper disposal procedures for ONO-8590580, a GABA-A α5 negative allosteric modulator. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental protection.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal.

PropertyValue
Molecular Formula C₂₁H₂₁FN₆
Molecular Weight 376.43 g/mol
CAS Number 1802661-73-9
Appearance Solid powder
Storage Store at -20°C for up to 1 year.[1] In solvent, store at -80°C for up to 1 year.[2]
Health Hazard Information

While specific toxicity data is limited, as a bioactive compound, this compound should be handled with care. Assume it is potentially hazardous upon ingestion, inhalation, or skin contact. Always consult the Safety Data Sheet (SDS) for the most current and detailed information.

Personal Protective Equipment (PPE)

When handling this compound in its solid form or in solution, the following personal protective equipment (PPE) is mandatory:

  • Gloves: Nitrile or other appropriate chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat should be worn to protect from skin contact.

  • Respiratory Protection: If handling large quantities of the powder or if there is a risk of aerosolization, a properly fitted respirator is recommended.

Spill and Leak Procedures

In the event of a spill:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Increase ventilation to the area.

  • Contain: For powdered spills, gently cover with an absorbent material to prevent dispersal. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collect: Carefully scoop the contained material into a sealed, labeled waste container.

  • Clean: Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: Treat all spill cleanup materials as hazardous waste.

Disposal Procedures

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance. Do not dispose of this compound down the drain or in regular trash.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect unused this compound powder, contaminated PPE (gloves, etc.), and weighing papers in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Common solvents used in experimental protocols include DMSO, PEG300, Tween-80, and saline.[1][2] These solvent-containing solutions must be treated as chemical waste.

  • Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

Step 2: Labeling

All waste containers must be clearly labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The concentration and quantity of the waste

  • The date of accumulation

Step 3: Storage

Store hazardous waste containers in a designated, secure area away from incompatible materials. Ensure the storage area is well-ventilated.

Step 4: Final Disposal

Arrange for pick-up and disposal by a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for the disposal of chemical waste.

Experimental Protocol Waste Management

Experimental protocols often involve the use of this compound in various solutions. For example, a common vehicle for in vivo studies consists of a mixture of DMSO, PEG300, Tween-80, and saline.[1][2] All materials and solutions resulting from such experiments, including any unused dosing solutions and animal bedding potentially contaminated with the compound, should be treated as hazardous waste and disposed of according to the procedures outlined above.

Disposal Workflow

G cluster_collection Waste Collection & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal solid_waste Solid Waste (Unused powder, contaminated PPE) solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_waste Liquid Waste (Solutions containing this compound) liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_waste Sharps Waste (Contaminated needles, etc.) sharps_container Designated Sharps Container sharps_waste->sharps_container storage Secure Hazardous Waste Storage Area solid_container->storage liquid_container->storage sharps_container->storage disposal Licensed Hazardous Waste Disposal Service storage->disposal

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling ONO-8590580

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for laboratory personnel handling ONO-8590580. The following guidelines are based on the Safety Data Sheet (SDS) provided by Angene Chemical and are intended to ensure the safe handling, storage, and disposal of this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Researchers must be aware of its potential health effects and take appropriate precautions.[1]

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed.
Skin corrosion/irritation2H315: Causes skin irritation.
Serious eye damage/eye irritation2AH319: Causes serious eye irritation.
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation.

Signal Word: Warning[1]

Pictogram: [1]

  • GHS07: Exclamation mark

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory to minimize exposure and ensure personal safety.

Protection TypeRecommended EquipmentSpecifications
Eye/Face Protection Safety glasses with side-shields, Face shieldMust be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
Hand Protection Protective glovesGloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[1]
Skin and Body Protection Complete suit protecting against chemicalsThe type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]
Respiratory Protection Type P95 (US) or type P1 (EU EN 143) particle respiratorFor nuisance exposures.[1]

Operational Plan: Step-by-Step Handling Procedure

The following workflow outlines the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receive & Store Receive & Store Don PPE Don PPE Receive & Store->Don PPE Before handling Weighing Weighing Don PPE->Weighing Proceed to handling Dissolution Dissolution Weighing->Dissolution Experiment Experiment Dissolution->Experiment Decontaminate Decontaminate Experiment->Decontaminate After experiment Doff PPE Doff PPE Decontaminate->Doff PPE Waste Disposal Waste Disposal Doff PPE->Waste Disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ONO-8590580
Reactant of Route 2
Reactant of Route 2
ONO-8590580

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.